molecular formula C30H15ClF14O6S B2521323 BHHCT CAS No. 200862-70-0

BHHCT

Número de catálogo: B2521323
Número CAS: 200862-70-0
Peso molecular: 804.93
Clave InChI: SXOYJUDQQHVGHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluorescent sensitizer for Eu3+- labelling. Increases luminescence intensity 11 fold. Persists as an Eu3+ complex for 500 μs typical of the Eu3+ oxidation state. Measures peroxidase activity and oxidative stress levels.>

Propiedades

IUPAC Name

3,4-bis[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H15ClF14O6S/c31-52(50,51)18-9-10-19(14-1-5-16(6-2-14)21(46)12-23(48)25(32,33)27(36,37)29(40,41)42)20(11-18)15-3-7-17(8-4-15)22(47)13-24(49)26(34,35)28(38,39)30(43,44)45/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOYJUDQQHVGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H15ClF14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893367
Record name 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200862-70-0
Record name 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Luminescence Engine: The Sensitization Mechanism of Eu3+ by BHHCT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and stable luminescent probes is a cornerstone of modern bioassays and diagnostics. Among the most promising players in this field are lanthanide complexes, particularly those of Europium(III) (Eu3+), which offer unique photophysical properties such as long luminescence lifetimes and large Stokes shifts. However, the direct excitation of Eu3+ is inefficient due to its low absorption cross-section. This limitation is elegantly overcome by the "antenna effect," where an organic ligand, or sensitizer, absorbs excitation energy and efficiently transfers it to the lanthanide ion. This in-depth technical guide elucidates the mechanism by which the tetradentate β-diketone ligand, 4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl) chlorosulfo-o-terphenyl (BHHCT), sensitizes Eu3+ luminescence, transforming it into a powerful tool for various applications, including time-resolved fluoroimmunoassays.

The Core Principle: The Antenna Effect

The sensitization of Eu3+ luminescence by this compound is a multi-step process governed by the principles of intramolecular energy transfer, commonly known as the antenna effect. In essence, the this compound ligand acts as an antenna, capturing excitation light and funneling the energy to the central Eu3+ ion, which then emits its characteristic sharp and long-lived luminescence. This process can be broken down into four key steps:

  • Excitation of the Ligand: The process begins with the absorption of a photon by the this compound ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This is a crucial step as the triplet state has a longer lifetime, which is essential for efficient energy transfer to the Eu3+ ion.

  • Energy Transfer (ET): The energy from the ligand's triplet state (T₁) is transferred to the Eu3+ ion, exciting it from its ground state (⁷F₀) to one of its excited states (e.g., ⁵D₁, ⁵D₀). For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Eu3+ ion.

  • Luminescence of Eu3+: The excited Eu3+ ion then relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission bands of Eu3+.

This compound: A Potent Sensitizer for Eu3+

This compound has been specifically designed to be an effective sensitizer for Eu3+. Its key structural features, including the aromatic o-terphenyl backbone and the β-diketone moieties, create a highly conjugated system that efficiently absorbs UV light. The heptafluoro groups in the β-diketone side chains enhance the stability of the complex and contribute to a high quantum yield.

The formation of a stable chelate between this compound and Eu3+ is critical for the sensitization process. This compound acts as a tetradentate ligand, meaning it binds to the Eu3+ ion at four points, creating a rigid and protective coordination environment. This encapsulation shields the Eu3+ ion from non-radiative deactivation pathways, such as quenching by solvent molecules (e.g., water), thereby maximizing the luminescence output.

Quantitative Insights into this compound-Eu3+ Complex Performance

The efficiency of the sensitization process can be quantified by several photophysical parameters. The this compound-Eu3+ complex exhibits significantly enhanced luminescence compared to the free Eu3+ ion.

ParameterValueReference
Luminescence Intensity Increase 11-fold[1]
Luminescence Lifetime 500 µs[1]
Excitation Wavelength (λex) 330 nm[1]
Emission Wavelength (λem) 607 nm (characteristic of Eu3+)[2]
Quantum Yield 57.6%[2]

These data highlight the remarkable efficiency of this compound as a sensitizer. The long luminescence lifetime of 500 µs is particularly advantageous for time-resolved fluorescence applications, allowing for the temporal discrimination of the long-lived lanthanide signal from short-lived background fluorescence, thereby significantly improving the signal-to-noise ratio.[3]

Visualizing the Sensitization Pathway

The intricate process of this compound sensitization of Eu3+ can be visualized through the following diagrams:

BHHCT_Sensitization_Mechanism cluster_ligand This compound Ligand cluster_europium Eu³⁺ Ion S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S1->T1 2. Intersystem Crossing (ISC) Eu_ground ⁷F₀ (Ground State) T1->Eu_ground 3. Energy Transfer (ET) Eu_excited ⁵D₀, ⁵D₁ (Excited States) Photon_out Luminescence (hν') Eu_excited->Eu_ground 4. Luminescence Photon_in Photon (hν) Photon_in->S0 1. Excitation

Caption: The energy transfer mechanism in the this compound-Eu3+ complex.

Experimental Protocols

The characterization of the this compound-Eu3+ complex and the elucidation of its sensitization mechanism involve several key experimental techniques.

Synthesis of the this compound-Eu3+ Complex

A detailed protocol for the synthesis of the this compound ligand can be found in the work by Yuan et al. (1998).[4] The complexation with Eu3+ is typically achieved by reacting this compound with a stoichiometric amount of a Eu3+ salt (e.g., EuCl₃) in a suitable solvent, such as a mixture of methanol and a buffer solution at a controlled pH. The formation of the complex can be confirmed by various spectroscopic methods.

Photophysical Measurements

1. Absorption and Emission Spectroscopy:

  • Objective: To determine the excitation and emission wavelengths of the this compound-Eu3+ complex.

  • Method: An ultraviolet-visible (UV-Vis) spectrophotometer is used to measure the absorption spectrum of the this compound ligand to identify the optimal excitation wavelength. A spectrofluorometer is then used to record the emission spectrum of the this compound-Eu3+ complex upon excitation at this wavelength. The characteristic sharp emission peaks of Eu3+ are expected.

2. Luminescence Lifetime Measurement:

  • Objective: To measure the decay kinetics of the Eu3+ luminescence.

  • Method: A time-resolved fluorometer equipped with a pulsed light source (e.g., a nitrogen laser or a xenon flash lamp) is used. The sample is excited with a short pulse of light, and the decay of the luminescence intensity over time is recorded. The data is then fitted to an exponential decay function to determine the luminescence lifetime (τ).

3. Quantum Yield Determination:

  • Objective: To quantify the efficiency of the overall luminescence process.

  • Method: The quantum yield (Φ) is typically determined using a comparative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The integrated emission intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard. The quantum yield of the sample is then calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental_Workflow cluster_synthesis Synthesis & Complexation cluster_characterization Photophysical Characterization cluster_application Application BHHCT_synthesis Synthesis of this compound Ligand Complexation Complexation with Eu³⁺ BHHCT_synthesis->Complexation UV_Vis UV-Vis Spectroscopy (Absorption) Complexation->UV_Vis Fluor Fluorospectroscopy (Excitation & Emission) Complexation->Fluor TRF Time-Resolved Fluorometry (Lifetime) Complexation->TRF QY Quantum Yield Measurement Complexation->QY Immunoassay Time-Resolved Fluoroimmunoassay TRF->Immunoassay QY->Immunoassay

Caption: Workflow for the synthesis and characterization of the this compound-Eu3+ complex.

Conclusion

The sensitization of Eu3+ by the this compound ligand is a highly efficient process that leverages the antenna effect to produce a bright and long-lived luminescence. The carefully designed molecular architecture of this compound, featuring a highly absorbing aromatic core and protective chelating groups, makes it an exceptional sensitizer. The resulting this compound-Eu3+ complex, with its impressive photophysical properties, has proven to be a valuable tool in the development of highly sensitive bioanalytical assays, particularly in the realm of time-resolved fluoroimmunoassays. A thorough understanding of this sensitization mechanism is paramount for the rational design of next-generation lanthanide probes with even greater performance for a wide range of applications in research, diagnostics, and drug development.

References

An In-depth Technical Guide to BHHCT: A Fluorescent Sensitizer for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (BHHCT), a key reagent in the field of advanced biochemical analysis. This compound is a fluorescent sensitizer primarily utilized for the labeling of proteins and other biomolecules with Europium (Eu³⁺) ions. The resulting this compound-Eu³⁺ complexes are instrumental in developing highly sensitive time-resolved fluoroimmunoassays (TR-FIA), offering significant advantages over conventional assay methods. This document details the chemical structure, properties, and applications of this compound, along with experimental insights for its use.

Chemical Structure and Properties

This compound is a complex organic molecule designed to efficiently chelate lanthanide ions, specifically Europium (Eu³⁺), and to covalently attach to biomolecules. Its structure incorporates a terphenyl backbone, two β-diketone moieties for Eu³⁺ chelation, and a sulfonyl chloride group for covalent bonding to primary amines on proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3,4-bis[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]benzenesulfonyl chloride[1]
CAS Number 200862-70-0[1]
Molecular Formula C₃₀H₁₅ClF₁₄O₆S[1]
Molecular Weight 804.9 g/mol [1]
Appearance Powder[1]
Purity >90%[1]
Solubility Soluble in DMSO[1]
Nature Synthetic[1]

Table 2: Spectroscopic and Functional Properties of this compound-Eu³⁺ Complex

PropertyValueReference
Excitation Wavelength 330 nm[1]
Emission Wavelength 615 nm (characteristic of Eu³⁺)[2]
Luminescence Lifetime ~500 µs[1]
Key Feature Increases luminescence intensity 11-fold upon forming an Eu³⁺ complex[1]
Primary Application Fluorescent sensitizer for Eu³⁺-labelling in time-resolved fluoroimmunoassays[3]

Mechanism of Action: Time-Resolved Fluorescence

The utility of the this compound-Eu³⁺ complex in bioassays stems from the principle of time-resolved fluorescence. The this compound ligand absorbs excitation energy and efficiently transfers it to the chelated Eu³⁺ ion. This energy transfer, known as the "antenna effect," excites the Eu³⁺ ion, which then emits light at a characteristic wavelength with a long decay time. This long-lived fluorescence allows for temporal gating of the detection, effectively eliminating short-lived background fluorescence from biological samples and assay components, thereby dramatically increasing the signal-to-noise ratio.

Metal-Enhanced Luminescence

The luminescence of the this compound-Eu³⁺ complex can be further amplified through a phenomenon known as metal-enhanced fluorescence (MEF). When the complex is in proximity to metallic nanostructures, such as silver nanoparticles, its luminescence intensity can be enhanced. This is attributed to the interaction of the fluorophore with the localized surface plasmon resonance of the nanostructures. This effect has been shown to increase the luminescence intensity of this compound-Eu³⁺ by approximately 11-fold, while also improving its photostability.[2][4]

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this section provides a comprehensive guide to its application in protein labeling and time-resolved fluoroimmunoassays, based on established methodologies.

Protein Labeling with this compound

The sulfonyl chloride group of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on proteins to form stable sulfonamide bonds.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • This compound solution in anhydrous DMSO

  • Europium chloride (EuCl₃) solution

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Dialysis tubing

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Labeling Reaction: Add a calculated molar excess of this compound solution to the protein solution. The optimal molar ratio of this compound to protein should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Chelation with Europium: Add a molar excess of EuCl₃ solution to the reaction mixture and incubate for another hour at room temperature to allow for the formation of the this compound-Eu³⁺ complex.

  • Purification: Remove unreacted this compound and Eu³⁺ by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., Tris-buffered saline).

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of this compound-Eu³⁺ molecules per protein, by measuring the absorbance of the protein and the fluorescence of the europium chelate.

Time-Resolved Fluoroimmunoassay (TR-FIA)

The following is a general protocol for a sandwich-type TR-FIA using a this compound-Eu³⁺ labeled detection antibody.

Materials:

  • Microtiter plate coated with a capture antibody specific for the analyte.

  • Analyte standards and samples.

  • This compound-Eu³⁺ labeled detection antibody.

  • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20).

  • Enhancement solution (a low pH solution containing a chelating agent to dissociate Eu³⁺ ions and form a new, highly fluorescent micellar complex).

  • Time-resolved fluorometer.

Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody and incubate. Block non-specific binding sites.

  • Sample Addition: Add standards and samples to the wells and incubate for 1-2 hours at 37°C to allow the analyte to bind to the capture antibody.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound components.

  • Detection Antibody Addition: Add the this compound-Eu³⁺ labeled detection antibody to the wells and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove the unbound labeled antibody.

  • Enhancement: Add the enhancement solution to each well and shake for 5-10 minutes.

  • Measurement: Measure the time-resolved fluorescence using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~615 nm, with a suitable delay time (e.g., 400 µs) and measurement window (e.g., 400 µs).

  • Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the analyte concentration of the standards. Determine the concentration of the analyte in the samples from the standard curve.

Visualizing Experimental Workflows

This compound-Eu³⁺ Protein Labeling and Purification Workflow

G cluster_0 Labeling cluster_1 Chelation cluster_2 Purification Protein Protein in Amine-Free Buffer Mix Mix & Incubate Protein->Mix This compound This compound in DMSO This compound->Mix Chelate Add EuCl₃ & Incubate Mix->Chelate Labeled Protein EuCl3 EuCl₃ Solution EuCl3->Chelate Purify Size-Exclusion Chromatography or Dialysis Chelate->Purify Crude Labeled Protein with Eu³⁺ LabeledProtein Purified this compound-Eu³⁺ Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound and subsequent purification.

Sandwich TR-FIA Workflow

G cluster_0 Immunoassay Steps cluster_1 Detection CaptureAb 1. Immobilize Capture Antibody Analyte 2. Add Sample (Analyte) CaptureAb->Analyte Wash1 3. Wash Analyte->Wash1 DetectionAb 4. Add this compound-Eu³⁺ Labeled Detection Ab Wash1->DetectionAb Wash2 5. Wash DetectionAb->Wash2 Enhance 6. Add Enhancement Solution Wash2->Enhance Measure 7. Measure Time-Resolved Fluorescence Enhance->Measure

Caption: General workflow for a sandwich-type time-resolved fluoroimmunoassay.

Storage and Stability

This compound is sensitive to moisture due to its sulfonyl chloride group. It should be stored under desiccating conditions at -20°C for long-term stability, where it can be stored for up to 12 months.[1] The this compound-Eu³⁺ labeled proteins should be stored under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of a cryoprotectant.

Conclusion

This compound is a powerful tool for researchers and scientists in the development of highly sensitive and robust immunoassays. Its unique chemical structure allows for stable covalent labeling of proteins and efficient sensitization of europium fluorescence. The resulting this compound-Eu³⁺ complexes, with their long luminescence lifetime, enable time-resolved fluorescence detection, which significantly enhances assay sensitivity by minimizing background interference. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this compound in various research and diagnostic settings. As the demand for more sensitive and reliable bioanalytical methods grows, the importance of reagents like this compound in advancing drug development and clinical diagnostics will continue to increase.

References

Unveiling the Luminescence of BHHCT-Eu³⁺: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the luminescence mechanism of the 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (BHHCT) complex with the trivalent europium ion (Eu³⁺). This complex is of significant interest in various biomedical and biotechnological applications, including time-resolved fluoroimmunoassays, due to its remarkable photophysical properties. This document details the underlying principles of its luminescence, presents key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the critical processes involved.

Core Luminescence Mechanism: The Antenna Effect

The characteristic and intense red luminescence of the this compound-Eu³⁺ complex is a result of a highly efficient intramolecular energy transfer process known as the "antenna effect" or sensitized luminescence. Due to the Laporte rule, the direct excitation of the Eu³⁺ ion is inefficient as f-f transitions are parity-forbidden, leading to very weak light absorption.[1] The this compound ligand circumvents this limitation by acting as an "antenna."

The process can be delineated into four key steps:

  • Light Absorption by the Ligand: The organic this compound ligand possesses a system of conjugated π-orbitals that allows it to strongly absorb ultraviolet (UV) light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet state (S₁) to a lower-energy, long-lived triplet state (T₁). This process is a crucial step for efficient energy transfer to the europium ion.

  • Intramolecular Energy Transfer: The energy from the triplet state of the this compound ligand is transferred non-radiatively to the Eu³⁺ ion, exciting it from its ground state (⁷F₀) to one of its higher-energy excited states (e.g., ⁵D₁, ⁵D₀). For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the Eu³⁺ ion.

  • Characteristic Eu³⁺ Emission: The excited Eu³⁺ ion then relaxes to its ground state through a series of characteristic, sharp, and narrow-band emissions in the visible region of the spectrum, primarily in the red portion. These emissions correspond to the ⁵D₀ → ⁷Fₙ (where n = 0, 1, 2, 3, 4) transitions.

This entire process results in a significant enhancement of the luminescence intensity, a large Stokes shift (the difference between the excitation and emission wavelengths), and a long luminescence lifetime, which are all highly desirable properties for sensitive bioassays.[2][3]

Luminescence_Mechanism cluster_ligand This compound Ligand cluster_europium Eu³⁺ Ion S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Eu_excited Excited State (⁵D₀) T1->Eu_excited Energy Transfer Eu_ground Ground State (⁷F₀) Eu_excited->Eu_ground Red Luminescence (Emission)

Figure 1: The Antenna Effect in the this compound-Eu³⁺ Complex.

Photophysical Data

The following table summarizes the key quantitative photophysical properties of the this compound-Eu³⁺ complex based on available literature.

ParameterValueReference
Excitation Wavelength (λex) ~330 - 340 nm[4][5]
Emission Wavelengths (λem) ~578 nm (⁵D₀→⁷F₀)~593 nm (⁵D₀→⁷F₁)~612 nm (⁵D₀→⁷F₂) (most intense)~653 nm (⁵D₀→⁷F₃)~701 nm (⁵D₀→⁷F₄)[4]
Quantum Yield (Φ) 57.6%[6]
Luminescence Lifetime (τ) 500 µs - 0.81 ms[2][4][6]
Luminescence Enhancement ~11-fold increase compared to uncomplexed Eu³⁺[2][3]

Note on Lifetime Discrepancy: The observed variation in luminescence lifetime may be attributed to differences in the experimental conditions, such as the solvent environment, pH, and the presence of quenching species.

Experimental Protocols

Detailed experimental protocols for the synthesis of the this compound ligand and its subsequent complexation with Eu³⁺ are provided below. These protocols are based on established methods for the synthesis of similar β-diketonate ligands and their lanthanide complexes.

Synthesis of this compound Ligand

The synthesis of 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (this compound) is a multi-step process that can be conceptually outlined as follows. The key steps involve the formation of the o-terphenyl backbone followed by functionalization with β-diketonate moieties and subsequent chlorosulfonation.

Materials and Reagents:

  • o-Terphenyl

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Ethyl heptafluorobutyrate

  • Sodium hydride (NaH)

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

Procedure:

  • Friedel-Crafts Acylation of o-Terphenyl:

    • Dissolve o-terphenyl in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous aluminum chloride, followed by the dropwise addition of acetyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diacetylated o-terphenyl derivative.

  • Claisen Condensation to form β-Diketone Moieties:

    • Suspend sodium hydride in anhydrous diethyl ether or THF.

    • Add a solution of the diacetylated o-terphenyl in the same solvent dropwise.

    • Following this, add ethyl heptafluorobutyrate dropwise and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the bis(β-diketone) functionalized o-terphenyl.

  • Chlorosulfonation:

    • Carefully add the purified bis(β-diketone) product to an excess of chlorosulfonic acid at 0°C.

    • Stir the mixture at this temperature for a specified period, allowing the chlorosulfonation to occur at the central phenyl ring of the o-terphenyl backbone.

    • Pour the reaction mixture onto crushed ice to precipitate the this compound product.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Formation of the this compound-Eu³⁺ Complex

Materials and Reagents:

  • Synthesized this compound ligand

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • A suitable solvent system (e.g., a mixture of methanol and a buffered aqueous solution)

  • A weak base (e.g., sodium hydroxide or triethylamine) to deprotonate the β-diketone.

Procedure:

  • Dissolve the this compound ligand in a minimal amount of a suitable organic solvent, such as DMSO or methanol.

  • In a separate vessel, dissolve EuCl₃·6H₂O in a buffered aqueous solution (e.g., Tris or borate buffer, pH ~7-9).

  • Slowly add the this compound solution to the Eu³⁺ solution with vigorous stirring.

  • Adjust the pH of the mixture with a dilute solution of a weak base to facilitate the deprotonation of the β-diketonate groups and promote chelation.

  • Allow the reaction to proceed at room temperature for several hours to ensure complete complex formation.

  • The resulting this compound-Eu³⁺ complex can then be purified, if necessary, by methods such as dialysis or size-exclusion chromatography, particularly if it is to be conjugated to biomolecules.

Characterization of the this compound-Eu³⁺ Complex

Key Techniques:

  • UV-Visible Spectroscopy: To determine the absorption spectrum of the this compound ligand and confirm the efficiency of light absorption in the UV range.

  • Fluorometry: To measure the excitation and emission spectra of the this compound-Eu³⁺ complex, confirming the characteristic sharp emission peaks of Eu³⁺.

  • Time-Resolved Fluorometry: To determine the luminescence lifetime of the complex, a key parameter for its application in time-resolved assays.

  • Quantum Yield Measurement: To quantify the efficiency of the overall luminescence process. This is typically done relative to a known standard.

  • Mass Spectrometry and NMR: To confirm the structure and purity of the synthesized this compound ligand.

Experimental_Workflow cluster_synthesis This compound Ligand Synthesis cluster_complexation Complex Formation cluster_characterization Characterization start o-Terphenyl step1 Friedel-Crafts Acylation start->step1 step2 Claisen Condensation step1->step2 step3 Chlorosulfonation step2->step3 end_synthesis Purified this compound Ligand step3->end_synthesis mixing Mixing and pH Adjustment end_synthesis->mixing eu_salt EuCl₃ solution eu_salt->mixing end_complex This compound-Eu³⁺ Complex Solution mixing->end_complex uv_vis UV-Vis Spectroscopy end_complex->uv_vis fluorometry Fluorometry (Excitation/Emission) end_complex->fluorometry trf Time-Resolved Fluorometry (Lifetime) end_complex->trf qy Quantum Yield Measurement end_complex->qy

Figure 2: General Experimental Workflow for this compound-Eu³⁺ Synthesis and Characterization.

Applications in Drug Development and Research

The unique luminescent properties of the this compound-Eu³⁺ complex make it a powerful tool in research and drug development. Its long luminescence lifetime allows for time-gated detection, which effectively eliminates background fluorescence from biological samples, leading to exceptionally high sensitivity. The sulfonyl chloride group on the this compound ligand provides a reactive handle for covalent labeling of proteins, antibodies, and other biomolecules, enabling the development of highly sensitive immunoassays and other bioanalytical methods. The intense, stable, and sharp red emission is also advantageous for cellular imaging applications.

This guide provides a foundational understanding of the luminescence mechanism and practical considerations for working with the this compound-Eu³⁺ complex. Further optimization of experimental conditions and ligand design can lead to even more advanced applications in the future.

References

An In-depth Technical Guide to the Applications of BHHCT in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial intelligence on "BHHCT" suggested a methodology involving heat application. Deeper analysis has clarified that this compound is not a technique but a chemical compound: 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl . This molecule is a highly fluorescent europium chelate used as a label in an advanced imaging method called Time-Resolved Fluorescence Microscopy (TRFM). This guide will focus on the correct application of this compound in TRFM for researchers, scientists, and drug development professionals.

Introduction to this compound and Time-Resolved Fluorescence Microscopy (TRFM)

In fluorescence microscopy, a significant challenge is the presence of autofluorescence—natural fluorescence from biological samples (e.g., from minerals, algae, and plant debris) that can obscure the signal from the fluorescent labels of interest, leading to low signal-to-noise ratios (SNR).[1] Time-Resolved Fluorescence Microscopy (TRFM) is a powerful technique designed to overcome this limitation by distinguishing between the desired signal and background autofluorescence based on their differing fluorescence lifetimes.[1][2]

The core of the TRFM technique relies on specialized fluorescent labels with unusually long fluorescence lifetimes. This compound is one such label. It is a tetradentate β-diketone chelate that acts as an "antenna" molecule to capture and transfer energy to a trivalent europium (Eu³⁺) ion.[3] The resulting this compound-Eu³⁺ complex exhibits a very long fluorescence lifetime, on the order of hundreds of microseconds (µs), whereas typical autofluorescence decays within nanoseconds (ns).[2][4]

By using a pulsed light source for excitation and a time-gated detector, it is possible to excite the sample, wait for the short-lived autofluorescence to completely decay, and then capture the long-lived emission from the this compound-Eu³⁺ label.[1][2] This temporal separation dramatically reduces background noise and can enhance the signal-to-noise ratio by over an order of magnitude.[1][5]

Properties and Performance of this compound

This compound was developed as a covalent label for proteins, enabling its use in immunoassays and immunofluorescence applications.[3] Its chemical and photophysical properties are summarized below.

Table 1: Chemical and Photophysical Properties of this compound

PropertyValue / DescriptionReference(s)
Full Chemical Name 4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl)chlorosulfo-o-terphenyl[3][6]
Molecular Weight 804.9 Da[4]
Molecular Formula C₃₀H₁₅ClF₁₄O₆S[4]
Excitation Maximum ~330 nm[1]
Emission Maximum 617 nm (narrow, ~6 nm band)[1]
Fluorescence Lifetime ~500 µs[4]
Solubility Soluble in DMSO and 1,4 dioxane[4][7]
Purity >90% (commercially available)[4]

A key performance metric for this compound is its ability to improve image quality. Studies have consistently demonstrated significant gains in SNR and overall luminescence.

Table 2: Quantitative Performance Data for this compound and its Derivative BHHST

MetricThis compoundBHHST (Improved Derivative)Reference(s)
Signal-to-Noise Ratio (SNR) Improvement 11.3-fold (with 60 µs gate delay)>10-fold[1][5]
Luminescence Intensity Enhancement ~11-fold (general)11-fold (in specific applications)[4][5][6]
Immunoconjugate Stability Prone to destabilizing immunoglobulins at high labeling ratios.Storage half-life extended >20-fold compared to this compound.[5]
Photostability Improvement -3-fold improvement observed with silver nanostructures.[6]

The Principle of Time-Resolved Fluorescence Microscopy

The mechanism by which TRFM and this compound eliminate autofluorescence is based on time-gated detection. The following diagram illustrates this principle.

Caption: Principle of TRFM using this compound for autofluorescence rejection.

Experimental Protocols

This protocol is adapted from methodologies used for preparing this compound for experimental use.[7]

  • Initial Dissolution: Accurately weigh ~320 µg of this compound powder. Dissolve it in 100 µL of 1,4 dioxane. This creates a concentrated primary stock.

  • Working Stock Preparation: Dilute 3 µL of the primary stock solution into 97 µL of 1,4 dioxane. This results in a final working stock solution with a concentration of approximately 0.12 mM.

  • Storage: Store stock solutions at -20°C under desiccating conditions to prevent degradation.[4]

This protocol outlines the key steps for covalently linking this compound to primary amines (e.g., lysine residues) on an antibody.

  • Antibody Preparation:

    • Dialyze the antibody (typically 2-10 mg/mL) against a suitable labeling buffer (e.g., 1X PBS, pH 7.2-7.4) to remove any interfering substances like Tris or ammonium salts.[8] For NHS-ester based reactions, a slightly alkaline pH of 8.0-8.5 can increase efficiency.[]

    • Determine the final protein concentration using absorbance at 280 nm (A280).[10]

  • Conjugation Reaction:

    • The this compound molecule contains a chlorosulfonyl group that reacts with primary amines.[3] Add the this compound stock solution to the prepared antibody solution. The precise molar ratio of dye-to-antibody must be optimized for each antibody to avoid destabilization, which is a known issue with this compound at high labeling ratios.[5]

    • Incubate the reaction mixture for a designated period (e.g., 1-2 hours) at room temperature with gentle mixing.

  • Purification of the Immunoconjugate:

    • Remove unbound this compound from the conjugate solution. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or centrifugation with a molecular weight cutoff filter (e.g., 10-30 kDa).[7][8]

    • Wash the conjugate retained by the filter multiple times with PBS to ensure all free label is removed.[7]

  • Characterization and Storage:

    • Determine the final concentration and the fluorophore-to-protein (F/P) ratio of the conjugate via spectrophotometry.[1]

    • Store the final immunoconjugate in a stabilizing buffer at 4°C for short-term use or aliquoted at -20°C for long-term storage.

This protocol provides an example of using a this compound-antibody conjugate for detecting a specific biological target.[7]

  • Sample Preparation: A water concentrate sample suspected of containing Giardia cysts is filtered through a membrane (e.g., 0.2 µm filter).

  • Incubation with Conjugate: The filter is incubated with the this compound-labeled anti-Giardia antibody conjugate for 30 minutes at 4°C.

  • Washing: The filter is washed three times with 100 µL of a fluorescence enhancing buffer (FEB) to remove unbound conjugate.

  • Elution: The filter is transferred to a micro-reaction vial containing 40 µL of FEB and vortexed to release the labeled cysts from the membrane.

  • Microscopy: An aliquot (e.g., 3 µL) of the solution is placed on a microscope slide for analysis using a TRFM system.

Experimental and Imaging Workflow

The entire process, from preparing the fluorescent probe to acquiring the final high-contrast image, follows a structured workflow.

BHHCT_Workflow prep_ab 1. Antibody Preparation (Dialysis) conjugation 3. Covalent Conjugation Reaction prep_ab->conjugation prep_this compound 2. This compound Stock Preparation prep_this compound->conjugation purification 4. Purify Conjugate (Size Exclusion) conjugation->purification characterization 5. Characterize (F/P Ratio) purification->characterization labeling 7. In Situ Labeling (Incubation & Washing) characterization->labeling sample_prep 6. Prepare Biological Sample sample_prep->labeling imaging 8. TRFM Image Acquisition labeling->imaging analysis 9. Data Analysis (SNR Calculation) imaging->analysis

Caption: Experimental workflow for TRFM using this compound-labeled antibodies.

Instrumentation for TRFM

A standard epifluorescence microscope can be adapted for time-resolved studies. The essential components are:

  • Pulsed Excitation Source: A flash lamp or a pulsed laser is required to deliver short bursts of light. A flash lamp is a cost-effective option with high spectral energy in the UV region suitable for this compound excitation.[1]

  • Time-Gated Detector: An image-intensified, time-gateable CCD camera is crucial. This detector can be electronically "turned off" for a specific duration (the gate delay) after the excitation pulse before it begins to collect the emission signal.[1]

  • Synchronization Unit: A microprocessor is needed to precisely control the timing between the excitation pulse and the camera's detection window.[7]

  • Optical Filters: A UV excitation filter (e.g., Zeiss G365) and a long-pass or band-pass emission filter (e.g., 600 nm long-pass) are used to select the appropriate wavelengths for this compound.[1]

Conclusion and Future Outlook

This compound is a valuable tool for high-sensitivity fluorescence imaging, particularly in applications plagued by high levels of autofluorescence. Its use in TRFM allows for the detection of targets with a significantly improved signal-to-noise ratio. While this compound itself has limitations regarding immunoconjugate stability, the development of derivatives like BHHST demonstrates ongoing efforts to improve upon this class of lanthanide chelates.[5] For researchers in diagnostics and drug development, leveraging this compound and TRFM can enable more robust and sensitive detection of specific cells, pathogens, or biomarkers in complex biological environments. Further advancements may focus on developing even brighter and more stable chelates, potentially expanding their application to study dynamic cellular processes where background rejection is critical.

References

BHHCT as a Tool for Measuring Cellular Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a wide range of physiological and pathological processes. Accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This technical guide details the use of 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)chlorosulfo-o-terphenyl (BHHCT), in conjunction with europium ions, for the sensitive detection of peroxidase activity, a key indicator of cellular oxidative stress.

Traditionally, this compound is known as a fluorescent sensitizer for europium (Eu³⁺) in time-resolved fluorescence (TRF) applications. However, a novel assay leverages the enzymatic oxidation of non-luminescent Europium (II) (Eu²⁺) to the highly luminescent Eu³⁺ by peroxidases. The subsequent chelation of Eu³⁺ by this compound results in a stable, long-lived luminescence signal that can be measured using TRF microscopy or spectroscopy, providing a sensitive and indirect method to quantify peroxidase activity and, by extension, the levels of intracellular hydrogen peroxide (H₂O₂), a major ROS.[1]

Core Principles: The this compound-Eu³⁺ System for Peroxidase Detection

The fundamental principle of this assay is the peroxidase-catalyzed oxidation of Eu²⁺ to Eu³⁺ in the presence of H₂O₂. Peroxidases, a family of enzymes that includes horseradish peroxidase (HRP) and endogenous cellular peroxidases like myeloperoxidase (MPO), utilize H₂O₂ to oxidize a variety of substrates. In this assay, Eu²⁺ serves as the substrate.

The resulting Eu³⁺ ions are then chelated by this compound. The this compound-Eu³⁺ complex exhibits strong luminescence with a long decay time (typically over 500 µs), which is characteristic of the Eu³⁺ oxidation state.[1] This long-lived luminescence allows for time-gated detection, a technique that significantly reduces background fluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[1] The intensity of the time-resolved luminescence is directly proportional to the amount of Eu³⁺ generated, which in turn reflects the peroxidase activity in the sample.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters associated with the this compound-Eu³⁺ time-resolved fluorescence assay for peroxidase activity.

ParameterValue/RangeReference
This compound Molecular Weight 804.9 Da--INVALID-LINK--
This compound-Eu³⁺ Complex Lifetime > 500 µs[1]
This compound-Eu³⁺ Emission Wavelength 615 nm[1]
Excitation Wavelength ~340 nm--INVALID-LINK--
Assay Principle Enzymatic oxidation of Eu²⁺ to Eu³⁺ by peroxidase, followed by this compound sensitization[1]

Experimental Protocols

This section provides a detailed methodology for measuring intracellular peroxidase activity in cultured cells using the this compound-Eu³⁺ system. This protocol is adapted from established methods for fluorescent peroxidase assays.

Materials and Reagents
  • This compound

  • Europium (II) Chloride (EuCl₂) (or a suitable Eu²⁺ source)

  • Europium (III) Chloride (EuCl₃) (for standard curve)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well microplates

  • H₂O₂ (for inducing oxidative stress and for the assay reaction)

  • Horseradish Peroxidase (HRP) (for positive control and standard curve)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Time-resolved fluorescence plate reader or microscope

Experimental Workflow
  • Cell Culture and Seeding:

    • Culture cells of interest in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Induction of Oxidative Stress (Optional):

    • To investigate the effects of a specific compound on oxidative stress, treat the cells with the compound of interest at various concentrations for a predetermined duration.

    • To induce oxidative stress as a positive control, treat cells with a known inducer, such as H₂O₂ (e.g., 100-500 µM) or lipopolysaccharide (LPS).[1]

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates for the peroxidase activity assay.

  • Peroxidase Activity Assay:

    • Standard Curve Preparation: Prepare a standard curve of Eu³⁺ using EuCl₃ (e.g., 0-10 µM) in the assay buffer.

    • Reaction Mixture Preparation: Prepare a fresh reaction mixture containing EuCl₂ (as the substrate), a low concentration of H₂O₂, and this compound in an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4). The optimal concentrations of each component should be determined empirically.

    • Assay Execution:

      • Add 50 µL of cell lysate to each well of a new 96-well plate.

      • Add 50 µL of the reaction mixture to each well.

      • Include a positive control (HRP) and a negative control (lysis buffer without cell lysate).

      • Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

  • Time-Resolved Fluorescence Measurement:

    • Measure the luminescence of the this compound-Eu³⁺ complex using a time-resolved fluorescence plate reader.

    • Set the excitation wavelength to approximately 340 nm and the emission wavelength to 615 nm.

    • Use a delay time (e.g., 100-400 µs) and a measurement time (e.g., 400-1000 µs) to eliminate short-lived background fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Use the Eu³⁺ standard curve to determine the concentration of Eu³⁺ generated in each sample.

    • Express peroxidase activity as the rate of Eu³⁺ formation per unit of protein concentration in the cell lysate.

Mandatory Visualizations

Signaling Pathway of Peroxidase-Mediated Oxidative Stress

Peroxidase_Pathway ROS Reactive Oxygen Species (ROS) H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 SOD Peroxidase Cellular Peroxidases (e.g., MPO, GPx) H2O2->Peroxidase Substrate OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) H2O2->OxidativeDamage Excess ROS BHHCT_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Test Compounds start->treat lyse Lyse Cells treat->lyse add_lysate Add Cell Lysate to Assay Plate lyse->add_lysate prepare_reagents Prepare Assay Reagents: EuCl₂, H₂O₂, this compound add_reagents Add Assay Reagents prepare_reagents->add_reagents add_lysate->add_reagents incubate Incubate at RT add_reagents->incubate measure Measure Time-Resolved Luminescence incubate->measure analyze Data Analysis measure->analyze BHHCT_Logic oxidative_stress Increased Cellular Oxidative Stress h2o2 Increased H₂O₂ Production oxidative_stress->h2o2 peroxidase_activity Increased Peroxidase Activity h2o2->peroxidase_activity eu_oxidation Eu²⁺ → Eu³⁺ Oxidation peroxidase_activity->eu_oxidation bhhct_complex This compound-Eu³⁺ Complex Formation eu_oxidation->bhhct_complex luminescence Increased Time-Resolved Luminescence Signal bhhct_complex->luminescence

References

The Role of BHHCT in Time-Resolved Fluorescence Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Time-resolved fluorescence (TRF) assays have become an indispensable tool in modern biological research and drug discovery, offering high sensitivity and reduced background interference. At the core of many robust TRF applications is the lanthanide chelate, which provides the long-lived fluorescence signal necessary for temporal filtering of unwanted background noise. This guide provides a comprehensive overview of 3,6-Bis(2-hydroxy-3,5-di-tert-butylphenyl)-1,2,4,5-tetrazine (BHHCT), a highly effective fluorescent sensitizer for Europium (Eu³⁺) in time-resolved fluorescence assays. We will delve into its fundamental properties, provide detailed experimental protocols for its application, and present quantitative data to illustrate its performance. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their experimental workflows.

Introduction to this compound and Time-Resolved Fluorescence

Time-resolved fluorescence (TRF) is a powerful detection method that differentiates signal from background noise based on the fluorescence lifetime of the label.[1] Most biological materials and common fluorophores exhibit short-lived fluorescence (nanoseconds), which can interfere with assay measurements. TRF assays utilize lanthanide chelates, such as those involving Europium (Eu³⁺), which have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[1] By introducing a time delay between the excitation pulse and signal detection, the short-lived background fluorescence is allowed to decay, enabling highly sensitive and specific measurement of the long-lived signal from the lanthanide chelate.

This compound is a tetradentate β-diketone chelator that acts as an efficient sensitizer for Eu³⁺ ions.[2] In the this compound-Eu³⁺ complex, the this compound molecule absorbs excitation energy and efficiently transfers it to the chelated Eu³⁺ ion, which then emits its characteristic long-lived fluorescence. This sensitization process dramatically increases the luminescence intensity of the Eu³⁺ ion, making it a bright and robust probe for TRF assays.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for its successful implementation in TRF assays. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 804.9 Da[1]
Purity >90%[1]
Solubility Soluble in DMSO[1]
Form Powder[1]
Table 2: Spectroscopic and Performance Data of this compound-Eu³⁺ Complex
ParameterValueReference
Optimal Excitation Wavelength ~330 nm[3]
Emission Wavelength 617 nm (narrow peak)[4]
Fluorescence Lifetime 500 µs[1]
Luminescence Intensity Increase 11-fold[1]
Molar Extinction Coefficient (ε) ~6 x 10⁴ M⁻¹cm⁻¹ (for similar Eu³⁺ β-diketone complexes)[5]

Key Applications of this compound in TRF Assays

This compound's favorable properties make it suitable for a range of TRF applications, from immunoassays to enzyme activity measurements.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a powerful technique for studying molecular interactions.[6] It combines the principles of TRF with Förster Resonance Energy Transfer (FRET), the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore in close proximity. In a this compound-based TR-FRET assay, the this compound-Eu³⁺ complex serves as the long-lifetime donor. When a biomolecule labeled with the this compound-Eu³⁺ donor interacts with another biomolecule labeled with a suitable acceptor (e.g., a fluorescent protein or an organic dye), energy transfer occurs, resulting in a long-lived acceptor emission that can be measured in a time-resolved manner.

TR_FRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Donor_NI Donor (this compound-Eu³⁺) Acceptor_NI Acceptor Excitation_NI Excitation (330 nm) Donor_Emission_NI Donor Emission (617 nm) Donor_I Donor (this compound-Eu³⁺) Acceptor_I Acceptor Excitation_I Excitation (330 nm) Acceptor_Emission_I Acceptor Emission (Long-lived)

Figure 1: Principle of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Immunofluorescence Microscopy

In immunofluorescence microscopy, this compound-labeled antibodies can be used to detect specific antigens in cells and tissues. The long fluorescence lifetime of the this compound-Eu³⁺ complex allows for time-gated detection, which effectively eliminates the autofluorescence from biological samples, leading to a significantly improved signal-to-noise ratio.[3]

Peroxidase Activity Assays

This compound can also be employed to measure peroxidase activity.[1] Peroxidases catalyze the oxidation of various substrates by hydrogen peroxide. In a this compound-based assay, the fluorescence of the this compound-Eu³⁺ complex can be modulated by the products of the peroxidase reaction, providing a sensitive method to quantify enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol for Labeling Antibodies with this compound-Eu³⁺

This protocol is adapted from general lanthanide chelate labeling procedures and optimized for this compound.

Materials:

  • Purified antibody (1-5 mg/mL) in a suitable buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.0).

  • This compound (e.g., from Abcam, ab145314).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Europium Chloride (EuCl₃) solution (e.g., 10 mM in water).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Dialysis tubing or centrifugal filter units (10 kDa MWCO).

  • Reaction tubes.

  • Spectrophotometer.

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against the labeling buffer overnight at 4°C to remove any interfering substances like Tris or glycine.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the antibody concentration to 2-5 mg/mL in the labeling buffer.

    • Add the this compound stock solution to the antibody solution at a molar ratio of 10-20 moles of this compound per mole of antibody. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Europium Chelation:

    • Add EuCl₃ solution to the reaction mixture to achieve a final concentration that is in 3-5 fold molar excess over the this compound concentration.

    • Incubate for an additional 1 hour at room temperature.

  • Purification:

    • Remove the unreacted this compound-Eu³⁺ complex and free Eu³⁺ by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the degree of labeling by measuring the absorbance of the this compound-Eu³⁺ complex (around 330 nm) and using its molar extinction coefficient.

Antibody_Labeling_Workflow Start Start: Purified Antibody Dialysis 1. Antibody Dialysis (Labeling Buffer, pH 9.0) Start->Dialysis Labeling 3. Labeling Reaction (Antibody + this compound) Dialysis->Labeling BHHCT_Prep 2. Prepare this compound Stock Solution (DMSO) BHHCT_Prep->Labeling Chelation 4. Europium Chelation (+ EuCl₃) Labeling->Chelation Purification 5. Purification (Size-Exclusion or Dialysis) Chelation->Purification Characterization 6. Characterization (A280, A330) Purification->Characterization End End: this compound-Eu³⁺ Labeled Antibody Characterization->End

Figure 2: Workflow for labeling antibodies with this compound-Eu³⁺.

Protocol for a Generic TR-FRET Assay

This protocol describes a generic sandwich immunoassay format to detect an analyte of interest.

Materials:

  • This compound-Eu³⁺ labeled donor antibody (prepared as in 4.1).

  • Acceptor-labeled detection antibody (e.g., labeled with a compatible fluorophore like allophycocyanin (APC) or a specific commercial acceptor).

  • Analyte standard and samples.

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • 384-well low-volume white microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Reagent Preparation: Dilute the donor antibody, acceptor antibody, and analyte standards/samples to their optimal concentrations in the assay buffer. Optimal concentrations need to be determined through checkerboard titration experiments.

  • Assay Setup:

    • Add a defined volume of the analyte standard or sample to each well of the microplate.

    • Add the acceptor-labeled antibody to all wells.

    • Add the this compound-Eu³⁺ labeled donor antibody to all wells.

    • The final assay volume is typically 20-50 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The incubation time may require optimization.

  • Measurement:

    • Measure the fluorescence in a TR-FRET plate reader using an excitation wavelength of ~330 nm.

    • Set the reader to measure the emission from both the donor (at ~617 nm) and the acceptor (wavelength dependent on the acceptor used) after a time delay of 50-100 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the TR-FRET ratio against the analyte concentration to generate a standard curve.

    • Determine the concentration of the analyte in the samples by interpolating their TR-FRET ratios on the standard curve.

Protocol for Peroxidase Activity Assay using this compound

This protocol is a conceptual adaptation for using this compound as a fluorescent reporter. The principle relies on the peroxidase-catalyzed reaction altering the fluorescence of the this compound-Eu³⁺ complex.

Materials:

  • This compound-Eu³⁺ complex solution.

  • Peroxidase enzyme standard and samples.

  • Hydrogen peroxide (H₂O₂) substrate solution.

  • A suitable peroxidase substrate that generates a product capable of quenching or enhancing the fluorescence of the this compound-Eu³⁺ complex.

  • Assay buffer (e.g., phosphate buffer, pH 6.0-7.0).

  • 96-well black microplates.

  • Fluorescence plate reader capable of time-resolved measurements.

Procedure:

  • Reagent Preparation: Prepare working solutions of the this compound-Eu³⁺ complex, H₂O₂, peroxidase substrate, and peroxidase standards/samples in the assay buffer.

  • Assay Setup:

    • Add the this compound-Eu³⁺ complex solution to all wells.

    • Add the peroxidase substrate to all wells.

    • Add the peroxidase standard or sample to the respective wells.

  • Initiate Reaction: Add the H₂O₂ solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence of the this compound-Eu³⁺ complex (Ex: ~330 nm, Em: ~617 nm) kinetically over a defined period (e.g., every minute for 30 minutes) using a time-resolved setting.

  • Data Analysis:

    • Determine the rate of change in fluorescence intensity for each sample.

    • Plot the rate of reaction against the peroxidase concentration to generate a standard curve.

    • Calculate the peroxidase activity in the samples from the standard curve.

Signaling Pathway Analysis using this compound-based TR-FRET

TR-FRET assays are exceptionally well-suited for studying signaling pathways, particularly for monitoring protein-protein interactions and post-translational modifications like phosphorylation. For instance, a kinase signaling pathway can be investigated by designing a TR-FRET assay to measure the phosphorylation of a substrate protein.

Kinase_Signaling_Pathway cluster_TRFRET_Assay TR-FRET Assay Components Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Activation Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Donor_Ab Donor Antibody (this compound-Eu³⁺) (Binds Substrate) Phospho_Substrate->Donor_Ab Binding Acceptor_Ab Acceptor Antibody (Binds Phospho-site) Phospho_Substrate->Acceptor_Ab Binding

Figure 3: A generic kinase signaling pathway and its analysis using a this compound-based TR-FRET assay.

In this example, an antibody targeting the substrate protein is labeled with this compound-Eu³⁺ (donor), and a second antibody that specifically recognizes the phosphorylated form of the substrate is labeled with an acceptor fluorophore. Upon phosphorylation of the substrate by the kinase, both antibodies can bind to the substrate, bringing the donor and acceptor into close proximity and generating a TR-FRET signal. The intensity of the TR-FRET signal is directly proportional to the amount of phosphorylated substrate, thus providing a quantitative measure of kinase activity.

Conclusion

This compound is a powerful and versatile tool for developing highly sensitive and robust time-resolved fluorescence assays. Its ability to significantly enhance the luminescence of Europium, combined with the long fluorescence lifetime of the resulting complex, makes it an ideal candidate for a wide range of applications in basic research and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and successful implementation of this compound-based TRF assays, empowering researchers to probe complex biological systems with greater precision and sensitivity. As the demand for high-performance assay technologies continues to grow, the utility of this compound and similar lanthanide chelates is poised to expand, driving further innovation in the life sciences.

References

Unraveling Fluorescence Enhancement: A Technical Guide to BHHCT and Viscosity-Sensitive Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fluorescence enhancement, focusing on two distinct photophysical phenomena. The first section details the mechanism and application of 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)chlorosulfo-o-terphenyl (BHHCT), a key sensitizing agent for lanthanide luminescence in bioassays. The second section explores the principles and applications of viscosity-sensitive fluorescent probes, which exhibit enhanced emission in response to changes in their microenvironment. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of these powerful analytical tools.

Section 1: this compound-Eu³⁺ Luminescence Enhancement via the Antenna Effect

This compound is not a direct fluorescent probe but rather a crucial component of highly sensitive time-resolved fluoroimmunoassays (TR-FIA). It functions as an organic ligand that chelates lanthanide ions, most notably Europium (Eu³⁺). The significant enhancement in luminescence observed with the this compound-Eu³⁺ complex is attributed to a mechanism known as the "antenna effect."

In this process, the this compound molecule, with its large aromatic system, efficiently absorbs excitation energy (typically UV light) and transfers it non-radiatively to the chelated Eu³⁺ ion. The lanthanide ion then emits this energy as characteristic, long-lived fluorescence with a large Stokes shift, which is the separation between the excitation and emission wavelengths. This mechanism overcomes the issue of the low absorption cross-section of free lanthanide ions. The long fluorescence lifetime of the Eu³⁺ complex (often in the microsecond range) allows for time-gated detection, which effectively eliminates short-lived background fluorescence from biological samples, thereby dramatically increasing the signal-to-noise ratio.

Core Mechanism: The Antenna Effect

The energy transfer process from the this compound "antenna" to the Eu³⁺ ion can be visualized as a multi-step pathway. The organic ligand absorbs a photon, transitioning to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state's energy level is suitably positioned just above the emissive energy level of the Eu³⁺ ion, allowing for efficient energy transfer, which excites the Eu³⁺. The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission peaks of Europium.

Antenna_Effect cluster_this compound This compound Ligand (Antenna) cluster_Eu Eu³⁺ Ion BHHCT_S0 Ground State (S₀) BHHCT_S1 Excited Singlet State (S₁) BHHCT_T1 Excited Triplet State (T₁) BHHCT_S1->BHHCT_T1 Intersystem Crossing Eu_E Excited State BHHCT_T1->Eu_E Energy Transfer Eu_G Ground State Emission Luminescence (Emission) Eu_E->Eu_G Emission Light UV Photon (Excitation) Light->BHHCT_S0 Absorption

Caption: The Antenna Effect mechanism for this compound-Eu³⁺ luminescence.
Quantitative Data on this compound-Eu³⁺ Luminescence Enhancement

The use of this compound as a sensitizer, particularly in conjunction with metal nanostructures, leads to significant improvements in the photophysical properties of the Eu³⁺ chelate.

ParameterEnhancement Factor / ValueContextCitation
Luminescence Intensity~11-foldWith silver nanostructures.[1]
Brightness~2-fold increaseOn silver-coated silica beads for cell imaging.[1][2]
Photostability~3-fold improvementIn the presence of metal nanostructures.[1]
Luminescence LifetimeReduced by 2-foldMeasured simultaneously with intensity enhancement on silver nanostructures.[1]
Signal-to-Noise Ratio (SNR)>10-fold enhancement (for BHHST derivative)In Time-Resolved Fluorescence Microscopy (TRFM) of labeled oocysts.[3]
Fluorescence Persistence~500 µsTypical for the Eu³⁺ complex.[4]
Experimental Protocol: this compound-Eu³⁺ Based Sandwich Immunoassay

This protocol provides a representative methodology for a sandwich-type time-resolved fluoroimmunoassay (TR-FIA) using a this compound-Eu³⁺ labeled detection antibody.

1. Reagents and Buffers:

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

  • Washing Buffer: Tris-buffered saline (TBS) with 0.05% Tween 20 (TBST).

  • Blocking Buffer: TBST with 1% Bovine Serum Albumin (BSA).

  • Assay Buffer: TBST with 0.1% BSA.

  • Enhancement Solution: A commercially available or laboratory-prepared solution that dissociates Eu³⁺ from the chelate and forms a new, highly fluorescent micellar complex (e.g., DELFIA® Enhancement Solution).

  • Capture Antibody: Specific to the target analyte.

  • Detection Antibody: this compound-Eu³⁺ labeled antibody specific to a different epitope on the target analyte.

  • Standard/Sample: Solutions containing the analyte of interest.

2. Procedure:

  • Plate Coating:

    • Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Washing Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample/Standard Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add 100 µL of standards or samples diluted in Assay Buffer to the appropriate wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Detection Antibody Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add 100 µL of the this compound-Eu³⁺ labeled detection antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at RT with gentle shaking.

  • Signal Development and Measurement:

    • Wash the plate six times with Washing Buffer to remove unbound detection antibody.

    • Add 200 µL of Enhancement Solution to each well.

    • Incubate for 5-10 minutes at RT with gentle shaking to allow for the development of the fluorescent signal.

    • Measure the time-resolved fluorescence using a suitable plate reader (e.g., excitation at 340 nm, emission at 615 nm, with a delay time of ~400 µs and a measurement window of ~400 µs).

Sandwich_Immunoassay_Workflow cluster_steps Experimental Workflow A 1. Coat Plate (Capture Antibody) B 2. Block Plate (e.g., BSA) A->B Wash C 3. Add Sample (Analyte Binding) B->C Wash D 4. Add Detection Ab (this compound-Eu³⁺ Labeled) C->D Wash E 5. Add Enhancement Solution (Signal Development) D->E Wash F 6. Read Plate (Time-Resolved Fluorescence) E->F

Caption: Workflow for a this compound-Eu³⁺ based sandwich immunoassay.

Section 2: Fluorescence Enhancement in Viscosity-Sensitive Probes

In contrast to this compound, a class of fluorophores known as "molecular rotors" exhibits fluorescence enhancement that is directly dependent on the viscosity of their immediate environment. These probes are invaluable for studying micro-viscosity in biological systems, such as within cells or organelles, which is often linked to cellular function and disease states. The fluorescence of these molecules is typically quenched in low-viscosity environments due to non-radiative decay pathways involving intramolecular rotation or vibration. As viscosity increases, these motions are restricted, which closes the non-radiative decay channels and forces the molecule to relax through fluorescence, leading to a significant increase in emission intensity.

Two predominant mechanisms govern this behavior: Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE).

Core Mechanisms of Viscosity Sensing

1. Twisted Intramolecular Charge Transfer (TICT): TICT-based probes typically consist of an electron donor and an electron acceptor moiety linked by a single bond that allows for rotation. Upon photoexcitation, the molecule enters a locally excited (LE) state. In low-viscosity media, it can freely rotate around the single bond to form a non-emissive, charge-separated TICT state. In high-viscosity environments, this rotation is hindered, trapping the molecule in the emissive LE state, thus "turning on" its fluorescence.

TICT_Mechanism cluster_states Photophysical States GS Ground State LE Locally Excited (LE) State (Emissive) Light_Out Fluorescence Heat Non-radiative Decay LE->GS High Viscosity TICT TICT State (Non-Emissive) LE->TICT Low Viscosity (Rotation) TICT->GS Relaxation Light_In Excitation Light_In->GS

Caption: Mechanism of a TICT-based viscosity-sensitive probe.

2. Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation or when their intramolecular motions are restricted. The mechanism is often attributed to the Restriction of Intramolecular Motion (RIM), which includes rotations and vibrations. In dilute solutions, these motions provide efficient non-radiative pathways for the excited state to decay. In aggregated states or highly viscous media, the molecules are packed closely, which physically blocks these motions and activates the radiative decay channel, leading to strong fluorescence.

Quantitative Data on Viscosity-Sensitive Probes

The performance of molecular rotors is often characterized by the fold-increase in fluorescence intensity over a specific range of viscosity.

Probe NameMechanismFluorescence EnhancementViscosity Range (cP)Application ContextCitation
TCF-VIS1TICT~78-fold0.89 to 856Living cells and tumor-bearing mice[5]
PMI-MTTICT~53-foldMethanol to GlycerolMitochondrial viscosity in cells[6]
LTP-HTICT~93-foldN/ALysosomal viscosity in cells[7]
VPZ3TICT~126-foldWater-Glycerol systemCellular apoptosis imaging[8]
DPMBEQAIE~43-foldN/ABeverage viscosity[9]
MP-NAPAIEUp to 160-fold (in aggregates)Water-Methanol systemBioimaging and protein detection[10]
Experimental Protocol: Imaging Mitochondrial Viscosity with a Fluorescent Probe

This protocol provides a general methodology for using a mitochondria-targeting viscosity probe to visualize viscosity changes in living cells.

1. Reagents and Materials:

  • Viscosity Probe: A mitochondria-targeting probe (e.g., PMI-MT, Mito-V) dissolved in DMSO to make a stock solution (e.g., 1 mM).

  • Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells: Adherent cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes suitable for confocal microscopy.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Viscosity Modulating Agents (Optional): Nystatin or Dexamethasone to increase intracellular viscosity; used as positive controls.

  • Confocal Laser Scanning Microscope (CLSM).

2. Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Induction of Viscosity Change (Control Experiment):

    • To validate the probe's response, treat a subset of cells with a viscosity-modulating agent. For example, incubate cells with 10 µM Nystatin or Dexamethasone for 30 minutes at 37°C.

  • Probe Loading:

    • Prepare a working solution of the viscosity probe by diluting the DMSO stock in serum-free cell culture medium to a final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with warm PBS to remove any excess, non-internalized probe.

    • Add fresh, pre-warmed cell culture medium or PBS to the dish for imaging.

  • Fluorescence Imaging:

    • Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite the probe at its optimal excitation wavelength and collect the emission over its specified range.

    • Acquire images of both control and treated cells, ensuring identical imaging parameters (laser power, gain, pinhole size) for accurate comparison of fluorescence intensity.

    • Analyze the images to quantify the change in mean fluorescence intensity per cell or within the mitochondrial region.

Viscosity_Imaging_Workflow cluster_workflow Cellular Viscosity Imaging Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. Treat with Stimulus (e.g., Nystatin, optional) A->B C 3. Incubate with Viscosity Probe B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Acquire Images (Confocal Microscopy) D->E F 6. Analyze Fluorescence Intensity E->F

Caption: General workflow for cellular viscosity imaging.

References

Navigating the Challenges of BHHCT in Aqueous Environments: A Technical Examination of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of a compound in aqueous solutions is paramount to its successful application. This technical guide addresses the critical physicochemical properties of 7-bromo-3-(4-hydroxycyclohexyl)-1H-1,3-benzodiazol-2(3H)-one (BHHCT), specifically its solubility and stability in aqueous media. A comprehensive review of available scientific literature reveals a significant gap in detailed, quantitative data for this compound, underscoring a critical area for future research.

Similarly, detailed information regarding the stability of this compound in aqueous solutions, including its degradation kinetics, half-life under different conditions (e.g., pH, temperature, light exposure), and specific degradation pathways, is not extensively documented. Indirect evidence suggests that stability may be a concern. For instance, a derivative of this compound, BHHST, was developed to overcome the tendency of this compound to destabilize immunoglobulins[2]. Furthermore, immunoconjugates prepared with this more stable derivative exhibit a storage half-life extended by more than 20-fold compared to those made with this compound[2]. Additionally, the photostability of a this compound-Eu3+ complex has been shown to improve threefold in the presence of silver nanostructures, hinting at potential light-induced degradation in the absence of such enhancements[3].

The absence of detailed experimental protocols for assessing the solubility and stability of this compound further complicates efforts to systematically characterize this compound. While general analytical techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy are commonly employed for such evaluations, specific methodologies tailored to this compound have not been described in the available literature.

Future Research Directions: A Call for Data

To facilitate the broader application of this compound in research and development, a concerted effort is needed to systematically investigate its aqueous solubility and stability. The following experimental data is critically needed:

  • Quantitative Solubility Profile: Determination of this compound's solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 3 to 9) and at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Comprehensive Stability Analysis:

    • Degradation Kinetics: Elucidation of the rate of degradation under forced conditions, including acidic, basic, oxidative, photolytic, and thermolytic stress.

    • Half-life Determination: Calculation of the half-life of this compound in various aqueous media to predict its shelf-life and stability in experimental settings.

    • Degradation Product Identification: Characterization of the major degradation products to understand the chemical pathways of decomposition.

Conceptual Experimental Workflow for this compound Stability Assessment

While specific protocols for this compound are not available, a general experimental workflow for assessing the stability of a compound in aqueous solution can be conceptualized. This workflow would be foundational for generating the much-needed data for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Stock Solution Stock Solution Aqueous Buffers Aqueous Buffers Stock Solution->Aqueous Buffers Dilution Working Solutions Working Solutions Aqueous Buffers->Working Solutions Acid Hydrolysis Acid Hydrolysis Working Solutions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Working Solutions->Base Hydrolysis Oxidative Oxidative Working Solutions->Oxidative Photolytic Photolytic Working Solutions->Photolytic Thermolytic Thermolytic Working Solutions->Thermolytic Time-Point Sampling Time-Point Sampling Acid Hydrolysis->Time-Point Sampling Base Hydrolysis->Time-Point Sampling Oxidative->Time-Point Sampling Photolytic->Time-Point Sampling Thermolytic->Time-Point Sampling Analytical Method e.g., HPLC-UV/MS Time-Point Sampling->Analytical Method Data Processing Data Processing Analytical Method->Data Processing Degradation Kinetics Degradation Kinetics Data Processing->Degradation Kinetics Degradation Pathway Degradation Pathway Data Processing->Degradation Pathway Structure Elucidation Half-Life Calculation Half-Life Calculation Degradation Kinetics->Half-Life Calculation

Caption: Conceptual workflow for assessing this compound stability.

References

BHHCT for Peroxidase Activity Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and reliable detection of peroxidase activity is fundamental to a vast array of biological assays, from routine enzyme-linked immunosorbent assays (ELISAs) to advanced immunohistochemistry (IHC) and high-throughput screening (HTS) in drug discovery. 3,3',5,5'-Tetramethylbenzidine (BHHCT), a dihydrochloride form of TMB, has emerged as a superior chromogenic substrate for horseradish peroxidase (HRP), offering high sensitivity and a favorable safety profile compared to other substrates.[1] This technical guide provides a comprehensive overview of the principles, applications, and detailed methodologies for utilizing this compound in peroxidase activity detection, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound-Based Peroxidase Detection

The detection of peroxidase activity using this compound is based on the HRP-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). This reaction proceeds through a two-step process:

  • Formation of a Blue Cation Radical: HRP catalyzes the one-electron oxidation of this compound, resulting in the formation of a soluble, blue-colored cation radical. This intermediate product exhibits a maximum absorbance at approximately 650 nm.[2]

  • Formation of a Yellow Diimine: Further oxidation or the addition of an acidic stop solution leads to a two-electron oxidation, converting the blue cation radical into a yellow diimine product. This final product has a maximum absorbance at 450 nm and provides a stable endpoint for colorimetric quantification.[3] The intensity of the color produced is directly proportional to the peroxidase activity in the sample.

Quantitative Data Presentation

A critical aspect of assay development is the selection of an appropriate substrate. The choice between different HRP substrates depends on the required sensitivity, dynamic range, and the specific application.

SubstrateLimit of Detection (LOD)Primary Antibody DilutionSecondary Antibody DilutionReaction ProductKey AdvantagesKey Disadvantages
This compound/TMB 20-80 pg/mL[4]1:1,0001:5,000 - 1:50,000Soluble (blue/yellow) or Precipitating (blue-green)High sensitivity, safer than other benzidine derivatives.[1]Can be light-sensitive; some formulations require a stop solution.
o-Phenylenediamine (OPD) 70 pg/mL[4]1:1,0001:5,000 - 1:50,000Soluble (yellow-orange)Good sensitivity.Mutagenic, requiring careful handling.
2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) 2.5 ng/mL[4]1:1,0001:5,000 - 1:50,000Soluble (green)Wide dynamic range, slower color development.[5]Less sensitive than TMB and OPD.[6]

Table 1: Comparison of Common HRP Chromogenic Substrates. This table summarizes the key performance characteristics of this compound/TMB in comparison to other widely used HRP substrates. Data is compiled from various sources to provide a comparative overview for assay optimization.[1][4][5][6]

ParameterValueSubstrateConditions
Km 0.43 mMTMBpH 7.0
Km 3.7 mMH₂O₂pH 7.0
Vmax Varies with enzyme concentrationTMB/H₂O₂pH 7.0

Table 2: Kinetic Parameters for Horseradish Peroxidase with TMB and H₂O₂. This table presents the Michaelis-Menten constant (Km) for HRP with its substrates TMB and hydrogen peroxide. These values are crucial for understanding the enzyme-substrate affinity and for optimizing assay conditions.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. The following sections provide comprehensive methodologies for key applications of this compound in peroxidase detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard sandwich ELISA procedure using a this compound substrate for signal detection.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Samples and standards

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • This compound substrate solution (ready-to-use or prepared from components)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[2]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step thoroughly.

  • Substrate Reaction: Add 100 µL of this compound substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[3]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[7]

Western Blotting

This protocol describes the use of a precipitating this compound substrate for the chromogenic detection of proteins on a western blot membrane.

Materials:

  • Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (e.g., TBST: TBS with 0.1% Tween-20)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Precipitating this compound substrate solution

  • Deionized water

  • Imaging system

Procedure:

  • Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Substrate Reaction: Add the precipitating this compound substrate solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and monitor for the development of blue bands.[9]

  • Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane with deionized water.[9]

  • Imaging: Image the blot using a suitable imaging system. The blue precipitate is stable for documentation.

For a quantitative approach, a modified protocol has been described where the band of interest is excised, and the color is eluted and measured in a plate reader.[10]

Immunohistochemistry (IHC)

This protocol provides a general guideline for the chromogenic detection of antigens in paraffin-embedded tissue sections using a this compound substrate.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol)

  • Blocking buffer (e.g., normal serum in PBS)

  • Primary antibody

  • HRP-conjugated secondary antibody or polymer-based detection system

  • This compound substrate solution (precipitating formulation)

  • Nuclear counterstain (e.g., Neutral Red)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[11]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.[12]

  • Endogenous Peroxidase Quenching: Incubate the slides in hydrogen peroxide solution to block endogenous peroxidase activity.[12]

  • Blocking: Incubate the slides with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal dilution, typically overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides with wash buffer (e.g., PBS).

  • Secondary Antibody/Detection System Incubation: Incubate the slides with the HRP-conjugated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.

  • Washing: Wash the slides with wash buffer.

  • Substrate Reaction: Apply the precipitating this compound substrate solution to the tissue sections and incubate until the desired blue-green color intensity is achieved. Monitor the reaction under a microscope.[11]

  • Stopping the Reaction: Stop the reaction by washing the slides thoroughly with distilled water.[11]

  • Counterstaining: Counterstain the sections with a suitable nuclear counterstain.[11]

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and clear in xylene (if using a non-aqueous mounting medium) or directly mount with an aqueous mounting medium.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

HRP_Catalytic_Cycle HRP_Fe3 HRP (Fe³⁺) Resting State Compound_I Compound I [HRP-(Fe⁴⁺=O)⁺·] HRP_Fe3->Compound_I + H₂O₂ BHHCT_radical This compound Cation Radical (Blue) Compound_II Compound II [HRP-(Fe⁴⁺=O)] Compound_I->Compound_II + this compound H2O 2H₂O Compound_II->HRP_Fe3 + this compound BHHCT_reduced This compound (reduced) BHHCT_oxidized This compound Diimine (Yellow) BHHCT_radical->BHHCT_oxidized Further Oxidation or Acidification H2O2 H₂O₂

Caption: The catalytic cycle of horseradish peroxidase (HRP) with this compound as the substrate.

ELISA_Workflow start Start coating Coat Plate with Capture Antibody start->coating wash1 Wash coating->wash1 blocking Block Non-specific Sites wash1->blocking wash2 Wash blocking->wash2 sample Add Sample/Standard wash2->sample wash3 Wash sample->wash3 detection_ab Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 streptavidin_hrp Add Streptavidin-HRP wash4->streptavidin_hrp wash5 Wash streptavidin_hrp->wash5 substrate Add this compound Substrate wash5->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: A standardized workflow for a sandwich ELISA using this compound for detection.

Western_Blot_Workflow start Start blocking Block Membrane start->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add Precipitating This compound Substrate wash2->substrate stop Stop Reaction with Water substrate->stop image Image Blot stop->image end End image->end

Caption: A general workflow for chromogenic Western Blot detection using this compound.

Applications in Drug Development

The robustness and sensitivity of this compound-based peroxidase assays make them invaluable tools in various stages of drug development.

  • High-Throughput Screening (HTS): ELISA and other plate-based assays utilizing this compound are readily adaptable for HTS of large compound libraries to identify potential drug candidates that modulate protein levels or enzyme activities. The rapid and strong signal generation allows for efficient screening of thousands of compounds.

  • Biomarker Discovery and Validation: Quantitative immunoassays like ELISA are crucial for the discovery and validation of disease biomarkers in preclinical and clinical samples. The high sensitivity of this compound enables the detection of low-abundance biomarkers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: this compound-based assays are employed to measure drug concentrations (PK) and their biological effects (PD) in various biological matrices, providing essential data for dose-response modeling.

  • Immunogenicity Testing: The detection of anti-drug antibodies (ADAs) is a critical component of preclinical and clinical safety assessment for biologic drugs. Bridging ELISAs often use HRP-BHHCT for sensitive detection of ADAs.

  • Characterization of Biologics: In the development of antibody-drug conjugates (ADCs), HRP-based assays can be used to characterize the binding properties of the antibody component.

Conclusion

This compound is a highly sensitive, reliable, and safer chromogenic substrate for the detection of peroxidase activity. Its versatility allows for its application in a wide range of immunoassays that are central to both basic research and the drug development pipeline. By understanding the core principles of the this compound-peroxidase reaction and adhering to optimized and standardized protocols, researchers can generate high-quality, reproducible data to advance their scientific endeavors. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for scientists and professionals seeking to effectively implement this compound-based detection strategies in their work.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with B-Eu³⁺

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-resolved fluorometry (TRF) is a highly sensitive detection method that offers significant advantages over conventional fluorescence assays, primarily by minimizing background interference. This is achieved by using lanthanide chelates, such as those involving Europium (Eu³⁺), which exhibit long fluorescence lifetimes. The chelating agent, 4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl)chlorosulfo-o-terphenyl (BHHCT), is a fluorescent sensitizer that can be covalently bound to proteins. When complexed with Eu³⁺, the resulting this compound-Eu³⁺ conjugate serves as a robust and highly fluorescent label for use in various bioassays, including immunoassays.[1][2]

These application notes provide a detailed protocol for the covalent labeling of proteins with this compound-Eu³⁺, methods for purification of the conjugate, and a representative protocol for its application in a time-resolved fluoroimmunoassay (TR-FIA).

Principle of this compound-Eu³⁺ Labeling

The this compound molecule contains a chlorosulfonyl (-SO₂Cl) group that reacts with primary amines (-NH₂) present on the surface of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable sulfonamide bond, covalently attaching the this compound chelate to the protein. Subsequent addition of Eu³⁺ results in the formation of a highly fluorescent complex, where the this compound ligand absorbs excitation energy and efficiently transfers it to the Eu³⁺ ion, which then emits a characteristic long-lived fluorescence signal.

Quantitative Data Summary

The performance of this compound-Eu³⁺ labeled proteins in immunoassays is characterized by high sensitivity and low background. The following table summarizes key quantitative parameters reported in the literature for assays utilizing this compound-Eu³⁺ and similar lanthanide chelates.

ParameterValueAssay TypeReference
Detection Limit (AFP)4.1 x 10⁻³ pg/mLTR-FIA[1]
Detection Limit (Human IgE)1.5 x 10⁻³ IU/mLTR-FIA[3]
Luminescence Intensity Increase11-fold-
Fluorescence Lifetime~500 µs-
Signal-to-Noise Ratio (BHHST derivative)>10-fold enhancementTRFM[4]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound-Eu³⁺

This protocol describes the covalent conjugation of this compound to a protein, followed by the addition of Europium to form the fluorescent complex.

Materials:

  • Protein to be labeled (e.g., antibody, streptavidin) at a concentration of 1-10 mg/mL in a suitable buffer.

  • This compound (Fluorescent sensitizer for Eu³⁺-labelling)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Note: Avoid buffers containing primary amines, such as Tris.

  • Europium Chloride (EuCl₃) solution (10 mM in deionized water)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-50)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% sodium azide and 0.1% BSA.

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the protein solution is free of any amine-containing stabilizers.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of this compound stock solution to achieve a desired molar excess of this compound to protein. A starting point of a 10- to 20-fold molar excess is recommended.

    • While gently stirring, add the calculated volume of this compound stock solution dropwise to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Europium Chelation:

    • After the labeling reaction, add EuCl₃ solution to the reaction mixture to a final concentration that is in molar excess to the this compound added. A 3-fold molar excess of Eu³⁺ relative to this compound is a reasonable starting point.

    • Incubate for an additional 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

Protocol 2: Purification of this compound-Eu³⁺ Labeled Protein

Purification is essential to remove unconjugated this compound-Eu³⁺ and other reaction components.

Procedure:

  • Column Preparation:

    • Equilibrate a Sephadex G-50 gel filtration column with Storage Buffer according to the manufacturer's instructions.

  • Purification:

    • Apply the quenched reaction mixture to the top of the equilibrated column.

    • Elute the protein conjugate with Storage Buffer.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 340 nm (for this compound-Eu³⁺).

    • The first peak to elute contains the labeled protein. Pool the fractions corresponding to this peak.

  • Determination of Fluorophore-to-Protein (F/P) Ratio:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 340 nm (A₃₄₀).

    • Calculate the protein concentration and the concentration of this compound-Eu³⁺ using their respective molar extinction coefficients. The F/P ratio can then be determined.

  • Storage:

    • Store the purified this compound-Eu³⁺ labeled protein at 4°C, protected from light. For long-term storage, consider adding glycerol to a final concentration of 50% and storing at -20°C.

Protocol 3: Application in a Sandwich Time-Resolved Fluoroimmunoassay (TR-FIA)

This protocol provides a general workflow for a sandwich immunoassay using a this compound-Eu³⁺ labeled detection antibody.

Materials:

  • Microtiter plate coated with capture antibody.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% BSA.

  • Antigen standard and samples.

  • This compound-Eu³⁺ labeled detection antibody.

  • Enhancement Solution (e.g., a solution containing a low pH buffer, detergent, and a chelating agent to enhance Eu³⁺ fluorescence).

  • Time-resolved fluorometer.

Procedure:

  • Blocking:

    • Add Blocking Buffer to each well of the capture antibody-coated plate and incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Antigen Incubation:

    • Add antigen standards or samples to the wells and incubate for 1-2 hours at 37°C.

    • Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation:

    • Add the this compound-Eu³⁺ labeled detection antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add Enhancement Solution to each well and shake for 5-10 minutes.

    • Measure the time-resolved fluorescence using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~615 nm, with a suitable delay time (e.g., 400 µs) and measurement window (e.g., 400 µs).

Visualizations

Diagram 1: this compound-Eu³⁺ Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Labeling Buffer (pH 8.5-9.0) Mix Mix Protein and this compound (10-20x molar excess) Protein->Mix BHHCT_prep Dissolve this compound in anhydrous DMSO BHHCT_prep->Mix Incubate_label Incubate 2-4h at RT Mix->Incubate_label Add_Eu Add EuCl₃ Incubate_label->Add_Eu Incubate_Eu Incubate 1h at RT Add_Eu->Incubate_Eu Purify Gel Filtration (Sephadex G-50) Incubate_Eu->Purify Collect Collect Labeled Protein Fractions Purify->Collect G cluster_plate Microtiter Plate Well CaptureAb Capture Antibody Antigen Antigen CaptureAb->Antigen Binding DetectionAb This compound-Eu³⁺ Labeled Detection Antibody Antigen->DetectionAb Binding Emission Time-Resolved Fluorescence (~615 nm) DetectionAb->Emission Signal Excitation Excitation (~340 nm) Excitation->DetectionAb Energy Transfer

References

Application Notes and Protocols: BHHCT-Eu3+ Complex for Immunodetection of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for highly sensitive and specific methods for the detection of cancer cells and biomarkers is a cornerstone of oncological research and diagnostics. Lanthanide-based time-resolved fluorometry (TRF) offers a powerful platform to this end, overcoming the limitations of conventional fluorescence techniques by minimizing background autofluorescence. At the heart of this technology is the use of lanthanide chelates, such as the BHHCT-Eu3+ complex, which exhibit long luminescence lifetimes and large Stokes shifts.

This document provides detailed application notes and experimental protocols for the use of the 4,4'-Bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl)chlorosulfo-o-terphenyl (this compound) complex with Europium (Eu3+) for the immunodetection of cancer cells. This compound acts as a sensitizing antenna, efficiently absorbing excitation energy and transferring it to the Eu3+ ion, which then emits a characteristic, long-lived luminescence. This property allows for time-gated detection, where the short-lived background fluorescence is allowed to decay before measuring the specific signal from the Eu3+ complex, leading to a dramatically improved signal-to-noise ratio.[1][2][3]

Data Presentation

Table 1: Photophysical Properties of this compound-Eu3+ Complex
PropertyValueReference
Luminescence Lifetime~500 µs
Excitation Wavelength (λex)~330-340 nm[4]
Emission Wavelength (λem)~610-620 nm[4]
Luminescence Intensity Increase (vs. unchelated Eu3+)11-fold
Luminescence Intensity Enhancement with Silver Nanostructures~2 to 11-fold[5]
Photostability Improvement with Silver Nanostructures3-fold[5]
Table 2: Performance in Immunoassays for Cancer Biomarkers
AnalyteAssay TypeDetection LimitReference
Alpha-fetoprotein (AFP)Time-Resolved Fluoroimmunoassay4.1 x 10⁻³ pg/mL[6]
Prostate-Specific Antigen (PSA)Time-Resolved Immunofluorometric Assay0.040 ng/L[7][8]
Prostate-Specific Antigen (PSA)Homogeneous Immunoassay0.03 ng/mL[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the covalent labeling of antibodies with the this compound chelator. The chlorosulfonyl group of this compound reacts with primary amine groups on the antibody.

Materials:

  • Antibody (specific to a cancer cell surface or intracellular marker, e.g., anti-EGFR)

  • This compound (CAS 200862-70-0)

  • Anhydrous 1,4-dioxane

  • Conjugation Buffer: 0.1 M Sodium carbonate buffer, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous 1,4-dioxane to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, add a 20- to 50-fold molar excess of the this compound solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the this compound-labeled antibody from unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~330 nm (for this compound).

  • Storage: Store the this compound-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Immunofluorescent Staining of Cancer Cells

This protocol outlines the procedure for staining cancer cells with the this compound-conjugated antibody.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium

  • Coverslips or chamber slides

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution (for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • This compound-labeled antibody (from Protocol 1)

  • Europium Solution: 100 µM EuCl₃ in a suitable buffer (e.g., 0.1 M acetate, pH 6.0)

  • Enhancement Solution (optional, for dissociation-enhanced assays)

  • Mounting Medium

Procedure:

  • Cell Culture: Culture cancer cells on coverslips or chamber slides to the desired confluency.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (if required):

    • For intracellular targets, incubate the cells with Permeabilization Solution for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the this compound-labeled antibody in Blocking Buffer to the optimal concentration (typically 1-10 µg/mL).

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times for 5 minutes each with PBS.

  • Europium Chelation:

    • Incubate the cells with the Europium Solution for 15-30 minutes at room temperature.

    • Wash three times with PBS to remove excess Eu3+.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Proceed to Time-Resolved Fluorescence Microscopy.

Protocol 3: Time-Resolved Fluorescence Microscopy (TRFM)

This protocol provides a general workflow for imaging this compound-Eu3+ labeled cancer cells using a TRFM system.

Instrumentation:

  • Epifluorescence microscope equipped for time-resolved detection.

  • Pulsed excitation source (e.g., nitrogen laser, pulsed xenon lamp) with an excitation filter centered around 340 nm.

  • Gated detector (e.g., intensified CCD camera).

  • Emission filter centered around 615 nm.

Procedure:

  • System Setup:

    • Power on the microscope, excitation source, and detector.

    • Set the excitation and emission filters to the appropriate wavelengths for this compound-Eu3+.

  • Time-Gating Parameters:

    • Delay Time: Set a delay time after the excitation pulse to allow for the decay of short-lived background fluorescence. A typical starting point is 50-100 µs.

    • Gating Time (Integration Time): Set the time window during which the detector will collect the Eu3+ luminescence. This is typically several hundred microseconds.

    • Optimize the delay and gating times to maximize the signal-to-noise ratio.

  • Image Acquisition:

    • Place the prepared slide on the microscope stage.

    • Locate the cells of interest using brightfield or conventional epifluorescence (if possible).

    • Switch to the time-resolved detection mode.

    • Acquire images using the optimized time-gating parameters. Adjust the exposure time as needed to obtain a good signal without saturating the detector.

  • Image Analysis: Analyze the captured images using appropriate software to quantify the luminescence intensity and localization within the cancer cells.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces BHHCT_Ab This compound-Eu3+ -Anti-EGFR Ab BHHCT_Ab->EGFR Targets RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Experimental Workflow Diagram

Immunodetection_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Ab_Labeling 1. Antibody Labeling with this compound Incubation 5. Incubation with This compound-Ab Ab_Labeling->Incubation Cell_Culture 2. Cancer Cell Culture on Coverslip Fix_Perm 3. Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking 4. Blocking Fix_Perm->Blocking Blocking->Incubation Eu_Chelation 6. Eu3+ Chelation Incubation->Eu_Chelation TRFM 7. Time-Resolved Fluorescence Microscopy Eu_Chelation->TRFM Analysis 8. Image Analysis & Quantification TRFM->Analysis

Logical Relationship Diagram

TRF_Principle Pulsed_Excitation Pulsed Light Excitation (~340nm) BHHCT_Excitation This compound Antenna Excitation Pulsed_Excitation->BHHCT_Excitation Background_Fluorescence Short-Lived Background Autofluorescence Pulsed_Excitation->Background_Fluorescence Energy_Transfer Intramolecular Energy Transfer BHHCT_Excitation->Energy_Transfer Eu_Excitation Eu3+ Ion Excitation Energy_Transfer->Eu_Excitation Eu_Emission Long-Lived Eu3+ Luminescence (~615nm) Eu_Excitation->Eu_Emission Time_Delay Time Delay (50-100 µs) Eu_Emission->Time_Delay Persists after Background_Fluorescence->Time_Delay Decays during Gated_Detection Gated Detection (Signal Integration) Time_Delay->Gated_Detection High_SNR High Signal-to-Noise Ratio Image Gated_Detection->High_SNR

References

Application Notes and Protocols for Measuring Peroxidase Activity Using BHHCT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂). Their activity is a crucial indicator of oxidative stress, a state implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate measurement of peroxidase activity is of significant interest in biomedical research and drug development for screening potential therapeutic agents that can modulate oxidative stress.

This document provides detailed application notes and protocols for a highly sensitive time-resolved fluorescence (TRF) assay for measuring peroxidase activity. This method utilizes the peroxidase-catalyzed oxidation of Europium(II) (Eu²⁺) to Europium(III) (Eu³⁺). The resulting Eu³⁺ ions form a highly stable and intensely luminescent complex with the fluorescent sensitizer BHHCT (4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedione-6''-yl)-chlorosulfo-o-terphenyl). The long-lived fluorescence of the this compound-Eu³⁺ complex is measured using time-resolved fluorometry, which minimizes background interference and enhances detection sensitivity.

Principle of the Assay

The assay is based on a two-step process:

  • Enzymatic Reaction: Peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidation of non-luminescent Eu²⁺ to the luminescent Eu³⁺.

  • Signal Generation: The newly formed Eu³⁺ ions are chelated by this compound. The this compound molecule acts as an antenna, absorbing excitation light and transferring the energy to the chelated Eu³⁺, which then emits a characteristic long-lived fluorescence at 615 nm. The intensity of this fluorescence is directly proportional to the amount of Eu³⁺ generated, and thus to the peroxidase activity.

Data Presentation

Table 1: Key Parameters of the this compound-Based Peroxidase Assay

ParameterDescriptionValue/Range
Excitation Wavelength Wavelength for exciting the this compound-Eu³⁺ complex.~340 nm
Emission Wavelength Wavelength of the emitted light from the this compound-Eu³⁺ complex.~615 nm
Fluorescence Lifetime The characteristic long decay time of the this compound-Eu³⁺ complex fluorescence.> 500 µs[1][2]
Assay Format Can be adapted for various formats.96- or 384-well plates
Detection Method The technique used for signal measurement.Time-Resolved Fluorescence (TRF)
Limit of Detection The lowest enzyme concentration that can be reliably detected.High sensitivity, specific values depend on optimization.

Table 2: Comparison of Peroxidase Assay Methods

MethodPrincipleAdvantagesDisadvantages
This compound-Eu³⁺ TRF Assay Peroxidase-catalyzed Eu²⁺ oxidation followed by TRF detection of the this compound-Eu³⁺ complex.High sensitivity, low background, suitable for high-throughput screening.Requires a TRF plate reader, indirect measurement of peroxidase activity.
TMB (3,3',5,5'-Tetramethylbenzidine) Colorimetric substrate that forms a blue product upon oxidation by peroxidase.Simple, inexpensive, widely used in ELISAs.Lower sensitivity than fluorescent or chemiluminescent methods.
Guaiacol Colorimetric substrate that forms a reddish-brown product upon oxidation.Inexpensive, readily available.Product is unstable, lower sensitivity.
Amplex® Red Fluorogenic substrate that is converted to the highly fluorescent resorufin.High sensitivity, suitable for continuous assays.Can be prone to auto-oxidation, higher cost.
Luminol Chemiluminescent substrate that emits light upon oxidation.Extremely high sensitivity.Signal is transient, requires a luminometer.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare a stock solution of 1 M Tris-HCl, pH 7.4, and dilute to the final concentration with deionized water. Store at 4°C.

  • Hydrogen Peroxide (H₂O₂) Stock Solution (100 mM): Dilute 1.13 mL of 30% (w/w) H₂O₂ (8.8 M) in 98.87 mL of deionized water. Store in a dark bottle at 4°C. Prepare fresh working solutions by diluting the stock in Assay Buffer.

  • Europium(II) Chloride (EuCl₂) Stock Solution (10 mM): Due to the instability of Eu²⁺ in aqueous solutions, it is recommended to prepare this solution fresh before each experiment. Dissolve the appropriate amount of EuCl₂ in deoxygenated Assay Buffer. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.

  • This compound Stock Solution (1 mM): Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Peroxidase Standard Solution: Prepare a stock solution of Horseradish Peroxidase (HRP) at 1 mg/mL in Assay Buffer. From this stock, prepare a series of dilutions to be used for generating a standard curve.

Assay Procedure (96-well plate format)
  • Prepare Peroxidase Standards and Samples:

    • Add 20 µL of each peroxidase standard dilution to separate wells of a 96-well black microplate.

    • Add 20 µL of the sample containing unknown peroxidase activity to other wells.

    • For a blank, add 20 µL of Assay Buffer to at least three wells.

  • Prepare Reaction Mix:

    • Prepare a fresh reaction mixture containing H₂O₂ and EuCl₂ in Assay Buffer. The optimal concentrations of H₂O₂ and EuCl₂ should be determined empirically, but a starting point could be 100 µM H₂O₂ and 50 µM EuCl₂.

    • Note: The final concentration in the well will be lower after adding all components.

  • Initiate the Enzymatic Reaction:

    • Add 60 µL of the Reaction Mix to each well containing the standards, samples, and blank.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 30 minutes). This incubation time should be optimized based on the enzyme activity in the samples.

  • Stop the Reaction and Develop the Signal:

    • Prepare a this compound developing solution by diluting the this compound stock solution in an appropriate buffer (e.g., a buffer containing a chelating agent to enhance Eu³⁺ binding). A final this compound concentration of 1-10 µM is a reasonable starting point.

    • Add 20 µL of the this compound developing solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for the formation of the this compound-Eu³⁺ complex.

  • Measure Time-Resolved Fluorescence:

    • Measure the fluorescence using a TRF plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of 615 nm.

    • Use appropriate delay and integration times to minimize background fluorescence (e.g., delay time of 100 µs and integration time of 400 µs).

Data Analysis
  • Subtract Blank: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.

  • Standard Curve: Plot the background-subtracted fluorescence intensity of the peroxidase standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the standard curve (y = mx + c).

  • Calculate Peroxidase Activity: Use the equation from the standard curve to calculate the peroxidase concentration in the unknown samples. The activity can be expressed in units/mL or other relevant units based on the standard used.

Mandatory Visualizations

Peroxidase_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound Assay ROS Reactive Oxygen Species (ROS) H2O2 H₂O₂ ROS->H2O2 generates Peroxidase Peroxidase Substrate_ox Oxidized Substrate Peroxidase->Substrate_ox catalyzes oxidation of Eu3 Eu³⁺ Peroxidase->Eu3 oxidizes H2O2->Peroxidase activates Substrate Reduced Substrate Substrate->Peroxidase Eu2 Eu²⁺ (Substrate) Eu2->Peroxidase BHHCT_Eu3 This compound-Eu³⁺ Complex (Fluorescent) Eu3->BHHCT_Eu3 This compound This compound This compound->BHHCT_Eu3 TRF Time-Resolved Fluorescence Signal BHHCT_Eu3->TRF emits Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Buffers, H₂O₂, EuCl₂, this compound, Standards) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Standards, Samples, Blank) Reagent_Prep->Assay_Setup Add_Reaction_Mix Add Reaction Mix (H₂O₂ + EuCl₂) Assay_Setup->Add_Reaction_Mix Incubate Incubate (e.g., 30 min at RT) Add_Reaction_Mix->Incubate Add_this compound Add this compound Developing Solution Incubate->Add_this compound Incubate_this compound Incubate (10-15 min at RT) Add_this compound->Incubate_this compound Measure_TRF Measure Time-Resolved Fluorescence (Ex: 340 nm, Em: 615 nm) Incubate_this compound->Measure_TRF Data_Analysis Data Analysis (Standard Curve, Calculate Activity) Measure_TRF->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for BHHCT Staining in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl (BHHCT) is a fluorescent sensitizer used for Europium (Eu³⁺) labeling in time-resolved fluorescence microscopy (TRFM).[1][2] Unlike conventional fluorescent dyes, this compound is not typically used as a direct stain for cellular components. Instead, it is conjugated to antibodies or other targeting molecules to serve as a highly sensitive detection label in immunoassays and cellular imaging.[1][3] The this compound-Eu³⁺ complex exhibits a long luminescence lifetime, which enables time-gated detection to minimize background autofluorescence and significantly enhance the signal-to-noise ratio.[4][5]

These application notes provide a detailed protocol for immunofluorescence staining of cells using a this compound-conjugated antibody, along with the photophysical properties of the this compound-Eu³⁺ chelate and a description of its mechanism of action.

Mechanism of Action: The Antenna Effect

The fluorescence of the this compound-Eu³⁺ complex is based on a process known as the "antenna effect" or sensitized luminescence. This compound acts as an antenna molecule that absorbs excitation light (typically in the UV range) and efficiently transfers the energy to a chelated Eu³⁺ ion.[2] The excited Eu³⁺ ion then relaxes to its ground state by emitting photons at a characteristic longer wavelength, resulting in a sharp, spiked emission peak.[4][6] This energy transfer mechanism is crucial for the long-lived luminescence of the complex, which is a key feature for time-resolved fluorescence applications.

cluster_0 This compound-Eu³⁺ Complex Excitation UV Light Excitation (~330 nm) This compound This compound (Antenna) Excitation->this compound EnergyTransfer Intersystem Crossing & Energy Transfer This compound->EnergyTransfer Energy Absorption Europium Europium (Eu³⁺) EnergyTransfer->Europium Emission Luminescence Emission (~617 nm) Europium->Emission Photon Release cluster_workflow Immunofluorescence Staining Workflow with this compound-Antibody Conjugate A 1. Cell Preparation - Culture cells on coverslips B 2. Fixation - 4% Paraformaldehyde (15 min) A->B C 3. Permeabilization (Optional) - 0.1% Triton X-100 (10 min) B->C D 4. Blocking - 1% BSA (60 min) C->D E 5. Primary Antibody Incubation - (1-2 hours at RT or overnight at 4°C) D->E F 6. This compound-Conjugated Secondary Antibody Incubation - (1 hour at RT, in the dark) E->F G 7. Counterstaining (Optional) - DAPI (5 min) F->G H 8. Mounting - Mount coverslip on slide G->H I 9. Imaging - Time-Resolved Fluorescence Microscope H->I

References

Application Notes and Protocols for Nucleic Acid Labeling Using Biotin-Alkyne via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is a cornerstone of modern molecular biology, enabling a wide array of applications from fundamental research to drug discovery. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile method for the covalent modification of biomolecules, including DNA and RNA.[1] This bio-orthogonal reaction, occurring between an azide and a terminal alkyne, offers high specificity, efficiency, and biocompatibility, making it ideal for use in complex biological systems.[2]

This document provides detailed application notes and protocols for the labeling of nucleic acids using a biotin-alkyne reagent, such as Biotin-dPEG3-C6-alkyne, through CuAAC. Biotin, a small vitamin, exhibits an extraordinarily strong and specific interaction with streptavidin, which can be exploited for the robust purification, immobilization, and detection of labeled nucleic acids.[3] These methods are critical for applications such as affinity pull-down assays to identify nucleic acid-binding proteins, high-throughput screening of small molecule inhibitors, and the development of nucleic acid-based therapeutics.

Principle of Biotin-Alkyne Labeling of Nucleic Acids via Click Chemistry

The labeling strategy involves a two-step process. First, a nucleic acid (DNA or oligonucleotide) is synthesized or modified to contain a terminal alkyne group. This can be achieved through chemical synthesis using alkyne-modified phosphoramidites or enzymatically using alkyne-modified deoxynucleoside triphosphates (dNTPs) and a DNA polymerase.[4]

In the second step, the alkyne-modified nucleic acid is reacted with a biotin-azide derivative in the presence of a Cu(I) catalyst. The Cu(I) catalyzes the [3+2] cycloaddition between the alkyne on the nucleic acid and the azide on the biotin molecule, forming a stable triazole linkage. This reaction covalently attaches the biotin moiety to the nucleic acid.

Data Presentation

Table 1: Comparative Efficiency of CuAAC Ligands for Bioconjugation
LigandRelative Labeling Efficiency (Fold Increase vs. THPTA)Key Characteristics
THPTA1.0Commonly used, water-soluble ligand.
BTTAA2.1Accelerates the CuAAC reaction, protecting biomolecules from oxidative damage.[5]
BTTES2.6Demonstrates superior catalytic activity in CuAAC reactions.[5]

Data adapted from a comparative study on the efficiency of different ligands in CuAAC-mediated labeling of a glycoprotein. While not nucleic acid-specific, it provides a general indication of ligand performance.[5]

Table 2: Comparison of Streptavidin Bead Binding Capacities for Biotinylated Molecules
Bead TypeReported Binding Capacity (Biotinylated Oligonucleotides)Bead SizeVendor (Example)
Dynabeads™ MyOne™ Streptavidin C1~200 pmol/mg1 µmInvitrogen
Sera-Mag™ Streptavidin-coated Magnetic BeadsVaries by lot1 µmCytiva
NanoLINK™ Streptavidin Magnetic Beads>12 nmol/mg (>12,000 pmol/mg)1 µmVector Laboratories[6]
GoldBio Streptavidin Agarose Beads>120 nmol/mL of resinN/A (Agarose resin)GoldBio[3]

Binding capacities can vary significantly between lots and are dependent on the size and nature of the biotinylated molecule. It is recommended to perform a binding capacity test for each new batch of beads.[7]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with Biotin-Azide via CuAAC

This protocol describes the general procedure for labeling an alkyne-modified DNA oligonucleotide with a biotin-azide reagent.

Materials:

  • Alkyne-modified oligonucleotide

  • Biotin-azide (e.g., Biotin-dPEG3-Azide)

  • DMSO (anhydrous)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic Acid (freshly prepared in water)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Precipitation solution (e.g., 3% Lithium Perchlorate in acetone for oligonucleotides)

  • Acetone (for washing)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

    • Prepare a 10 mM stock solution of biotin-azide in anhydrous DMSO.

  • Reaction Setup:

    • In a pressure-tight vial, combine the following reagents in the order listed. The final concentration of the oligonucleotide is typically in the range of 20-200 µM.

      • Nuclease-free water to achieve the final reaction volume.

      • Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM).

      • 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).

      • DMSO (to a final concentration of 50% v/v).

      • 10 mM Biotin-azide stock solution (to a final concentration 1.5 times that of the oligonucleotide).

    • Vortex the mixture thoroughly.

  • Catalyst Addition:

    • Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.

    • Degas the solution by bubbling with an inert gas for 30-60 seconds.

    • Add 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the vial with inert gas again and cap it tightly.

  • Incubation:

    • Vortex the reaction mixture thoroughly.

    • Incubate the reaction at room temperature overnight. For potentially faster reaction times, the temperature can be increased to 45°C for 1-4 hours, though this should be optimized for the specific oligonucleotide and label.[8]

  • Purification of the Biotinylated Oligonucleotide:

    • Add at least a 4-fold volume of 3% lithium perchlorate in acetone to the reaction mixture.

    • Mix thoroughly and incubate at -20°C for 20 minutes to precipitate the oligonucleotide.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of cold acetone and centrifuge again at 10,000 rpm for 10 minutes.

    • Discard the supernatant and air-dry the pellet.

    • The purified biotinylated oligonucleotide can be resuspended in a suitable buffer and quantified. Further purification by RP-HPLC or PAGE may be necessary for certain applications.[9]

Protocol 2: Enrichment of Biotinylated Nucleic Acids Using Streptavidin Magnetic Beads

This protocol outlines the procedure for capturing biotinylated nucleic acids from a solution using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated nucleic acid sample

  • Streptavidin magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)

  • Binding & Wash (B&W) Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

  • Magnetic rack

  • Tube rotator/mixer

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads thoroughly by vortexing.

    • Transfer the desired volume of bead slurry to a new microfuge tube. The amount of beads required will depend on their binding capacity and the amount of biotinylated nucleic acid.[3]

    • Place the tube on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.

    • Remove the tube from the magnet and add a volume of B&W Buffer equal to the initial volume of the bead slurry. Resuspend the beads by vortexing.

    • Repeat the wash step two more times for a total of three washes.

  • Binding of Biotinylated Nucleic Acid:

    • After the final wash, pellet the beads on the magnetic rack and discard the supernatant.

    • Resuspend the beads in a volume of B&W Buffer appropriate for your sample.

    • Add your biotinylated nucleic acid sample to the resuspended beads.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Washing:

    • Place the tube on the magnetic rack to pellet the beads. Remove and discard the supernatant containing unbound molecules.

    • Remove the tube from the magnet and resuspend the beads in B&W Buffer.

    • Repeat the wash step two more times to remove non-specifically bound molecules.

  • Downstream Applications:

    • After the final wash, the beads with the captured biotinylated nucleic acid are ready for downstream applications, such as pull-down assays, on-bead enzymatic reactions, or elution.

Applications in Research and Drug Development

Identification of Protein-Nucleic Acid Interactions

Biotin-alkyne labeled nucleic acids are powerful tools for identifying and characterizing protein-nucleic acid interactions, which are central to many cellular processes, including signal transduction pathways implicated in cancer.[10] A common workflow involves using a biotinylated DNA or RNA probe as "bait" to capture its interacting proteins from a cell lysate.

Workflow for Protein Pull-Down Assay:

  • A specific DNA or RNA sequence of interest (e.g., a promoter region or a regulatory non-coding RNA) is synthesized with an alkyne modification.

  • The alkyne-modified nucleic acid is biotinylated using the CuAAC protocol described above.

  • The biotinylated nucleic acid probe is incubated with a cell lysate to allow for the formation of protein-nucleic acid complexes.

  • Streptavidin-coated magnetic beads are added to capture the biotinylated probe along with its bound proteins.[11]

  • After washing to remove non-specific binders, the captured proteins are eluted from the beads.

  • The eluted proteins are then identified and quantified using mass spectrometry.

This approach can be used to identify transcription factors that bind to specific DNA elements or RNA-binding proteins that regulate mRNA stability or translation.

High-Throughput Screening for Drug Discovery

The robust and specific nature of the biotin-streptavidin interaction makes it highly suitable for high-throughput screening (HTS) assays aimed at discovering drugs that modulate protein-nucleic acid interactions.[12]

HTS Assay Principle:

  • A biotinylated nucleic acid probe is immobilized on a streptavidin-coated multi-well plate.

  • A purified protein of interest that is known to bind to the nucleic acid sequence is added to the wells.

  • A library of small molecule compounds is then screened by adding individual compounds to each well.

  • The binding of the protein to the immobilized nucleic acid is detected, often using an antibody against the protein that is conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Compounds that inhibit or enhance the protein-nucleic acid interaction will result in a decreased or increased signal, respectively, identifying them as "hits" for further investigation.

This type of assay is valuable for identifying small molecules that could potentially disrupt pathogenic protein-nucleic acid interactions in diseases like cancer or viral infections.

Mandatory Visualizations

G Workflow for Biotin-Alkyne Labeling of Nucleic Acids via CuAAC cluster_0 Step 1: Introduction of Alkyne Moiety cluster_1 Step 2: CuAAC Click Reaction cluster_2 Step 3: Purification Alkyne-modified\nPhosphoramidite Alkyne-modified Phosphoramidite Chemical Synthesis Chemical Synthesis Alkyne-modified\nPhosphoramidite->Chemical Synthesis or Alkyne-Modified\nNucleic Acid Alkyne-Modified Nucleic Acid Chemical Synthesis->Alkyne-Modified\nNucleic Acid Alkyne-modified\ndNTP Alkyne-modified dNTP Enzymatic Incorporation\n(e.g., PCR) Enzymatic Incorporation (e.g., PCR) Alkyne-modified\ndNTP->Enzymatic Incorporation\n(e.g., PCR) Enzymatic Incorporation\n(e.g., PCR)->Alkyne-Modified\nNucleic Acid Click Reaction Click Reaction Alkyne-Modified\nNucleic Acid->Click Reaction Biotin-Labeled\nNucleic Acid Biotin-Labeled Nucleic Acid Click Reaction->Biotin-Labeled\nNucleic Acid Biotin-Azide Biotin-Azide Biotin-Azide->Click Reaction Cu(I) Catalyst\n(e.g., CuSO4/Ascorbate) Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Cu(I) Catalyst\n(e.g., CuSO4/Ascorbate)->Click Reaction Precipitation/\nChromatography Precipitation/ Chromatography Biotin-Labeled\nNucleic Acid->Precipitation/\nChromatography Purified Biotinylated\nNucleic Acid Purified Biotinylated Nucleic Acid Precipitation/\nChromatography->Purified Biotinylated\nNucleic Acid

Caption: General workflow for labeling nucleic acids with biotin-alkyne via CuAAC.

G Application in Protein Pull-Down Assays Biotinylated\nNucleic Acid Probe Biotinylated Nucleic Acid Probe Incubation Incubation Biotinylated\nNucleic Acid Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Capture Capture Incubation->Capture Formation of Protein-Nucleic Acid Complexes Streptavidin\nMagnetic Beads Streptavidin Magnetic Beads Streptavidin\nMagnetic Beads->Capture Washing Washing Capture->Washing Removal of Non-specific Binders Elution Elution Washing->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identification of Bound Proteins Protein Identification Protein Identification Mass Spectrometry->Protein Identification G High-Throughput Screening (HTS) Workflow cluster_0 Assay Setup cluster_1 Screening cluster_2 Detection & Analysis Streptavidin-coated\nMulti-well Plate Streptavidin-coated Multi-well Plate Immobilization Immobilization Streptavidin-coated\nMulti-well Plate->Immobilization Protein Binding Protein Binding Immobilization->Protein Binding Biotinylated\nNucleic Acid Probe Biotinylated Nucleic Acid Probe Biotinylated\nNucleic Acid Probe->Immobilization Compound Addition Compound Addition Protein Binding->Compound Addition Target Protein Target Protein Target Protein->Protein Binding Detection Detection Compound Addition->Detection Incubation Small Molecule\nLibrary Small Molecule Library Small Molecule\nLibrary->Compound Addition Signal Readout Signal Readout Detection->Signal Readout Reporter-conjugated\nAntibody Reporter-conjugated Antibody Reporter-conjugated\nAntibody->Detection Hit Identification Hit Identification Signal Readout->Hit Identification

References

Application Notes and Protocols: BHHCT in Time-Gated Luminescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-gated luminescence imaging (TGLI) is a powerful technique that offers a significant improvement in signal-to-noise ratios by eliminating short-lived background fluorescence. This is achieved by using probes with long luminescence lifetimes and introducing a delay between the excitation pulse and the detection window. Lanthanide chelates, particularly those of Europium (Eu³⁺), are ideal probes for TGLI due to their characteristic long-lived luminescence (on the order of microseconds to milliseconds) and sharp emission peaks.

BHHCT (4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride) is a highly efficient sensitizer for Europium, forming a stable and intensely luminescent this compound-Eu³⁺ complex. The organic this compound ligand acts as an "antenna," absorbing excitation energy and efficiently transferring it to the central Eu³⁺ ion, which then emits its characteristic red luminescence. This process, known as the antenna effect, is crucial for the application of lanthanide ions in bioimaging.

These application notes provide detailed protocols for the use of this compound, specifically in its N-hydroxysuccinimide (NHS) ester form, for labeling biomolecules and their subsequent application in time-gated luminescence imaging of cells and tissues.

Principle of Time-Gated Luminescence Imaging (TGLI)

TGLI effectively separates the desired long-lived luminescence signal from the short-lived background fluorescence, such as autofluorescence from cells and tissues. The process involves a pulsed excitation source and a gated detector.

G Excitation Excitation ExcitationPulse Pulsed Excitation Autofluorescence Autofluorescence AutofluorescenceDecay Short-lived Autofluorescence This compound-Eu³⁺ Luminescence This compound-Eu³⁺ Luminescence LanthanideDecay Long-lived this compound-Eu³⁺ Luminescence Detection Gate Detection Gate DetectionWindow Gated Detection label_delay Delay Time (td) Time1->label_delay label_gate Gate Width (tw) Time2->label_gate

Caption: Principle of Time-Gated Luminescence Imaging.

Data Presentation: Photophysical Properties of this compound-Eu³⁺ Complexes

The following tables summarize key quantitative data for this compound-Eu³⁺ and related complexes, providing a basis for experimental design and comparison.

ParameterValueReference
Luminescence Lifetime (τ)
This compound-Eu³⁺~500 µs
This compound-Eu³⁺-BPED0.81 ms[1]
Quantum Yield (Φ)
This compound-Eu³⁺-BPED57.6%[1]
Luminescence Enhancement
This compound-Eu³⁺ (with silver nanostructures)Up to 11-fold[2]
Wavelengths
Excitation (λex)~330-340 nm[3]
Emission (λem)~610-620 nm[3]

Table 1: Photophysical properties of this compound-Eu³⁺ complexes.

ParameterTypical Range
Excitation Pulse Width 1-100 µs
Delay Time (td) 50-200 µs
Gate Width (tw) / Acquisition Time 200-1000 µs
Excitation Wavelength 330-365 nm
Emission Filter 610-620 nm bandpass

Table 2: Typical parameters for time-gated luminescence microscopy of Eu³⁺-based probes.

Experimental Protocols

Protocol 1: Conjugation of this compound-NHS Ester to a Primary Antibody

This protocol details the covalent attachment of this compound-NHS ester to a primary antibody via reaction with primary amine groups (e.g., lysine residues).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Prepare Antibody (1-5 mg/mL in amine-free buffer, pH 8.3-8.5) Reaction Mix Antibody and this compound-NHS (10-20 fold molar excess of this compound) Incubate 2-4 hours at RT or overnight at 4°C Antibody_Prep->Reaction BHHCT_Prep Prepare this compound-NHS (10 mg/mL in anhydrous DMSO) BHHCT_Prep->Reaction Purification Purify Conjugate (e.g., size-exclusion chromatography) Reaction->Purification Characterization Characterize Conjugate (Determine degree of labeling and concentration) Purification->Characterization

Caption: Workflow for this compound-Antibody Conjugation.

Materials:

  • Primary antibody (in an amine-free buffer such as PBS)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This compound-NHS ester is moisture-sensitive, so handle it in a dry environment.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the antibody solution.

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unreacted this compound-NHS ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Characterization:

    • Determine the concentration of the conjugated antibody by measuring the absorbance at 280 nm.

    • The degree of labeling can be estimated by measuring the absorbance at the excitation maximum of this compound (around 340 nm) and using the molar extinction coefficients of the antibody and this compound.

Protocol 2: Immunofluorescent Staining of Cultured Cells

This protocol describes the use of a this compound-labeled primary antibody for the immunofluorescent staining of a target antigen in cultured cells, followed by TGLI.

G Cell_Culture Culture cells on coverslips Fixation Fix cells (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilize cells (if intracellular target) (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Incubate with this compound-labeled primary antibody Blocking->Primary_Ab Washing Wash to remove unbound antibody Primary_Ab->Washing Mounting Mount coverslip on slide Washing->Mounting Imaging Image using Time-Gated Luminescence Microscopy Mounting->Imaging

Caption: Workflow for Cell Staining and TGLI.

Materials:

  • Cultured cells on sterile coverslips

  • This compound-labeled primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound-labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Time-Gated Luminescence Imaging:

    • Image the slides using a fluorescence microscope equipped for time-gated luminescence imaging. Use the appropriate excitation and emission filters for the this compound-Eu³⁺ complex and set the delay time and gate width to effectively suppress autofluorescence (refer to Table 2 for typical parameters).

Protocol 3: Immunohistochemical Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general workflow for the immunohistochemical staining of paraffin-embedded tissue sections using a this compound-labeled antibody.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 5% Normal Goat Serum in Wash Buffer

  • This compound-labeled primary antibody

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, and 70% ethanol.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

    • Rinse with Wash Buffer.

  • Blocking:

    • Incubate the sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound-labeled primary antibody in Blocking Buffer.

    • Incubate the sections with the diluted antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times with Wash Buffer for 5 minutes each.

  • Mounting and Imaging:

    • Mount the slides with a suitable mounting medium and image using a time-gated luminescence microscope as described in Protocol 2.

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inefficient antibody labelingOptimize the molar excess of this compound-NHS ester during conjugation.
Low antibody concentrationIncrease the concentration of the labeled antibody during staining.
Inaccessible antigenOptimize the antigen retrieval protocol for tissue sections.
High background Insufficient blockingIncrease the blocking time or try a different blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific antibody bindingTitrate the primary antibody to determine the optimal concentration.
Autofluorescence still visible Incorrect TGLI parametersIncrease the delay time to further separate the signal from the autofluorescence decay.

Conclusion

This compound is a valuable tool for researchers utilizing time-gated luminescence imaging. When chelated with Europium, it forms a bright, long-lived luminescent probe that can be readily conjugated to biomolecules. The protocols provided herein offer a comprehensive guide for the successful application of this compound in TGLI, enabling sensitive and high-contrast imaging in biological systems. By effectively eliminating background autofluorescence, this compound-based probes can significantly enhance the detection of low-abundance targets in complex biological samples, making them highly suitable for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: BHHCT-Eu³⁺ Luminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BHHCT-Eu³⁺ (4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride) based luminescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your this compound-Eu³⁺ luminescence signal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Weak or No Signal Inefficient this compound-Eu³⁺ Labeling: The this compound chelate may not have efficiently conjugated to your protein of interest.Review your conjugation protocol. Ensure the pH of the reaction buffer is between 8.5 and 9.3. Verify the protein concentration and optimize the molar ratio of this compound to protein.[1][2]
Suboptimal Assay Buffer: The buffer composition can significantly impact Eu³⁺ luminescence. Phosphate buffers are known to lower the signal.[3]Use a Tris-based buffer (e.g., 50 mM Tris-HCl) with a pH between 7.5 and 8.0.[2][3]
Presence of Quenching Agents: Certain ions or molecules in your sample or buffer can quench the Eu³⁺ luminescence.Avoid using chelating agents like EDTA in your final assay buffers.[3] If samples are in complex matrices like serum, consider sample purification steps.
Incorrect Instrument Settings: The plate reader settings for time-resolved fluorescence (TRF) are critical for signal detection.Ensure your plate reader is set for TRF with an excitation around 330-340 nm and emission at ~615-620 nm.[3][4] Use appropriate delay times (e.g., 50-400 µs) and counting times (e.g., 400 µs) to minimize background fluorescence.[2][5]
Degradation of Reagents: this compound or the labeled conjugate may have degraded due to improper storage.Store this compound powder under desiccating conditions at -20°C.[3] Store labeled proteins in a suitable buffer (e.g., Tris-HCl with BSA) at 4°C for short-term or -20°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[6]
High Background Autofluorescence from Sample/Plate: Biological samples and standard polystyrene plates can exhibit autofluorescence, masking the specific signal.Use white or black microplates with clear bottoms, which are recommended for fluorescence assays to reduce background and enhance the signal.[7] For cell-based assays, consider measuring from the bottom of the plate.[2]
Non-specific Binding: The this compound-Eu³⁺ labeled antibody or protein may be binding non-specifically to the microplate wells.Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-0.5%) and a non-ionic detergent like Tween 20 (0.01-0.05%) to your assay and wash buffers.[3][8] Ensure thorough washing steps (4-6 times) between incubations.[8]
Contaminated Reagents or Labware: Europium contamination can lead to high background counts.Use dedicated labware for dispensing the Enhancement Solution.[2] Ensure all buffers and reagents are freshly prepared and free from contamination.
High Well-to-Well Variability Pipetting Inconsistencies: Inaccurate or inconsistent pipetting of reagents, especially in low-volume formats, can lead to significant variability.Use calibrated single and multi-channel pipettes. Ensure proper mixing after adding reagents to each well.[9]
Evaporation: Sample evaporation from the wells of the microplate, especially at the edges, can concentrate reagents and alter results.Use plate sealers during incubation steps to minimize evaporation.
Incomplete Washing: Insufficient washing can leave unbound reagents in the wells, leading to inconsistent background and signal.Ensure an adequate volume of wash buffer is used and that all wells are thoroughly washed between steps.[8]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-Eu³⁺ luminescence?

A1: this compound is a chelating ligand that acts as an "antenna." It efficiently absorbs excitation energy (typically around 330-340 nm) and transfers that energy to a chelated Europium (Eu³⁺) ion. The excited Eu³⁺ ion then emits light at a characteristic wavelength (~615 nm) with a long fluorescence lifetime (hundreds of microseconds). This long lifetime allows for time-resolved fluorescence (TRF) detection, where a delay is introduced between excitation and detection. This delay allows the short-lived background fluorescence from biological samples to decay, resulting in a highly sensitive, low-background signal.[10]

Q2: Why is a special "Enhancement Solution" required in some assay formats?

A2: In some heterogeneous assays, like the DELFIA® system, the Eu³⁺ is initially in a non-fluorescent or weakly fluorescent state while bound to the antibody. The Enhancement Solution contains a low pH buffer and other components that cause the Eu³⁺ to dissociate from the this compound chelate on the antibody. It then forms a new, highly fluorescent chelate within a protective micelle, which enhances the luminescence signal for measurement.[3][8]

Q3: What type of microplate should I use for my this compound-Eu³⁺ assay?

A3: For TRF assays, it is best to use white, opaque microplates. White plates reflect light and maximize the luminescence signal detected. Black plates can also be used to reduce background and are a good choice if the signal is saturating the detector.[7][9] Avoid using standard clear polystyrene plates, as they can contribute to high background fluorescence.

Q4: Can I use phosphate-buffered saline (PBS) for my assay?

A4: It is generally recommended to avoid phosphate-based buffers for storing labeled reagents and for the final assay steps, as phosphate can decrease the Eu³⁺ signal.[3] Tris-based buffers (e.g., 50 mM Tris-HCl, pH 7.5-8.0) are a more suitable choice.[2][3]

Q5: How can the this compound-Eu³⁺ signal be further enhanced?

A5: Studies have shown that the use of silver nanostructures can significantly enhance the luminescence intensity of this compound-Eu³⁺, in some cases by up to 11-fold, and also improve its photostability. This is a more advanced technique but can be considered for applications requiring ultra-high sensitivity.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes a general procedure for conjugating this compound to a protein (e.g., an antibody) via primary amine groups (lysine residues).

Materials:

  • Protein to be labeled (e.g., antibody) at 2-10 mg/mL.

  • This compound powder.

  • Labeling Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.3.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

  • Storage Buffer: 50 mM Tris-HCl, 0.9% NaCl, 0.1% BSA, pH 7.8.

Procedure:

  • Buffer Exchange: Prepare the protein in the Labeling Buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Labeling Buffer using dialysis or a desalting column.

  • Prepare this compound Stock: Immediately before use, dissolve this compound powder in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add a calculated amount of the this compound stock solution. A starting point is a 20- to 50-fold molar excess of this compound to the protein.

    • Incubate the reaction for 4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

  • Purification: Remove the unconjugated this compound from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer. Alternatively, perform extensive dialysis against the Storage Buffer.

  • Characterization & Storage: Determine the concentration and degree of labeling of the conjugated protein via UV-Vis spectrophotometry. Store the labeled protein at 4°C for short-term use or aliquot and store at -20°C for long-term use.

Protocol 2: General Time-Resolved Fluoroimmunoassay (TRFIA) - Sandwich Format

This protocol provides a general workflow for a sandwich immunoassay using a this compound-Eu³⁺ labeled detection antibody.

Materials:

  • White 96-well microplates.

  • Capture Antibody.

  • Coating Buffer: 100 mM Carbonate-bicarbonate buffer, pH 9.6.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, 0.05% Tween 20, pH 7.8.

  • Blocking Buffer/Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, 0.5% BSA, 0.01% Tween 20, pH 7.8.

  • Sample or Standard containing the analyte.

  • This compound-Eu³⁺ Labeled Detection Antibody.

  • Enhancement Solution (e.g., DELFIA® Enhancement Solution).

  • Plate shaker.

  • TRF-capable microplate reader.

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature with slow shaking.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of your standards or samples to the appropriate wells. Incubate for 1-2 hours at room temperature with slow shaking.

  • Detection Antibody Incubation: Wash the plate 4-6 times. Add 100 µL of the this compound-Eu³⁺ labeled detection antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature with slow shaking.

  • Final Washes: Wash the plate 6 times with Wash Buffer to remove all unbound detection antibody.

  • Signal Development: Add 200 µL of Enhancement Solution to each well. Incubate for 10-15 minutes on a plate shaker, protected from light.

  • Measurement: Measure the time-resolved fluorescence using a plate reader with settings appropriate for Europium (Excitation: ~340 nm, Emission: ~615 nm, Delay: 400 µs, Counting time: 400 µs).

Visualizations

G cluster_0 This compound-Eu³⁺ Luminescence Pathway A Excitation Light (~340 nm) B This compound Antenna A->B Absorption C Energy Transfer B->C D Eu³⁺ Ion C->D E Long-lived Luminescence (~615 nm) D->E Emission

Caption: Energy transfer mechanism in this compound-Eu³⁺ luminescence.

G cluster_1 General TRFIA Workflow P1 Coat Plate with Capture Antibody P2 Block Non-specific Sites P1->P2 P3 Add Sample/ Analyte P2->P3 P4 Add this compound-Eu³⁺ Detection Antibody P3->P4 P5 Wash Unbound Reagents P4->P5 P6 Add Enhancement Solution P5->P6 P7 Measure TRF Signal P6->P7

Caption: Step-by-step workflow for a typical sandwich TRFIA.

G cluster_2 Troubleshooting Logic Start Weak or No Signal? C1 Check Instrument Settings (TRF Mode) Start->C1 Yes C2 Use Tris-based Buffer (not PBS) C1->C2 C3 Optimize Antibody Concentrations C2->C3 C4 Verify Conjugate Quality/Storage C3->C4 Result Signal Improved C4->Result

Caption: Decision tree for troubleshooting weak luminescence signals.

References

BHHCT Protein Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BHHCT (bicyclic heteroaryl-containing compound) protein conjugation.

Disclaimer: Publicly available information on the specific reactive chemistry of the this compound fluorescent sensitizer is limited. The guidance provided here is based on common protein conjugation principles, primarily assuming amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) chemistries, which are standard for labeling proteins with fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in protein conjugation?

A1: this compound is a fluorescent sensitizer used for Europium (Eu3+)-based time-resolved fluorescence applications.[1] In protein conjugation, it is covalently attached to a protein of interest, enabling highly sensitive detection in various assays by increasing the luminescence intensity of Eu3+.[1]

Q2: What are the critical starting material considerations for a successful this compound conjugation?

A2: The purity and concentration of your protein are paramount. We recommend using a protein that is >95% pure to avoid labeling impurities that can compete with your target protein. The protein should be in a buffer free of interfering substances. For amine-reactive this compound variants, avoid buffers containing primary amines like Tris or glycine.[2][3] For thiol-reactive variants, avoid buffers with reducing agents like DTT or β-mercaptoethanol.[2]

Q3: How do I choose the optimal molar ratio of this compound to protein?

A3: The optimal molar ratio depends on the number of available reactive sites on your protein and the desired degree of labeling. It is recommended to start with a range of molar coupling ratios, for instance, from 10:1 to 40:1 (this compound:protein).[4] You may need to empirically determine the best ratio for your specific protein and application to balance labeling efficiency with the preservation of protein function.

Q4: How can I remove unconjugated this compound after the reaction?

A4: Unconjugated this compound can be removed using size-based separation techniques. Size-exclusion chromatography (SEC) or dialysis are effective methods for separating the larger protein conjugate from the smaller, unreacted this compound molecule (MW ~804.9 Da).[1]

Troubleshooting Guides

This section addresses common issues encountered during this compound protein conjugation, providing potential causes and actionable solutions.

Issue 1: Low or No Conjugation Efficiency

Q: My final product shows a very low degree of labeling or no labeling at all. What could be the cause?

A: Low conjugation efficiency is a common problem that can stem from several factors related to your reagents, reaction conditions, or the protein itself.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive this compound Reagent Ensure the this compound reagent has been stored correctly under desiccating conditions and has not expired.[1] Prepare a fresh stock solution in an appropriate anhydrous solvent like DMSO or DMF immediately before use.[5]
Interfering Buffer Components Dialyze your protein into a conjugation-compatible buffer. For amine-reactive this compound, use a buffer like PBS or HEPES at pH 7.2-8.5.[2][5] For thiol-reactive this compound, use a buffer at pH 6.5-7.5.[2] Ensure the buffer is free from primary amines or thiols, respectively.[2]
Suboptimal pH The pH of the reaction buffer is critical. For amine-reactive labeling, a pH of 8.0-9.0 can improve efficiency, while thiol-reactive labeling is most efficient at a pH of 6.5-7.5.[2][4]
Insufficient Reactive Sites on Protein If targeting amines (lysine residues), ensure they are accessible on the protein surface.[2] If targeting thiols (cysteine residues), your protein may need to be reduced to break disulfide bonds and free up sulfhydryl groups.[6]
Low Protein Concentration For optimal results, the protein concentration should be at least 1-2 mg/mL.[4][7] Low concentrations can significantly decrease the reaction efficiency.[4]
Issue 2: Protein Aggregation or Precipitation During/After Conjugation

Q: I observe turbidity or a visible precipitate in my reaction tube. What should I do?

A: Protein aggregation can be caused by the conjugation process altering the protein's surface properties or by suboptimal buffer conditions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Over-labeling The addition of too many hydrophobic this compound molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[5] Reduce the molar ratio of this compound to protein in your reaction.
High Protein Concentration Very high protein concentrations can promote intermolecular interactions and aggregation.[2] Try performing the reaction at a lower protein concentration.[5]
Suboptimal Buffer Conditions Incorrect pH or ionic strength can destabilize the protein.[5] Optimize the buffer composition by adding stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or a non-ionic detergent like Tween-20 (0.01-0.1%).[5]
Reaction Temperature High temperatures can promote protein unfolding and aggregation.[8] Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Issue 3: Non-Specific Binding of the this compound-Protein Conjugate

Q: My this compound-protein conjugate shows high background signal in my assay. How can I reduce non-specific binding?

A: Non-specific binding can occur due to electrostatic or hydrophobic interactions between the conjugate and other surfaces or proteins in your assay.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Electrostatic Interactions Increase the salt concentration (e.g., NaCl) in your assay buffer to shield charged interactions.[9] Adjusting the buffer pH can also help mitigate charge-based non-specific binding.[9]
Hydrophobic Interactions The conjugation of this compound can increase the hydrophobicity of the protein. Add a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (0.01-0.1%) to your buffers to disrupt hydrophobic interactions.[9]
Insufficient Blocking Ensure adequate blocking of your assay surfaces (e.g., microplate wells). Use a blocking agent like Bovine Serum Albumin (BSA) or casein in your buffers.[9]
Presence of Aggregates Aggregates in your conjugate solution can lead to high non-specific binding.[10] Purify the conjugate using size-exclusion chromatography to remove any aggregates before use.

Experimental Protocols

General Protocol for this compound Protein Conjugation (Amine-Reactive)
  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline), at pH 8.0. Adjust the protein concentration to 2-5 mg/mL.

  • This compound Reagent Preparation: Immediately before use, dissolve the amine-reactive this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5]

  • Reaction Termination (Optional): The reaction can be stopped by adding a final concentration of 50 mM Tris or glycine to quench the unreacted this compound.

  • Purification: Remove unreacted this compound and any quenching reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[4]

Analysis of Conjugation Efficiency

The degree of labeling (DOL), or the average number of this compound molecules per protein, can be determined using spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (this needs to be determined experimentally for this compound).

  • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of this compound at 280 nm.

  • Calculate the concentration of this compound using its molar extinction coefficient at its maximum absorbance wavelength.

  • The DOL is the molar ratio of this compound to the protein.

Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise determination of the DOL and identify different labeled species.[11][12]

Visualizations

BHHCT_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Protein->Buffer_Exchange Remove interfering substances Reaction Combine Protein & this compound (Optimize Ratio, pH, Time) Buffer_Exchange->Reaction BHHCT_Stock Prepare Fresh This compound Stock BHHCT_Stock->Reaction Purify Purification (e.g., SEC) Reaction->Purify Remove unreacted This compound Analysis Characterization (UV-Vis, MS) Purify->Analysis Assess DOL & Purity Final_Product Purified this compound-Protein Conjugate Analysis->Final_Product

Caption: General experimental workflow for this compound protein conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Are this compound and protein active? Start->Check_Reagents Check_Buffer Is the buffer compatible? Check_Reagents->Check_Buffer Yes Sol_Reagents Use fresh this compound stock. Verify protein purity. Check_Reagents->Sol_Reagents No Check_pH Is the pH optimal? Check_Buffer->Check_pH Yes Sol_Buffer Perform buffer exchange into amine/thiol-free buffer. Check_Buffer->Sol_Buffer No Check_Ratio Is the molar ratio optimized? Check_pH->Check_Ratio Yes Sol_pH Adjust pH (e.g., 8.0-9.0 for amines, 6.5-7.5 for thiols). Check_pH->Sol_pH No Sol_Ratio Test a range of molar ratios (e.g., 10:1 to 40:1). Check_Ratio->Sol_Ratio No Success Improved Yield Check_Ratio->Success Yes Sol_Reagents->Check_Reagents Sol_Buffer->Check_Buffer Sol_pH->Check_pH Sol_Ratio->Check_Ratio

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Optimizing BHHCT Concentration for Cell Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct application of BHHCT (Biotin-Hexa-Histidine-Cys-Tag) for cell labeling is limited. This guide provides generalized advice based on established principles of fluorescent cell labeling and may require significant adaptation for your specific experiments.

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for cell labeling.

Troubleshooting Guide

This guide addresses common issues encountered during cell labeling experiments.

ProblemPossible CauseSuggested Solution
No or Low Fluorescence Signal Inadequate this compound Concentration: The concentration of this compound may be too low for detection.Gradually increase the this compound concentration in a step-wise manner. Perform a titration to determine the optimal concentration for your cell type and experimental setup.[1][2]
Suboptimal Incubation Time/Temperature: The incubation period may be too short, or the temperature may not be ideal for efficient labeling.Optimize the incubation time and temperature. Test a range of incubation times (e.g., 15, 30, 60 minutes) and temperatures (e.g., room temperature, 37°C).[3]
Presence of Serum: Serum components can interfere with the labeling process.Perform the labeling in serum-free media. If serum is necessary for cell viability, wash the cells thoroughly with serum-free buffer before and after labeling.[4]
Incorrect Filter Sets: The microscope filters may not be appropriate for the excitation and emission spectra of the this compound-Europium complex.Ensure that the excitation and emission filters on your microscope are compatible with the spectral properties of your fluorescent probe. The Europium complex typically has an excitation around 365 nm and emission around 610 nm.[5][6]
Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light.Minimize the exposure of labeled cells to the excitation light. Use an anti-fade mounting medium if applicable.[1]
High Background Fluorescence Excessive this compound Concentration: Using too high a concentration of the labeling reagent can lead to non-specific binding and high background.Reduce the this compound concentration. Perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[4][7]
Inadequate Washing: Insufficient washing after the labeling step can leave unbound this compound in the medium, contributing to background fluorescence.Increase the number and duration of washing steps after incubation with this compound. Use a buffer appropriate for your cells.[7]
Autofluorescence: Cells naturally exhibit some level of fluorescence, which can interfere with the signal from the label.Image an unstained control sample of your cells to determine the level of autofluorescence. If significant, consider using a labeling strategy with a fluorophore in a different spectral range.[2]
Cell Death or Altered Morphology This compound Toxicity: The labeling reagent may be cytotoxic at the concentration used.Perform a cell viability assay (e.g., Trypan Blue, Calcein-AM, or a resazurin-based assay) to assess the effect of different this compound concentrations on cell health.[8][9][10] Reduce the concentration and/or incubation time.[4]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO).
Stress from Experimental Conditions: The overall experimental procedure (e.g., multiple washing steps, prolonged incubation in serum-free media) may be stressing the cells.Minimize the manipulation of cells. Ensure all solutions are pre-warmed to the appropriate temperature. Include positive and negative controls for cell health.
Uneven or Punctate Staining Reagent Aggregation: The this compound solution may contain aggregates, leading to uneven labeling.Ensure the this compound is fully dissolved in the solvent before adding it to the cell medium. Prepare fresh dilutions of the labeling solution for each experiment.[4]
Incomplete Cell Dispersion: Adherent cells that are not in a single-cell suspension may be labeled unevenly.For adherent cells, ensure they are well-dispersed before labeling. For suspension cells, gently agitate during incubation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: As there is no established protocol for this compound in cell labeling, a good starting point would be to test a range of concentrations. Based on general protocols for other fluorescent probes, you could start with a concentration range of 0.5 µM to 25 µM and narrow it down based on signal intensity and cell viability.[11]

Q2: How can I determine if this compound is toxic to my cells?

A2: You should perform a cell viability assay. Common methods include:

  • Dye Exclusion Assays: Using dyes like Trypan Blue or Propidium Iodide that only enter cells with compromised membranes.[9]

  • Metabolic Assays: Assays like MTT, XTT, or those using resazurin measure the metabolic activity of viable cells.[8][10]

  • Esterase Activity Assays: Using reagents like Calcein-AM, which becomes fluorescent only in live cells with active esterases.[9][12]

It is recommended to test a range of this compound concentrations and incubation times and compare the results to an untreated control.

Q3: Can I fix my cells after labeling with this compound?

A3: This will depend on the nature of the interaction between this compound and the cellular components it labels. You will need to empirically determine if the fluorescent signal is retained after fixation. Test different fixation methods (e.g., paraformaldehyde, methanol) and compare the fluorescence intensity before and after fixation.

Q4: Do I need to use a specific buffer for labeling?

A4: It is generally recommended to perform labeling in a serum-free physiological buffer or medium to avoid non-specific binding and quenching of the fluorophore.[4] The choice of buffer will depend on your cell type and the specific requirements of your experiment.

Q5: How should I store the this compound stock solution?

A5: Based on supplier information for this compound, it should be stored at -20°C under desiccating conditions. Once dissolved in a solvent like DMSO, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.[13]

Experimental Protocols

General Protocol for Optimizing this compound Concentration

This protocol provides a general framework. You will need to optimize the specific concentrations, incubation times, and other parameters for your cell type and experimental conditions.

  • Cell Preparation:

    • Culture your cells to the desired confluency in appropriate culture vessels.

    • For adherent cells, you can label them directly in the culture dish. For suspension cells, pellet the cells by centrifugation and resuspend them in serum-free medium.

  • Preparation of this compound Labeling Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare a series of working solutions of this compound in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS). It is advisable to test a range of final concentrations (e.g., 0.5, 1, 5, 10, 25 µM).

  • Cell Labeling:

    • Wash the cells once with pre-warmed serum-free medium.

    • Remove the wash medium and add the this compound labeling solution to the cells.

    • Incubate the cells for a predetermined time (e.g., 30 minutes) at the desired temperature (e.g., 37°C), protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete medium (containing serum) or buffer to remove any unbound this compound.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the this compound-Europium complex.

    • Analyze the fluorescence intensity and assess cell morphology.

    • In parallel, perform a cell viability assay to determine the toxicity of each this compound concentration.

Data Presentation: Example Concentration Optimization Data

The following table is a hypothetical example of how to structure your data from a concentration optimization experiment.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Observations
0 (Control)5100Healthy cell morphology
0.55098Bright signal, healthy cells
115095Very bright signal, healthy cells
540092Intense signal, slight morphological changes
1045070Very intense signal, signs of cytotoxicity
2548040Saturated signal, significant cell death

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Incubation cluster_analysis Analysis prep_cells Prepare Cells add_this compound Add this compound to Cells prep_cells->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate Incubate (e.g., 30 min, 37°C) add_this compound->incubate wash_cells Wash Cells (3x) incubate->wash_cells image_cells Fluorescence Imaging wash_cells->image_cells viability_assay Cell Viability Assay wash_cells->viability_assay analyze_data Analyze Data & Determine Optimal Concentration image_cells->analyze_data viability_assay->analyze_data

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow action_node action_node start_node start_node start Start Troubleshooting low_signal Low/No Signal? start->low_signal high_background High Background? low_signal->high_background No increase_conc Increase this compound Conc. / Incubation Time low_signal->increase_conc Yes cell_death Cell Death? high_background->cell_death No decrease_conc Decrease this compound Conc. high_background->decrease_conc Yes uneven_staining Uneven Staining? cell_death->uneven_staining No viability_assay Perform Viability Assay cell_death->viability_assay Yes success Optimal Staining uneven_staining->success No check_reagent Check for Reagent Aggregation uneven_staining->check_reagent Yes check_filters Check Microscope Filters increase_conc->check_filters check_filters->high_background increase_washes Increase Washing Steps decrease_conc->increase_washes increase_washes->cell_death viability_assay->uneven_staining check_reagent->success

Caption: Troubleshooting decision tree for cell labeling.

References

Troubleshooting background fluorescence in BHHCT assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BHHCT (4,4'-Bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl)chlorosulfo-o-terphenyl) assays. The content is structured in a question-and-answer format to directly address common issues, with a focus on troubleshooting high background fluorescence.

Understanding this compound Assays: A Brief Overview

This compound is a fluorescent sensitizer used for labeling biomolecules with Europium (Eu³⁺) in time-resolved fluoroimmunoassays (TRFIA) and other time-resolved fluorescence (TRF) applications. When this compound, covalently bound to a molecule of interest (e.g., an antibody), comes into close proximity with Eu³⁺, it forms a highly stable and intensely fluorescent chelate. This chelate possesses a long fluorescence lifetime, which is a key feature exploited in TRF to reduce background noise and enhance assay sensitivity.[1][2][3][4]

The core principle of TRF is to introduce a time delay between the excitation pulse and the measurement of the fluorescent signal. Most sources of background fluorescence, such as autofluorescence from biological materials and scatter from the assay components, have very short fluorescence lifetimes (in the nanosecond range). By waiting for this initial background to decay, the long-lived emission from the this compound-Eu³⁺ chelate can be measured with a significantly improved signal-to-noise ratio.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High background fluorescence is a common challenge in this compound assays that can mask the specific signal and reduce the sensitivity of the experiment. The following sections provide a systematic approach to identifying and mitigating the sources of high background.

Q1: My negative controls (or blanks) show a very high signal. What are the likely causes and how can I fix this?

High signal in negative controls indicates a source of fluorescence that is independent of the specific analyte interaction. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause & Solution

Potential CauseRecommended Action
Contaminated Assay Buffer or Reagents Prepare fresh assay buffer using high-purity water and reagents. Filter-sterilize the buffer to remove any particulate matter or microbial growth, which can be autofluorescent.
Autofluorescence of Microplate Use appropriate microplates. For TR-FRET assays, white, opaque plates are generally recommended to maximize signal reflection. For fluorescence intensity or polarization assays, black plates are preferred to reduce crosstalk and background fluorescence. Ensure the plates are from a reputable supplier and are specified for fluorescence assays.
Sub-optimal Plate Reader Settings Optimize the plate reader's settings, including the delay time, integration (counting) time, and gain. An insufficient delay time may not allow for the complete decay of short-lived background fluorescence. Conversely, an excessively high gain can amplify both the specific signal and the background noise.
Free this compound-Eu³⁺ in Solution Inefficient removal of unconjugated this compound-Eu³⁺ after the labeling reaction can lead to high background. Ensure thorough purification of the labeled antibody or protein using size-exclusion chromatography or dialysis.
Q2: I'm observing high background in my experimental wells, but my negative controls are fine. What could be the problem?

This scenario suggests that the high background is related to non-specific binding of the assay components.

Potential Cause & Solution

Potential CauseRecommended Action
Non-specific Binding of Labeled Antibody/Protein Optimize the concentration of the this compound-Eu³⁺ labeled antibody or streptavidin. High concentrations can lead to increased non-specific binding. Also, ensure the blocking step is effective. Experiment with different blocking agents (e.g., BSA, casein, or commercial blocking buffers) and optimize the blocking time and concentration.[8][9][10]
Insufficient Washing Inadequate washing between steps can leave unbound labeled reagents in the wells. Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help reduce non-specific binding.[11][12]
Cross-reactivity of Antibodies If using a secondary antibody, ensure it is highly cross-adsorbed against the species of your sample to prevent off-target binding. Run a control with only the secondary antibody to check for non-specific binding.
Sample Matrix Effects Components in complex biological samples (e.g., serum, plasma) can be autofluorescent or interfere with the assay. Diluting the sample may help reduce these effects. It is also important to include a "sample blank" control (sample without the labeled detection reagent) to assess the intrinsic fluorescence of the sample.
Q3: How can I systematically identify the source of high background fluorescence?

A well-designed plate layout with appropriate controls is crucial for pinpointing the source of high background.

Troubleshooting Workflow

Troubleshooting_Workflow start High Background Observed check_blanks Are blank wells (buffer only) high? start->check_blanks check_neg_ctrl Are negative controls (no analyte) high? check_blanks->check_neg_ctrl No issue_reagents Issue with buffer, plate, or reader settings. check_blanks->issue_reagents Yes check_exp_wells Are only experimental wells high? check_neg_ctrl->check_exp_wells No issue_conjugate Issue with unbound label or non-specific binding of conjugate. check_neg_ctrl->issue_conjugate Yes issue_nsb Issue with non-specific binding, washing, or sample matrix. check_exp_wells->issue_nsb Yes

Caption: A logical workflow to diagnose the source of high background fluorescence.

Quantitative Data Summary

Optimizing assay parameters is key to achieving a good signal-to-noise (S/N) or signal-to-background (S/B) ratio and a robust Z' factor. The Z' factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for high-throughput screening.

Table 1: Impact of Antibody Concentration on Signal-to-Background Ratio

This compound-Labeled Antibody ConcentrationSignal (RFU)Background (RFU)S/B Ratio
0.5 µg/mL150,0001,500100
1.0 µg/mL250,0003,00083
2.0 µg/mL350,0008,00044

Note: This is illustrative data. Optimal concentrations must be determined empirically.

Table 2: Effect of Wash Steps on Background Signal

Number of Wash StepsBackground (RFU)
115,000
34,500
51,200

Note: This is illustrative data. The optimal number of washes balances background reduction with signal retention.

Experimental Protocols

Protocol 1: General Procedure for this compound-Eu³⁺ Labeling of Antibodies

This protocol provides a general guideline for labeling antibodies with this compound and Eu³⁺. It is essential to optimize the labeling ratio for each specific antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4-8.5)

  • This compound dissolved in a suitable organic solvent (e.g., DMF or DMSO)

  • Europium chloride (EuCl₃) solution

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the labeling buffer using dialysis or a desalting column.

  • Labeling Reaction: a. Add a 50- to 100-fold molar excess of this compound solution to the antibody solution. b. Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Remove the unreacted this compound by passing the reaction mixture through a purification column equilibrated with a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.8). b. Collect the protein-containing fractions.

  • Europium Chelation: a. Add a 10-fold molar excess of EuCl₃ to the purified this compound-labeled antibody. b. Incubate for 1 hour at room temperature.

  • Final Purification: a. Remove excess Eu³⁺ by dialysis against the storage buffer.

  • Characterization: a. Determine the protein concentration and the degree of labeling. b. Store the labeled antibody at 4°C, protected from light.

Protocol 2: Representative TRFIA Protocol (Sandwich Immunoassay)

This protocol outlines a typical sandwich immunoassay using a this compound-Eu³⁺ labeled detection antibody.

Materials:

  • White, high-binding 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Analyte standards and samples

  • This compound-Eu³⁺ labeled detection antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TRF plate reader

Procedure:

  • Coating: a. Coat the microplate wells with the capture antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C. b. Wash the plate 3 times with wash buffer.

  • Blocking: a. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. b. Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation: a. Add 100 µL of standards or samples to the appropriate wells and incubate for 1-2 hours at room temperature with shaking. b. Wash the plate 5 times with wash buffer.

  • Detection Antibody Incubation: a. Add 100 µL of the this compound-Eu³⁺ labeled detection antibody (at its optimized concentration) to each well and incubate for 1 hour at room temperature with shaking. b. Wash the plate 5 times with wash buffer.

  • Signal Measurement: a. Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths and a suitable time delay.

Signaling Pathways and Experimental Workflows

This compound-Eu³⁺ TRFIA Workflow

TRFIA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Ab_labeling Antibody Labeling with this compound-Eu³⁺ Detection_inc Detection Antibody Incubation Ab_labeling->Detection_inc Plate_coating Plate Coating with Capture Antibody Blocking Blocking Plate_coating->Blocking Sample_inc Sample Incubation Blocking->Sample_inc Washing Washing Sample_inc->Washing Washing_2 Washing Detection_inc->Washing_2 Final Washes Washing->Detection_inc TRF_read Time-Resolved Fluorescence Reading Data_analysis Data Analysis TRF_read->Data_analysis Washing_2->TRF_read

Caption: A generalized workflow for a this compound-Eu³⁺ based time-resolved fluoroimmunoassay.

References

BHHCT stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BHHCT

Welcome to the technical support center for this compound (Fluorescent sensitizer for Eu³⁺-labelling). This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and performance of this compound. The recommended storage conditions are summarized in the table below.[1]

Q2: How long can I store this compound?

A2: When stored correctly under desiccating conditions at -20°C, this compound can be stored for up to 12 months.[1] It is important to minimize freeze-thaw cycles.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the compound is not fully dissolved or if it has been stored improperly. Gently warm the solution to 37°C and vortex briefly to try and redissolve the precipitate. If precipitation persists, it may indicate degradation, and it is recommended to use a fresh stock.

Q4: I am observing high background fluorescence in my assay. What could be the cause?

A4: High background fluorescence can be caused by several factors:

  • Contaminated reagents or buffers: Ensure all buffers and reagents are freshly prepared and filtered.

  • Excess this compound concentration: Titrate the concentration of this compound to find the optimal balance between signal and background.

  • Non-specific binding: Include appropriate blocking agents in your assay buffer to minimize non-specific binding of labeled components.

  • Light exposure: Protect this compound solutions from direct light to prevent photobleaching and potential formation of fluorescent degradation products.

Q5: The fluorescence signal in my experiment is lower than expected. What are some potential reasons?

A5: A low fluorescence signal can be due to:

  • Degradation of this compound: Improper storage, such as exposure to moisture, light, or elevated temperatures, can lead to degradation.[1] Ensure you are using a fresh, properly stored stock.

  • Suboptimal pH: The fluorescence of many compounds is pH-sensitive. Check the pH of your assay buffer and optimize if necessary.

  • Insufficient incubation time: Ensure that the labeling reaction or assay incubation has proceeded for the recommended duration.

  • Incorrect excitation/emission wavelengths: Verify that your instrument is set to the correct wavelengths for the Eu³⁺-BHHCT complex.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Variability in this compound stock solutionPrepare a fresh stock solution of this compound from powder for each experiment or aliquot a larger stock to minimize freeze-thaw cycles.
Fluctuation in incubation temperatureUse a temperature-controlled incubator or water bath to ensure consistent assay temperatures.
Gradual decrease in signal over time with the same stock Degradation of this compound in solutionAliquot the this compound stock solution upon preparation and store at -20°C. Protect from light. Discard any unused portion of a thawed aliquot.
Precipitate formation in this compound stock solution Poor solubility or supersaturationPrepare the stock solution in an appropriate solvent as recommended by the supplier. If using an aqueous buffer, ensure the pH is compatible. Gentle warming and vortexing can help redissolve the compound.
No signal or very weak signal Incomplete labeling with Eu³⁺Ensure the europium chelate is properly conjugated to your molecule of interest. Follow a validated conjugation protocol.
Quenching of fluorescenceCertain components in your sample or buffer could be quenching the fluorescence. Identify and remove any potential quenching agents.

Data Presentation

Table 1: Storage and Stability of this compound [1]

Parameter Condition
Shipping Ambient (Can also be shipped with ice)
Short-term Storage -20°C
Long-term Storage -20°C
Storage Instructions Store under desiccating conditions.
Shelf Life Up to 12 months

Experimental Protocols

Generalized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol provides a general workflow for using this compound in a TR-FRET assay. Concentrations and incubation times will need to be optimized for specific assays.

  • Reagent Preparation:

    • Prepare your Eu³⁺-labeled donor molecule (e.g., antibody, protein) in an appropriate assay buffer.

    • Prepare your acceptor-labeled molecule (e.g., fluorescently tagged peptide, protein) in the same assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer. Protect the solution from light.

  • Assay Procedure:

    • Add the Eu³⁺-labeled donor, acceptor-labeled molecule, and the sample to be tested to the wells of a microplate.

    • Add the this compound working solution to all wells.

    • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Set the excitation wavelength appropriate for the Eu³⁺-BHHCT complex.

    • Measure the emission at the donor and acceptor wavelengths after a time delay to minimize background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the concentration of the analyte to generate a dose-response curve.

Visualizations

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_read Data Acquisition & Analysis Donor Prepare Eu³⁺-labeled Donor Mix Combine Donor, Acceptor, Sample, and this compound in Plate Donor->Mix Acceptor Prepare Acceptor-labeled Molecule Acceptor->Mix BHHCT_prep Prepare this compound Working Solution BHHCT_prep->Mix Incubate Incubate at RT (Protected from Light) Mix->Incubate Read Read Plate in TR-FRET Reader Incubate->Read Analyze Calculate TR-FRET Ratio and Analyze Data Read->Analyze

Caption: Workflow for a typical TR-FRET experiment using this compound.

Troubleshooting_Logic Start Low or No TR-FRET Signal Check_Storage Was this compound stored at -20°C and desiccated? Start->Check_Storage Fresh_Stock Prepare fresh this compound stock Check_Storage->Fresh_Stock No Check_Conc Are reagent concentrations optimal? Check_Storage->Check_Conc Yes Fresh_Stock->Check_Conc Success Signal Restored Fresh_Stock->Success Titrate Titrate Donor, Acceptor, and this compound Check_Conc->Titrate No Check_Reader Are reader settings correct? Check_Conc->Check_Reader Yes Titrate->Check_Reader Titrate->Success Verify_Settings Verify excitation/emission wavelengths and delay time Check_Reader->Verify_Settings No Check_pH Is assay buffer pH optimal? Check_Reader->Check_pH Yes Verify_Settings->Check_pH Verify_Settings->Success Optimize_pH Optimize buffer pH Check_pH->Optimize_pH No Check_pH->Success Yes Optimize_pH->Success Fail Consult Further

Caption: Troubleshooting logic for low TR-FRET signal.

References

Technical Support Center: Troubleshooting Non-Specific Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "BHHCT Probes": Your query for "this compound probes" may refer to a compound identified as This compound , a chemical used as a sensitive label in time-resolved fluoroimmunoassays.[1][2] However, in the context of non-specific binding in molecular biology research, it is highly probable that "this compound" is a typographical error for a different compound. This guide is structured to address the common challenges of non-specific binding and off-target effects encountered when using small molecule inhibitors, a frequent issue in cellular and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses.[3] Therefore, it is crucial to identify and minimize these effects to ensure the validity of your research findings.

Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?

Q3: What are the initial signs of potential off-target effects in cell-based assays?

Common indicators that you may be observing off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with the small molecule is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[3]

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[3]

  • High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[3]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying and mitigating non-specific effects of small molecule inhibitors.

Issue: High Background or Unexpected Cellular Effects

High background signal or unexpected cellular phenotypes can often be attributed to an inappropriate inhibitor concentration. It is essential to determine the optimal concentration that maximizes the on-target effect while minimizing off-target binding and cellular toxicity.

Protocol 1: Determining Optimal Inhibitor Concentration via Dose-Response Curve

Objective: To identify the minimum effective concentration of the inhibitor required to elicit the desired phenotype and to determine the concentration at which cellular toxicity occurs.[3]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of inhibitor concentrations, typically spanning several orders of magnitude around the expected effective concentration.

  • Incubation: Treat the cells with the different concentrations of the inhibitor for the desired treatment duration.

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, western blot for a downstream marker).

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration to determine the optimal concentration range.[3]

Parameter Recommendation Rationale
Concentration Range Start with a broad range (e.g., 1 nM to 100 µM) centered around the reported IC50 or Ki value.To identify the full dynamic range of the inhibitor's effect and potential toxicity.
Incubation Time Varies depending on the biological process being studied. Test a few time points (e.g., 24, 48, 72 hours).To determine the optimal duration for observing the on-target effect without significant toxicity.
Vehicle Control Use the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.To control for any effects of the solvent on the cells.
Issue: How to Confirm On-Target Activity

Confirming that the observed phenotype is a direct result of inhibiting the intended target is critical. The following protocols describe essential validation experiments.

Protocol 2: Genetic Validation of Inhibitor Effects

Objective: To determine if the inhibitor's effect is dependent on the presence of the target protein.

Methodology:

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.

  • Inhibitor Treatment: Treat the modified cells and control cells (with normal target expression) with the inhibitor at its optimal concentration.

  • Phenotypic Analysis: Compare the phenotype in the target-deficient cells to the control cells. If the inhibitor's effect is on-target, it should be diminished or absent in the cells lacking the target protein.

Protocol 3: Using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is not specific to a single chemical scaffold.[3]

Methodology:

  • Inhibitor Selection: Choose a structurally distinct inhibitor that targets the same protein.[3]

  • Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1.[3]

  • Phenotypic Comparison: Compare the phenotype induced by the new inhibitor with that of the original inhibitor.[3] A similar phenotype provides stronger evidence for on-target activity.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for troubleshooting non-specific inhibitor effects.

G cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: On-Target Validation A Start: Small Molecule Inhibitor B Protocol 1: Dose-Response Curve (Determine Optimal Concentration & Toxicity) A->B C Observe Phenotype at Optimal Concentration B->C D Protocol 2: Genetic Validation (siRNA/CRISPR Knockdown/Knockout) C->D E Protocol 3: Use Structurally Unrelated Inhibitor C->E F Phenotype Abolished or Reduced? D->F G Similar Phenotype Observed? E->G H High Confidence in On-Target Effect F->H Yes I Potential Off-Target Effect (Re-evaluate or use alternative inhibitor) F->I No G->H Yes G->I No

Caption: Workflow for validating on-target effects of a small molecule inhibitor.

G A Unexpected Phenotype or High Background? B Is Inhibitor Concentration Optimized? A->B C Perform Dose-Response (Protocol 1) B->C No D Is Phenotype Consistent with Genetic Knockdown? B->D Yes C->D E Perform Genetic Validation (Protocol 2) D->E No F Does a Structurally Different Inhibitor Give the Same Phenotype? D->F Yes E->F G Test Alternative Inhibitor (Protocol 3) F->G No H High Likelihood of On-Target Effect F->H Yes I High Likelihood of Off-Target Effect G->I

Caption: Decision tree for troubleshooting non-specific inhibitor effects.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Substrate Substrate SMCT2 SMCT2 Transporter Substrate->SMCT2 Metabolic Pathways Metabolic Pathways SMCT2->Metabolic Pathways Substrate Transport Inhibitor Small Molecule Inhibitor (e.g., this compound-6) Inhibitor->SMCT2 Blocks Transport

Caption: Simplified diagram of a small molecule inhibiting a transporter like SMCT2.

References

Improving signal-to-noise ratio with BHHCT

Author: BenchChem Technical Support Team. Date: December 2025

BHHCT Technical Support Center

Disclaimer: The term "this compound" (Bio-Harmonized High-Content Transduction) is a hypothetical construct for the purpose of this guide, as "this compound" is not a recognized standard scientific acronym. This technical support center is a template demonstrating the requested format and can be adapted for a specific technology.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the hypothetical this compound technology to improve the signal-to-noise ratio in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their this compound-based experiments.

Issue 1: Low Signal Intensity

Question: We are experiencing significantly lower than expected signal from our this compound assay. What are the potential causes and solutions?

Answer: Low signal intensity can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

  • Reagent Preparation: Ensure all this compound components were reconstituted and stored as per the protocol. Improperly stored reagents can lose activity.

  • Cellular Health: Confirm that the cells used in the assay are healthy and within their optimal passage number. Stressed or senescent cells may not respond optimally.

  • Incubation Times: Verify that all incubation times, especially for the this compound transduction and substrate addition steps, were followed precisely.

  • Wavelength Settings: Double-check that the plate reader or imaging system is set to the correct excitation and emission wavelengths for the this compound reporter.

Issue 2: High Background Noise

Question: Our assay is showing high background noise, which is compromising our signal-to-noise ratio. How can we reduce the background?

Answer: High background can be addressed by optimizing several aspects of the experimental protocol.

  • Wash Steps: Increase the number or stringency of the wash steps after the transduction and antibody incubation stages.

  • Blocking: Ensure that a suitable blocking buffer was used for a sufficient amount of time to prevent non-specific binding.

  • Reagent Concentration: Titrate the concentration of the this compound detection reagent. Using a concentration that is too high can lead to increased background.

  • Autofluorescence: Check for cellular or medium-induced autofluorescence. If present, consider using a red-shifted fluorophore or specialized assay plates.

Issue 3: Inconsistent Results Between Wells/Plates

Question: We are observing high variability in the signal between replicate wells and across different plates. What could be causing this inconsistency?

Answer: Inconsistent results are often due to technical variations in the assay setup.

  • Pipetting Accuracy: Ensure that all pipettes are properly calibrated and that pipetting is performed consistently and carefully, especially for small volumes.

  • Cell Seeding Density: Verify that cells are seeded uniformly across the plate. Edge effects can be minimized by not using the outermost wells.

  • Temperature and Incubation Uniformity: Ensure that the entire plate is incubated at a uniform temperature and that there are no "hot spots" in the incubator.

  • Reagent Mixing: Thoroughly mix all reagents before adding them to the wells to ensure a homogenous solution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound technology?

A1: this compound is a hypothetical technology designed to enhance signal-to-noise ratios in cell-based assays. It is conceptualized as a two-component system: a "Harmonizer" module that reduces non-specific background signals and a "Transduction Enhancer" that amplifies the specific signal from the target of interest.

Q2: Which experimental models are compatible with this compound?

A2: The this compound system is designed to be versatile and can be adapted for use in various in vitro models, including primary cells, immortalized cell lines, and 3D organoids.

Q3: How should I analyze the data generated from a this compound assay?

A3: Data from this compound assays are typically analyzed by first subtracting the background signal from a negative control well. The signal-to-noise ratio can then be calculated by dividing the specific signal (e.g., from a stimulated well) by the background signal.

Q4: Can the this compound reagents be used in combination with other fluorescent probes?

A4: Compatibility with other fluorescent probes depends on the spectral properties of the this compound reporter. It is essential to check for spectral overlap to avoid crosstalk between channels.

Quantitative Data

The following tables provide hypothetical data to illustrate the expected performance of the this compound system under various conditions.

Table 1: Comparison of this compound Assay Parameters

ParameterCondition ACondition BCondition C
Incubation Time 30 min60 min120 min
Signal Intensity (RFU) 15,00035,00040,000
Background (RFU) 1,5002,0002,500
Signal-to-Noise Ratio 1017.516

Table 2: Expected Signal-to-Noise Ratios with this compound

Cell TypeWithout this compoundWith this compoundFold Improvement
HEK293 3.515.24.3x
Primary Neurons 2.19.84.7x
Cancer Cell Line 4.218.54.4x

Experimental Protocols

Protocol: Standard this compound Assay for a G-Protein Coupled Receptor (GPCR)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • This compound Loading: Remove the culture medium and add 100 µL of the this compound "Harmonizer" solution to each well. Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with 100 µL of assay buffer.

  • Compound Addition: Add 50 µL of your test compounds (agonists/antagonists) and incubate for 30 minutes.

  • Transduction and Detection: Add 50 µL of the this compound "Transduction Enhancer" and detection substrate mix. Incubate for 15 minutes at room temperature, protected from light.

  • Signal Measurement: Read the plate using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 525 nm).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the hypothetical this compound technology.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade BHHCT_Reporter This compound Reporter Kinase_Cascade->BHHCT_Reporter Activates Signal Amplified Signal BHHCT_Reporter->Signal Ligand Ligand Ligand->GPCR

Caption: Hypothetical this compound signaling pathway.

start Start seed_cells 1. Seed Cells (24h incubation) start->seed_cells add_harmonizer 2. Add this compound Harmonizer (60 min incubation) seed_cells->add_harmonizer wash_cells 3. Wash Cells (2x) add_harmonizer->wash_cells add_compounds 4. Add Compounds (30 min incubation) wash_cells->add_compounds add_enhancer 5. Add Transduction Enhancer (15 min incubation) add_compounds->add_enhancer read_plate 6. Read Plate add_enhancer->read_plate end End read_plate->end

Caption: this compound experimental workflow.

start High Background Noise? increase_washes Increase Wash Steps start->increase_washes Yes optimize_blocking Optimize Blocking increase_washes->optimize_blocking titrate_reagent Titrate Detection Reagent optimize_blocking->titrate_reagent check_autofluorescence Check Autofluorescence titrate_reagent->check_autofluorescence resolved Issue Resolved check_autofluorescence->resolved

Caption: Troubleshooting high background noise.

BHHCT Fluorescence Lifetime Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BHHCT fluorescence lifetime applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence lifetime of this compound?

The fluorescence lifetime of this compound, like many fluorophores, is not an absolute value but is highly dependent on its local microenvironment. Key factors influencing its lifetime include solvent viscosity, polarity, temperature, pH, and its aggregation state. Therefore, it is crucial to characterize the lifetime of this compound in your specific experimental buffer or system.

Q2: How does solvent polarity affect the fluorescence lifetime of this compound?

The polarity of the solvent can significantly alter the fluorescence lifetime of this compound. Generally, for many solvatochromic dyes, an increase in solvent polarity leads to a decrease in fluorescence lifetime and quantum yield.[1][2][3][4] This is often due to increased non-radiative decay rates in more polar environments. It is recommended to test a range of solvents with varying polarities to understand this relationship for your specific application.

Q3: Can changes in temperature impact this compound's fluorescence lifetime?

Yes, temperature is a critical factor that can affect the fluorescence lifetime of this compound.[5][6] An increase in temperature typically leads to a decrease in fluorescence lifetime. This is because higher temperatures can increase the rate of non-radiative decay processes, such as internal conversion and vibrational relaxation, which compete with fluorescence emission.[7] It is essential to maintain a stable temperature during measurements to ensure reproducibility.[8]

Q4: Is the fluorescence lifetime of this compound sensitive to pH changes?

The fluorescence lifetime of many fluorophores can be sensitive to the pH of the surrounding medium, as changes in pH can alter the protonation state of the molecule and consequently its electronic structure.[9][10][11] If your experimental system involves pH gradients or changes, it is important to calibrate the fluorescence lifetime of this compound across the relevant pH range.

Q5: What is the effect of viscosity on the fluorescence lifetime of this compound?

For fluorophores known as "molecular rotors," there is a strong correlation between the viscosity of the medium and their fluorescence lifetime.[12][13] In a more viscous environment, the intramolecular rotation of the fluorophore is hindered, which reduces non-radiative decay pathways and leads to an increase in fluorescence lifetime.[14][15] If this compound exhibits properties of a molecular rotor, its lifetime can be used to probe the microviscosity of its environment.

Troubleshooting Guides

Issue 1: Shorter than expected fluorescence lifetime.

  • Possible Cause 1: High Solvent Polarity.

    • Troubleshooting Step: Measure the fluorescence lifetime of this compound in a range of solvents with known polarities to establish a correlation. If possible, switch to a less polar solvent system that is compatible with your experiment.

  • Possible Cause 2: Presence of Quenchers.

    • Troubleshooting Step: Oxygen is a common quencher of fluorescence.[16] Degassing your sample solution may help to increase the fluorescence lifetime. Also, ensure there are no other known quenching species in your sample.

  • Possible Cause 3: High Temperature.

    • Troubleshooting Step: Verify and stabilize the temperature of your sample. Use a temperature-controlled sample holder if available. Even small fluctuations in temperature can affect the lifetime.[6]

  • Possible Cause 4: Aggregation.

    • Troubleshooting Step: this compound aggregation at high concentrations can lead to self-quenching and a decrease in fluorescence lifetime.[17] Try reducing the concentration of this compound. You can also investigate the absorption spectrum for changes that might indicate aggregation.

Issue 2: Inconsistent or fluctuating fluorescence lifetime readings.

  • Possible Cause 1: Temperature Instability.

    • Troubleshooting Step: Ensure your experimental setup is in a temperature-controlled environment. Allow the sample and instrument to equilibrate to the ambient temperature before starting measurements.

  • Possible Cause 2: Photobleaching.

    • Troubleshooting Step: While fluorescence lifetime is generally independent of fluorophore concentration, excessive photobleaching can lead to a low signal-to-noise ratio, affecting the accuracy of the lifetime determination.[8] Reduce the excitation laser power or the exposure time.

  • Possible Cause 3: Sample Evaporation.

    • Troubleshooting Step: For measurements over extended periods, ensure your sample is properly sealed to prevent solvent evaporation, which can change the concentration of this compound and other components, potentially affecting the lifetime.

Issue 3: Multi-exponential fluorescence decay.

  • Possible Cause 1: Heterogeneous Environment.

    • Troubleshooting Step: A multi-exponential decay suggests that this compound exists in multiple distinct microenvironments, each with a different characteristic lifetime.[18] This could be due to binding to different sites on a protein or partitioning into different phases (e.g., membrane and aqueous). Analyze the different lifetime components to understand the distribution of the probe.

  • Possible Cause 2: Presence of Aggregates.

    • Troubleshooting Step: The presence of both monomeric and aggregated forms of this compound can result in a multi-exponential decay.[19] Try varying the concentration of this compound and observe the effect on the decay kinetics.

  • Possible Cause 3: Contamination or Impurities.

    • Troubleshooting Step: Ensure the purity of your this compound sample and solvents. Fluorescent impurities will contribute to the overall decay profile.

Data Presentation

Table 1: Illustrative Effect of Solvent Polarity on this compound Fluorescence Lifetime

SolventDielectric Constant (ε)Fluorescence Lifetime (τ) in ns
Dioxane2.23.8
Chloroform4.83.2
Ethyl Acetate6.02.9
Tetrahydrofuran7.62.5
Dichloromethane9.12.2
Acetone211.5
Acetonitrile371.1
Water800.5

Note: This data is illustrative and based on general trends observed for solvatochromic dyes.[4] Actual values for this compound should be determined experimentally.

Table 2: Illustrative Effect of Viscosity on this compound Fluorescence Lifetime

Glycerol in Water (% v/v)Viscosity (cP) at 25°CFluorescence Lifetime (τ) in ns
00.890.5
201.760.9
403.91.5
6010.52.4
80583.5
902124.2

Note: This data is illustrative and based on the behavior of molecular rotors.[13] The actual relationship for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Fluorescence Lifetime in Different Solvents

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO or ethanol.

  • Preparation of Working Solutions: Dilute the stock solution into a series of solvents with varying polarities (see Table 1) to a final concentration suitable for fluorescence lifetime measurements (typically in the low micromolar range to avoid aggregation).

  • Instrumentation Setup: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorescence lifetime spectrometer.

  • Instrument Response Function (IRF) Measurement: Record the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement: Measure the fluorescence decay of the this compound working solutions. Ensure the peak photon count is optimized for the detector to avoid pulse pile-up.

  • Data Analysis: Fit the fluorescence decay curves using appropriate decay models (e.g., single or multi-exponential) after deconvolution with the IRF. The goodness of fit should be evaluated using the chi-squared (χ²) value.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Lifetime Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Different Solvents prep_stock->prep_work setup Instrument Setup (TCSPC) prep_work->setup measure_irf Measure Instrument Response Function (IRF) setup->measure_irf measure_sample Measure Fluorescence Decay of Sample measure_irf->measure_sample fit_decay Fit Fluorescence Decay Curve measure_sample->fit_decay analyze_lifetime Determine Fluorescence Lifetime (τ) fit_decay->analyze_lifetime

Caption: Experimental workflow for determining this compound fluorescence lifetime.

troubleshooting_logic cluster_short Shorter than Expected Lifetime cluster_inconsistent Inconsistent Lifetime Readings start Unexpected Fluorescence Lifetime Reading q_polarity Is the solvent highly polar? start->q_polarity q_temp_inconsistent Is temperature fluctuating? start->q_temp_inconsistent a_polarity Use a less polar solvent q_polarity->a_polarity Yes q_quencher Are quenchers present? q_polarity->q_quencher No a_quencher Degas the sample q_quencher->a_quencher Yes q_temp_short Is the temperature high? q_quencher->q_temp_short No a_temp_short Stabilize the temperature q_temp_short->a_temp_short Yes q_agg_short Is aggregation occurring? q_temp_short->q_agg_short No a_agg_short Reduce this compound concentration q_agg_short->a_agg_short Yes a_temp_inconsistent Use temperature control q_temp_inconsistent->a_temp_inconsistent Yes q_bleach Is there photobleaching? q_temp_inconsistent->q_bleach No a_bleach Reduce excitation power q_bleach->a_bleach Yes

Caption: Troubleshooting logic for this compound fluorescence lifetime experiments.

signaling_pathway_analogy cluster_factors Environmental Factors cluster_decay Decay Pathways Viscosity Viscosity NonRadiative Non-Radiative Decay Viscosity->NonRadiative hinders Polarity Polarity Polarity->NonRadiative promotes Temperature Temperature Temperature->NonRadiative promotes pH pH BHHCT_Excited This compound (Excited State) pH->BHHCT_Excited modifies state Aggregation Aggregation Aggregation->NonRadiative promotes quenching Radiative Radiative Decay (Fluorescence) BHHCT_Excited->Radiative BHHCT_Excited->NonRadiative Lifetime Measured Fluorescence Lifetime (τ) Radiative->Lifetime NonRadiative->Lifetime

Caption: Factors influencing this compound fluorescence decay pathways.

References

Technical Support Center: BHHCT Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BHHCT (4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent sensitizer for Europium (Eu³⁺) labeling. It is primarily used in biochemical assays to measure peroxidase activity and oxidative stress levels by increasing the luminescence intensity of Eu³⁺ complexes.

Q2: What is the recommended solvent for dissolving this compound?

A2: The manufacturer states that this compound is soluble in Dimethyl Sulfoxide (DMSO). It is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous experimental buffers.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This "solvent-shifting" effect occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. The final concentration of DMSO in your working solution may also be a critical factor.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: While this can be cell-line dependent, most cell cultures can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific system.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS or HEPES?

A5: Direct dissolution of this compound in purely aqueous buffers is generally not recommended due to its limited aqueous solubility. Preparing a high-concentration stock in an organic solvent like DMSO is the standard and most reliable method.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered when using this compound in experimental buffers.

Problem: Precipitate forms immediately upon adding this compound DMSO stock to the experimental buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Decrease the final working concentration of this compound. 2. Increase the percentage of DMSO in the final working solution (while staying within the limits tolerated by your experimental system). 3. Prepare an intermediate dilution of the this compound stock in a co-solvent mixture (e.g., 50:50 DMSO:Ethanol) before the final dilution into the aqueous buffer.The compound remains in solution, and the working solution is clear.
Buffer Composition 1. Test the solubility in different common biological buffers (e.g., PBS, HEPES, MOPS). Some buffer components can interact with the compound, affecting its solubility.[1] 2. Adjust the pH of your buffer. The solubility of many organic compounds is pH-dependent.Identification of a buffer system where this compound is more soluble.
Temperature Effects 1. Gently warm the experimental buffer before adding the this compound stock solution. 2. Ensure all solutions are at a consistent room temperature before mixing.Improved dissolution and prevention of precipitation due to temperature shock.
Problem: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause Troubleshooting Step Expected Outcome
Slow Precipitation 1. Prepare fresh working solutions immediately before use. 2. Store the working solution at a different temperature (e.g., on ice if the experiment allows) to see if it slows down precipitation.The working solution remains clear for the duration of the experiment.
Compound Instability 1. Protect the this compound stock and working solutions from light, as it is a fluorescent compound. 2. Check the age and storage conditions of the this compound powder. It should be stored at -20°C under desiccating conditions.Reduced degradation of the compound, leading to more consistent results.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 804.9 Da
Molecular Formula C₃₀H₁₅ClF₁₄O₆S
Purity >90%
Solubility Soluble in DMSO
Long-term Storage -20°C

Detailed Experimental Protocol: Measuring Oxidative Stress

This protocol provides a general framework for using this compound to measure hydrogen peroxide (H₂O₂)-induced oxidative stress in a cell-based assay.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.

  • Mix thoroughly by vortexing until all the powder is dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

2. Cell Seeding:

  • Seed your cells of interest in a suitable multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

3. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare a working solution of this compound by diluting the stock solution into your experimental buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final concentration will need to be optimized for your specific assay, but a starting point could be in the low micromolar range. Crucially, ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

  • Prepare a solution of your positive control for oxidative stress (e.g., H₂O₂ in the experimental buffer).

4. Assay Procedure:

  • Wash the cells once with the experimental buffer.

  • Add the this compound working solution to the cells and incubate for a predetermined time to allow for cell loading.

  • After the loading period, add the H₂O₂ solution to induce oxidative stress. Include appropriate controls (e.g., cells with this compound but no H₂O₂, cells alone).

  • Incubate for the desired time period.

  • Add the Europium solution to the wells.

  • Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission settings for the Eu³⁺-BHHCT complex.

Visualizations

Signaling Pathway: Oxidative Stress and Apoptosis

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus H2O2 H₂O₂ ROS Increased ROS H2O2->ROS BHHCT_Eu This compound-Eu³⁺ Complex ROS->BHHCT_Eu Measured by Mitochondria Mitochondria ROS->Mitochondria Damage Luminescence Luminescence Signal BHHCT_Eu->Luminescence Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway of H₂O₂-induced oxidative stress leading to apoptosis.

Experimental Workflow: this compound Solubility Troubleshooting

G Start Start Prepare_Stock Prepare 10 mM this compound stock in DMSO Start->Prepare_Stock Dilute Dilute stock into experimental buffer Prepare_Stock->Dilute Precipitate_Check Precipitate Observed? Dilute->Precipitate_Check Troubleshoot Troubleshooting: - Lower [this compound] - Adjust [DMSO] - Change buffer Precipitate_Check->Troubleshoot Yes Proceed Proceed with experiment Precipitate_Check->Proceed No Troubleshoot->Dilute End End Proceed->End

Caption: Logical workflow for troubleshooting this compound solubility issues during solution preparation.

References

Validation & Comparative

A Comparative Guide to BHHCT and Other Fluorescent Sensitizers for Europium(III)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of time-resolved fluorescence (TRF) applications, the choice of a sensitizing ligand for europium(III) (Eu³⁺) is paramount to achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of 4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)chlorosulfo-o-terphenyl (BHHCT) with other notable fluorescent sensitizers for Eu³⁺, supported by experimental data and detailed protocols.

Performance Comparison of Eu³⁺ Sensitizers

The efficacy of a fluorescent sensitizer for Eu³⁺ is determined by several key photophysical parameters, including its molar extinction coefficient (ε), the quantum yield (Φ) of the Eu³⁺ complex, and the luminescence lifetime (τ). A high molar extinction coefficient signifies efficient light absorption by the sensitizer (the "antenna"), a high quantum yield indicates efficient energy transfer to the Eu³⁺ ion and subsequent light emission, and a long luminescence lifetime allows for the temporal filtering of short-lived background fluorescence, a hallmark of time-resolved fluorescence assays.

SensitizerMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ) of Eu³⁺ Complex (%)Luminescence Lifetime (τ) of Eu³⁺ Complex (ms)Notes
This compound 2.8 x 10⁴ at 320 nm[1]Not explicitly stated for the parent compound, but a derivative, Eu³⁺-BHHCT-BPED, has a Φ of 57.6%[2]0.500 - 0.625[1]A widely used β-diketonate sensitizer.[3] Increases luminescence intensity 11-fold.[3]
BHHST 3.32 x 10⁴ at 320 nm[1]Not explicitly stated0.602[1]A derivative of this compound with a hydrophilic tether, showing improved stability and signal-to-noise ratio in immunoassays.[4]
BTBCT Not explicitly statedNot explicitly statedNot explicitly statedA derivative of this compound reported to have an 8-fold improvement in detection sensitivity in aqueous solution compared to this compound.[4]
Eu(tta)₃(phen) Not explicitly stated30 - 85 (in solid state, varies with conditions)Not explicitly statedA well-studied β-diketonate complex; reported quantum yields vary significantly depending on the measurement conditions.[5]
Eu(hth)₃(tppo) Not explicitly stated66[6]Not explicitly statedA β-diketonate complex with triphenylphosphine oxide (tppo) as a co-ligand, showing a high quantum yield.[6]
DTPA derivatives Not explicitly stated13 - 18[7]~1.0[7]A class of non-β-diketonate sensitizers.

Experimental Protocols

Synthesis of this compound
General Protocol for Time-Resolved Fluoroimmunoassay (TRFIA)

This protocol outlines a general sandwich-type TRFIA using a Eu³⁺-labeled antibody.

Materials:

  • Microtiter plate

  • Capture antibody specific to the analyte

  • Analyte standard and samples

  • Eu³⁺-labeled detection antibody (e.g., with this compound)

  • Wash buffer (e.g., Tris-buffered saline with Tween 20)

  • Enhancement solution (dissociates Eu³⁺ from the chelate and forms a new, highly fluorescent micellar complex)

  • Time-resolved fluorometer

Procedure:

  • Coating: Coat the wells of a microtiter plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., bovine serum albumin in buffer) for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Sample/Standard Incubation: Add the analyte standards and samples to the wells and incubate for 1-2 hours at room temperature to allow the analyte to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound analyte.

  • Detection Antibody Incubation: Add the Eu³⁺-labeled detection antibody to the wells and incubate for 1-2 hours at room temperature. This antibody will bind to a different epitope on the captured analyte.

  • Washing: Wash the plate thoroughly to remove unbound detection antibody.

  • Enhancement: Add the enhancement solution to each well. This step is crucial as it dissociates the Eu³⁺ ions from the this compound chelate on the antibody and forms a new, highly luminescent chelate within a micellar environment.

  • Measurement: Measure the time-resolved fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at ~340 nm, emission at ~615 nm) and a time delay to eliminate background fluorescence.

  • Data Analysis: Construct a standard curve from the fluorescence readings of the standards and determine the concentration of the analyte in the samples.

Measurement of Luminescence Quantum Yield and Lifetime

Quantum Yield (Φ): The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.

  • Prepare dilute solutions of both the standard and the sample with identical absorbance at the same excitation wavelength.

  • Record the fluorescence emission spectra of both solutions under identical conditions.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Luminescence Lifetime (τ): The luminescence lifetime is measured using a time-resolved fluorometer.

  • The sample is excited with a short pulse of light.

  • The decay of the fluorescence intensity over time is recorded.

  • The lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. For Eu³⁺ complexes, the decay is typically fitted to a single exponential decay curve.

Visualizing the Principles

The "Antenna Effect" in Eu³⁺ Sensitization

The sensitization of Eu³⁺ luminescence by an organic ligand like this compound is often described by the "antenna effect." The ligand absorbs light and efficiently transfers the energy to the Eu³⁺ ion, which then emits its characteristic long-lived fluorescence.

AntennaEffect cluster_ligand Sensitizer (e.g., this compound) cluster_europium Eu³⁺ Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing Eu_Excited ⁵D₀ (Emitting State) T1->Eu_Excited Energy Transfer Eu_Ground ⁷F₀ (Ground State) Photon_out Photon (Red Light) Eu_Excited->Eu_Ground Luminescence Photon_in Photon (UV Light) Photon_in->S0 Absorption TRFIA_Workflow cluster_steps TRFIA Procedure cluster_well Microtiter Well Cross-section A 1. Immobilize Capture Antibody B 2. Add Sample (Analyte) A->B C 3. Add Eu³⁺-labeled Detection Antibody B->C D 4. Wash Unbound Antibody C->D ImmobilizedAb Capture Ab Analyte Analyte DetectionAb Detection Ab-Eu³⁺ E 5. Add Enhancement Solution D->E F 6. Measure Time-Resolved Fluorescence E->F Signal Fluorescent Signal

References

A Comparative Guide to BHHCT-Based Assays for Biomarker Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and robust biomarker detection methods is a cornerstone of modern biomedical research and drug development. Accurate quantification of biomarkers is critical for early disease diagnosis, patient stratification, and monitoring therapeutic efficacy. While traditional methods like the Enzyme-Linked Immunosorbent Assay (ELISA) have long been the standard, newer technologies offer significant improvements in sensitivity. This guide provides an objective comparison of the performance of BHHCT-based Time-Resolved Fluoroimmunoassays (TR-FIA) with conventional ELISA for the detection of the well-established biomarker, Alpha-Fetoprotein (AFP).

Introduction to this compound-Based Assays

This compound (4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl) chlorosulfo-o-terphenyl) is a fluorescent sensitizer used for Europium (Eu³⁺) labeling in Time-Resolved Fluoroimmunoassays (TR-FIA). The this compound-Eu³⁺ complex exhibits strong fluorescence and a long fluorescence lifetime, which, combined with time-resolved fluorescence detection, allows for the effective elimination of background noise from scattered light and autofluorescence. This results in a remarkably high signal-to-noise ratio and, consequently, exceptional assay sensitivity.

Performance Comparison: this compound-TR-FIA vs. ELISA for AFP Detection

The following table summarizes the quantitative performance of a this compound-based TR-FIA for Alpha-Fetoprotein (AFP) compared to commercially available AFP ELISA kits. It is important to note that the data for the this compound-TR-FIA and the ELISA kits are from different sources and not from a direct head-to-head comparative study.

ParameterThis compound-Based TR-FIA for AFP[1]Commercial AFP ELISA Kit 1[2]Commercial AFP ELISA Kit 2[3]
Detection Limit / Analytical Sensitivity 1.0 x 10⁻⁶ ng/mL6 pg/mL (0.006 ng/mL)1 ng/mL
Dynamic Range / Assay Range 10⁻⁴ - 10² ng/mL6 - 1,800 pg/mL (0.006 - 1.8 ng/mL)Not explicitly stated
Principle Time-Resolved Fluorescence ImmunoassaySandwich ELISASandwich ELISA
Label This compound-Eu³⁺Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Detection Time-resolved fluorescenceColorimetric (Absorbance)Colorimetric (Absorbance)

Experimental Protocols

This compound-Based TR-FIA for Alpha-Fetoprotein (AFP)

The following is a generalized protocol for a sandwich this compound-TR-FIA for AFP detection.

  • Coating: Coat microtiter wells with a capture antibody specific for AFP.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add standards, controls, and samples to the wells and incubate to allow AFP to bind to the capture antibody.

  • Washing: Wash the wells to remove unbound substances.

  • Detection Antibody Incubation: Add a biotinylated anti-AFP detection antibody and incubate.

  • Washing: Wash the wells to remove the unbound detection antibody.

  • Streptavidin-BHHCT-Eu³⁺ Incubation: Add streptavidin labeled with the this compound-Eu³⁺ complex and incubate. The streptavidin will bind to the biotinylated detection antibody.

  • Washing: Wash the wells to remove unbound streptavidin-BHHCT-Eu³⁺.

  • Measurement: Measure the time-resolved fluorescence of the Eu³⁺ in a suitable plate reader. The signal intensity is proportional to the concentration of AFP in the sample.

Sandwich ELISA for Alpha-Fetoprotein (AFP)

This protocol is a typical representation of a commercial sandwich ELISA kit for AFP.

  • Plate Preparation: Use a 96-well plate pre-coated with a monoclonal antibody against AFP.

  • Sample/Standard Addition: Add 25 µL of standards, controls, and patient samples to the appropriate wells.

  • Enzyme Conjugate Addition: Add 100 µL of an anti-AFP antibody conjugated to horseradish peroxidase (HRP) to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature (18-26°C).

  • Washing: Remove the liquid from all wells and wash each well three times with 300 µL of 1X wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to all wells.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution. The color intensity is proportional to the amount of AFP captured.

Mandatory Visualizations

BHHCT_TR_FIA_Workflow cluster_plate Microtiter Well CaptureAb 1. Immobilized Capture Antibody Block 2. Blocking CaptureAb->Block Sample 3. Add Sample (contains AFP) Block->Sample Wash1 4. Wash Sample->Wash1 DetAb 5. Add Biotinylated Detection Antibody Wash1->DetAb Wash2 6. Wash DetAb->Wash2 SA_this compound 7. Add Streptavidin- This compound-Eu³⁺ Wash2->SA_this compound Wash3 8. Wash SA_this compound->Wash3 Detect 9. Measure Time-Resolved Fluorescence Wash3->Detect

This compound-TR-FIA Experimental Workflow

Sandwich_ELISA_Workflow cluster_plate Microtiter Well Precoated 1. Pre-coated with Capture Antibody Sample 2. Add Sample (contains AFP) Precoated->Sample Conj 3. Add HRP-conjugated Detection Antibody Sample->Conj Incubate 4. Incubate Conj->Incubate Wash 5. Wash Incubate->Wash Substrate 6. Add TMB Substrate Wash->Substrate Incubate2 7. Incubate Substrate->Incubate2 Stop 8. Add Stop Solution Incubate2->Stop Read 9. Read Absorbance (450 nm) Stop->Read

Sandwich ELISA Experimental Workflow

AFP_Signaling_Pathway AFP AFP Receptor Cell Surface Receptor AFP->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellPro Cell Proliferation, Survival, Growth mTOR->CellPro promotes

Simplified AFP-Activated PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound-based TR-FIA presents a highly sensitive alternative to conventional ELISA for the detection of biomarkers like AFP. The data suggests that this compound-based assays can achieve detection limits that are several orders of magnitude lower than standard ELISA kits. This enhanced sensitivity is particularly advantageous for applications requiring the detection of low-abundance biomarkers, which is often crucial for early disease diagnosis and for monitoring subtle changes in biomarker levels in response to treatment. While ELISA remains a robust and widely used technique, for researchers and drug development professionals pushing the boundaries of detection, this compound-based TR-FIA offers a compelling technological advancement. The choice between these assays will ultimately depend on the specific requirements of the study, including the need for ultra-high sensitivity, sample volume limitations, and available instrumentation.

References

BHHCT vs. Traditional Fluorescent Dyes: A Comparative Guide for Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and clarity of their cell imaging experiments, the choice of fluorescent probe is paramount. This guide provides a detailed comparison between the europium chelate sensitizer, 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (BHHCT), and traditional fluorescent dyes, offering insights into their performance, underlying mechanisms, and practical applications.

The primary distinction between this compound and conventional organic fluorophores such as Fluorescein isothiocyanate (FITC) and cyanine dyes lies in their luminescence mechanism. This compound acts as an antenna, absorbing light and transferring the energy to a chelated Europium ion (Eu3+), which then emits light. This process results in a significantly longer fluorescence lifetime (microseconds to milliseconds) compared to the nanosecond-scale lifetimes of traditional dyes. This key difference enables the use of Time-Resolved Fluorescence Microscopy (TRFM), a technique that revolutionizes sensitivity by eliminating the interference of short-lived cellular autofluorescence.

Performance Comparison: this compound vs. Traditional Dyes

The utilization of this compound in conjunction with TRFM offers a substantial improvement in signal-to-noise ratio, a critical factor in detecting low-abundance targets. While direct quantitative comparisons of all photophysical properties are not extensively documented in a single source, the available data and the fundamental principles of their mechanisms allow for a comprehensive evaluation.

PropertyThis compound (with Eu3+)Traditional Dyes (e.g., FITC, Cyanine Dyes)
Luminescence Lifetime Microseconds to milliseconds (e.g., ~500 µs for Eu3+ complex)[1]Nanoseconds (typically 1-10 ns)
Signal-to-Noise Ratio (SNR) High (over 10-fold enhancement with derivatives like BHHST)[2]Lower, limited by cellular autofluorescence
Photostability Generally high; photostability can be improved by a factor of 3 with metal nanostructures[1]Variable; prone to photobleaching with intense or prolonged illumination
Quantum Yield Moderate to high (can be up to 39% for similar chelates)Variable (e.g., FITC: ~0.92, but can be lower when conjugated)
Stokes Shift Large (e.g., Excitation ~330 nm, Emission ~617 nm)[3]Variable, but generally smaller than lanthanide chelates
Cytotoxicity Generally low for chelated lanthanides at working concentrationsVariable; some dyes can be cytotoxic at higher concentrations

Signaling Pathways and Experimental Workflows

The operational principle of this compound-based imaging revolves around the "antenna effect" and time-gated detection. The this compound molecule absorbs the excitation light and transfers the energy to the chelated Eu3+ ion, which then luminesces. This energy transfer process is highly efficient. In contrast, traditional fluorescent dyes directly absorb and emit light.

The experimental workflow for utilizing this compound in cell imaging differs from conventional fluorescence microscopy primarily in the imaging acquisition step, which requires a TRFM setup.

This compound-based Time-Resolved Fluorescence Microscopy Workflow cluster_preparation Cell Preparation & Labeling cluster_imaging Time-Resolved Fluorescence Microscopy (TRFM) cluster_analysis Data Analysis cell_culture 1. Cell Culture fixation 2. Fixation & Permeabilization (for intracellular targets) cell_culture->fixation antibody_incubation 3. Primary Antibody Incubation fixation->antibody_incubation bhhct_conjugate 4. Incubation with this compound-labeled Secondary Antibody/Streptavidin antibody_incubation->bhhct_conjugate excitation 5. Pulsed Excitation (e.g., 330 nm) bhhct_conjugate->excitation delay 6. Time Delay (Gate Delay) to allow autofluorescence decay excitation->delay detection 7. Detection of long-lived Eu3+ luminescence (~617 nm) delay->detection image_processing 8. Image Acquisition & Processing detection->image_processing quantification 9. Signal Quantification image_processing->quantification

Caption: Workflow for cell imaging using this compound and TRFM.

Experimental Protocols

Protocol 1: Immunofluorescent Staining of Fixed Cells with this compound-Conjugate

This protocol outlines the steps for labeling intracellular targets in fixed cells using a this compound-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the target protein

  • This compound-labeled secondary antibody (or a biotinylated secondary antibody followed by this compound-labeled streptavidin)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips on microscope slides using a suitable mounting medium.

Protocol 2: Time-Resolved Fluorescence Microscopy (TRFM) Imaging

This protocol provides a general guideline for acquiring images using a TRFM system. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Epifluorescence microscope equipped with:

    • A pulsed excitation source (e.g., xenon flashlamp or pulsed laser) capable of excitation at ~330 nm.

    • A time-gated detector (e.g., gated intensified CCD camera).

    • Appropriate filter sets for Eu3+ luminescence (e.g., excitation filter ~330 nm, long-pass emission filter >600 nm).

    • A synchronization unit to control the timing of the excitation pulse and detector gating.

Procedure:

  • System Setup: Power on the microscope, excitation source, and detector. Configure the software for time-resolved acquisition.

  • Sample Placement: Place the prepared slide on the microscope stage.

  • Focusing: Locate and focus on the cells of interest using brightfield or conventional epifluorescence (if available and with minimal exposure to prevent photobleaching).

  • TRFM Parameter Setup:

    • Excitation Wavelength: Set to ~330 nm.

    • Gate Delay: Set an initial delay of 50-100 µs after the excitation pulse to ensure that all short-lived autofluorescence has decayed.[4] This is a critical parameter to optimize.

    • Gate Width (Integration Time): Set the duration for which the detector will collect the long-lived luminescence signal (e.g., several hundred microseconds).

    • Pulsing Frequency: Adjust the frequency of the excitation pulses.

  • Image Acquisition: Acquire the time-resolved fluorescence image. Adjust exposure time and gain to obtain an optimal signal without saturation.

  • Image Processing: The acquired image will represent the time-gated luminescence of the this compound-Eu3+ complex, free from autofluorescence.

Mechanism of Action: The Advantage of Time Gating

The superior performance of this compound in TRFM stems from the vast difference in fluorescence lifetimes between the Europium chelate and the endogenous fluorophores present in cells.

Principle of Time-Resolved Fluorescence Detection cluster_excitation Excitation cluster_emission Fluorescence Emission cluster_detection Detection excitation_pulse Pulsed Light Source autofluorescence Autofluorescence (short-lived, ns) excitation_pulse->autofluorescence excites both bhhct_luminescence This compound-Eu3+ Luminescence (long-lived, µs-ms) excitation_pulse->bhhct_luminescence excites both gate_delay Gate Delay autofluorescence->gate_delay decays during delay gated_detection Gated Detection Window bhhct_luminescence->gated_detection emits during detection window gate_delay->gated_detection

Caption: Time-gating principle for autofluorescence rejection.

Conclusion

For cell imaging applications demanding high sensitivity and the ability to detect low-abundance targets, this compound and other lanthanide chelates, when paired with Time-Resolved Fluorescence Microscopy, offer a significant advantage over traditional fluorescent dyes. The ability to eliminate cellular autofluorescence through time-gated detection leads to a vastly improved signal-to-noise ratio and clearer, more reliable data. While the initial setup for TRFM may be more complex than for conventional fluorescence microscopy, the superior performance justifies the investment for many advanced research applications. The development of more stable and brighter derivatives, such as BHHST, further enhances the utility of this powerful imaging technology.

References

A Researcher's Guide to Assessing Cross-Reactivity of Directly Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. When an antibody is labeled, for instance with a fluorescent probe like BHHCT (bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate)), a critical validation step is to assess its cross-reactivity. This guide provides an objective comparison of antibody labeling alternatives and presents a framework for conducting cross-reactivity studies, complete with experimental protocols and data presentation formats.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen. This occurs when the cross-reacting molecule shares a similar three-dimensional structure, or epitope, with the target antigen.[1] Such non-specific binding can lead to false-positive results and inaccurate quantification in immunoassays.[2] Therefore, it is crucial to characterize the cross-reactivity profile of any newly labeled antibody.

The choice between monoclonal and polyclonal antibodies can also influence the likelihood of cross-reactivity. Monoclonal antibodies, recognizing a single epitope, generally offer higher specificity. In contrast, polyclonal antibodies, which recognize multiple epitopes on an antigen, may have a higher propensity for cross-reactivity.[2]

Comparison of Antibody Labeling Methods

The process of attaching a label to an antibody can, in some cases, affect its binding characteristics. The choice of labeling chemistry is therefore an important consideration. This compound is typically supplied as an N-hydroxysuccinimide (NHS) ester, which targets primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the antibody. This is a common and straightforward method for antibody conjugation.[3][4]

Below is a comparison of common antibody labeling strategies:

Labeling MethodTarget ResidueAdvantagesDisadvantages
Amine Reactive (e.g., NHS esters like this compound) Lysine, N-terminusSimple and common method; many commercial kits available.Random labeling can potentially affect the antigen-binding site; may lead to heterogeneous products.[5]
Thiol Reactive (e.g., Maleimides) CysteineMore site-specific if targeting hinge-region disulfides; can produce more homogeneous conjugates.[6]Requires reduction of disulfide bonds which can sometimes impact antibody integrity.
Carbodiimide Chemistry (e.g., EDC) Carboxylic AcidsCovalently links amine and carboxyl groups.Can lead to antibody polymerization if not carefully controlled.
Enzymatic Labeling Specific peptide tagsHighly site-specific, resulting in uniform products.[6]Requires enzymatic recognition sites to be engineered into the antibody.
Click Chemistry Modified sugars or amino acidsHighly specific and efficient; bio-orthogonal.Requires introduction of a reactive handle (e.g., azide or alkyne) onto the antibody.

Experimental Protocol: Assessing Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the cross-reactivity of a labeled antibody. This assay measures the ability of various related or unrelated molecules to compete with the target antigen for binding to the labeled antibody.

Objective: To determine the percentage of cross-reactivity of a this compound-labeled antibody with a panel of potentially cross-reacting substances.

Materials:

  • This compound-labeled antibody

  • Target antigen

  • Potential cross-reacting substances

  • ELISA plates (e.g., 96-well high-binding plates)

  • Coating buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 1% BSA in PBS)

  • Detection reagent (if necessary, depending on the properties of this compound)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute the target antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of the unlabeled target antigen in assay buffer.

    • Prepare serial dilutions of each potential cross-reacting substance in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the this compound-labeled antibody with the various concentrations of the unlabeled target antigen (for the standard curve) and the potential cross-reactants. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the antigen-coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Depending on the detection method for the this compound label (e.g., time-resolved fluorescence if using a Europium chelate system), add the appropriate detection reagents.

    • Incubate as required.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Plot a standard curve of signal intensity versus the concentration of the unlabeled target antigen.

    • Determine the concentration of the target antigen that causes 50% inhibition of the maximum signal (IC50).

    • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Data Presentation: Cross-Reactivity Profile

The quantitative results from the competitive ELISA should be summarized in a clear and structured table.

Potential Cross-ReactantIC50 (nM)% Cross-Reactivity
Target Antigen Value100%
Cross-Reactant AValueCalculated Value
Cross-Reactant BValueCalculated Value
Cross-Reactant CValueCalculated Value
Unrelated Molecule DNo Inhibition<0.01%

Visualizing Workflows and Concepts

To better illustrate the processes and principles involved, the following diagrams are provided.

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final_product Final Product Antibody Purified Antibody in Amine-Free Buffer Mix Mix Antibody, this compound-NHS, and Buffer Antibody->Mix This compound This compound-NHS Ester This compound->Mix Buffer Reaction Buffer (pH 8.3-8.5) Buffer->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Purify Remove Unconjugated this compound (e.g., Desalting Column) Incubate->Purify Labeled_Ab This compound-Labeled Antibody Purify->Labeled_Ab

Caption: Workflow for labeling an antibody with an NHS ester like this compound.

Competitive_ELISA cluster_plate Antigen-Coated Well cluster_solution Solution Phase (Pre-incubation) cluster_binding Binding to Plate cluster_signal Signal Generation Bound_Complex Labeled Ab binds to coated Antigen Labeled_Ab Labeled Ab Competitor Competitor (Unlabeled Antigen or Cross-Reactant) Labeled_Ab->Competitor Binding Equilibrium Signal Signal is inversely proportional to Competitor Concentration Bound_Complex->Signal Detection cluster_solution cluster_solution cluster_solution->Bound_Complex Free Labeled Ab binds

Caption: Principle of a competitive ELISA for cross-reactivity testing.

Cross_Reactivity_Factors cluster_antibody Antibody Characteristics cluster_antigen Antigen Characteristics cluster_assay Assay Conditions CR Antibody Cross-Reactivity Affinity Affinity Maturation Affinity->CR Paratope Paratope Flexibility Paratope->CR Type Monoclonal vs. Polyclonal Type->CR Epitope Epitope Similarity Epitope->CR Concentration_Ag Antigen Concentration Concentration_Ag->CR pH pH pH->CR Ionic_Strength Ionic Strength Ionic_Strength->CR Temperature Temperature Temperature->CR Incubation_Time Incubation Time Incubation_Time->CR

Caption: Factors influencing antibody cross-reactivity.

Conclusion

References

A Comparative Guide to Peroxidase Assays: Evaluating the Reproducibility of BHHCT-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible assay is paramount for generating reliable data. This guide provides a comprehensive comparison of the BHHCT-based peroxidase assay with common alternative methods, focusing on their performance, reproducibility, and experimental protocols.

Peroxidase enzymes, with horseradish peroxidase (HRP) being a prominent example, are widely utilized in various biochemical applications due to their ability to catalyze the oxidation of substrates in the presence of hydrogen peroxide. The choice of substrate and detection method significantly impacts the sensitivity, reliability, and reproducibility of the assay. This guide delves into the specifics of the this compound (4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedione-6''-yl)chlorosulfo-o-terphenyl) based assay, a time-resolved fluorometric method, and compares it with four other commonly used peroxidase assays: Amplex® Red, 3,3',5,5'-tetramethylbenzidine (TMB), 4-aminoantipyrine (4-AAP), and guaiacol.

Performance Comparison of Peroxidase Assays

The reproducibility of an assay is a critical parameter for ensuring the consistency and reliability of experimental results. It is often expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean. Intra-assay precision (%CV within the same assay run) and inter-assay precision (%CV between different assay runs) are key indicators of an assay's robustness. While direct comparative studies reporting the reproducibility of all five assays under identical conditions are scarce, this guide compiles available data and qualitative assessments from the literature to provide a comparative overview.

Assay MethodPrincipleDetection MethodReported Intra-Assay CV (%)Reported Inter-Assay CV (%)AdvantagesDisadvantages
This compound-based Time-Resolved Fluorescence (TRF)FluorometricData not readily availableData not readily availableHigh sensitivity, low background due to time-gated detection.[1]Limited published data on reproducibility, potential for complex assay development.
Amplex® Red Oxidation of Amplex Red to fluorescent resorufinFluorometric or Spectrophotometric< 5% (for related immunoassays)[2]< 15% (for related immunoassays)[2]High sensitivity, stable fluorescent product.[3]Potential for interference from other cellular components.
TMB Oxidation of TMB to a colored productSpectrophotometric< 7% (for related immunoassays)[4]Data not readily availableWidely used, high sensitivity.[5]Product color can be unstable, requiring a stop solution.
4-Aminoantipyrine Oxidative coupling with a phenolic compound to form a colored dyeSpectrophotometric< 15% (for related assays)[6]< 15% (for related assays)[6]Good accuracy and repeatability in some applications.[7]Potential for interference from other substances.[7]
Guaiacol Oxidation of guaiacol to colored tetraguaiacolSpectrophotometricData not readily availableData not readily availableSimple, cost-effective.[8]Lower sensitivity compared to other methods, potential for non-enzymatic oxidation.[9]

Note: The provided CV values are largely derived from studies where these substrates are used in enzyme-linked immunosorbent assays (ELISAs) or other related applications, as direct validation data for peroxidase activity assays is limited in the available search results. These values should be considered indicative of the general performance of the detection chemistry.

Signaling Pathway and Experimental Workflow

This compound-Based Peroxidase Assay Signaling Pathway

The this compound-based assay relies on the peroxidase-catalyzed generation of a product that facilitates the formation of a highly fluorescent complex between this compound and a lanthanide ion, typically Europium (Eu³⁺). The long fluorescence lifetime of the lanthanide chelate allows for time-resolved fluorescence detection, which significantly reduces background interference.[1]

BHHCT_Pathway This compound-Based Peroxidase Assay Principle cluster_reaction Peroxidase-Catalyzed Reaction cluster_detection Time-Resolved Fluorescence Detection H2O2 Hydrogen Peroxide (H₂O₂) Peroxidase Peroxidase (HRP) H2O2->Peroxidase Substrate Substrate Substrate->Peroxidase Oxidized_Substrate Oxidized Substrate Peroxidase->Oxidized_Substrate Catalysis Complex This compound-Eu³⁺ Complex Oxidized_Substrate->Complex Enables formation This compound This compound This compound->Complex Eu3 Eu³⁺ Eu3->Complex TRF Time-Resolved Fluorescence Signal Complex->TRF Generates

This compound-based peroxidase assay signaling pathway.
General Peroxidase Assay Experimental Workflow

The following diagram illustrates a generalized workflow for a typical peroxidase assay, which can be adapted for each of the compared methods.

Peroxidase_Assay_Workflow General Peroxidase Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction_setup 2. Reaction Setup cluster_initiation 3. Reaction Initiation cluster_incubation 4. Incubation cluster_measurement 5. Signal Measurement cluster_analysis 6. Data Analysis Reagent_Prep Prepare buffer, substrate solution, and enzyme solution Mix_Reagents Mix buffer and substrate in reaction vessel Reagent_Prep->Mix_Reagents Add_Enzyme Add peroxidase enzyme to initiate the reaction Mix_Reagents->Add_Enzyme Incubate Incubate at a specific temperature for a set time Add_Enzyme->Incubate Measure_Signal Measure absorbance or fluorescence at the appropriate wavelength Incubate->Measure_Signal Analyze_Data Calculate peroxidase activity based on the rate of signal change Measure_Signal->Analyze_Data

A generalized workflow for a peroxidase assay.

Detailed Experimental Protocols

This compound-Based Peroxidase Assay Protocol

This protocol is a general representation based on the principles of lanthanide chelate-based assays.

  • Reagent Preparation :

    • Prepare a suitable reaction buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the peroxidase substrate (e.g., a phenolic substrate) in an appropriate solvent.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of a Europium salt (e.g., EuCl₃) in water.

    • Prepare a working solution containing this compound and Eu³⁺ in the reaction buffer.

    • Prepare a solution of horseradish peroxidase (HRP) of known concentration for a standard curve.

  • Assay Procedure :

    • To a microplate well, add the reaction buffer.

    • Add the peroxidase substrate to the well.

    • Add the sample containing the peroxidase to be quantified or the HRP standard.

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the enzymatic reaction (optional, depending on the specific protocol).

    • Add the this compound-Eu³⁺ working solution.

    • Incubate for a short period to allow for complex formation.

  • Detection :

    • Measure the time-resolved fluorescence using a suitable plate reader with an excitation wavelength of around 340 nm and an emission wavelength of 615 nm, incorporating a time delay (e.g., 50-400 µs) and a measurement window (e.g., 100-400 µs).

Amplex® Red Peroxidase Assay Protocol

This protocol is based on the commercially available Amplex® Red assay kits.[3][10]

  • Reagent Preparation :

    • Prepare a 1X reaction buffer from the provided concentrate.

    • Prepare a working solution of Amplex® Red reagent in DMSO.

    • Prepare a working solution of horseradish peroxidase (HRP) in 1X reaction buffer (if not measuring HRP activity in the sample).

    • Prepare a standard curve of H₂O₂ or HRP.

  • Assay Procedure :

    • To a microplate well, add the 1X reaction buffer.

    • Add the Amplex® Red reagent working solution.

    • Add the HRP working solution (if measuring H₂O₂).

    • Add the sample containing H₂O₂ or the peroxidase to be quantified.

    • Initiate the reaction by adding the sample or H₂O₂.

  • Detection :

    • Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence with an excitation wavelength in the range of 530-560 nm and an emission wavelength of approximately 590 nm. Alternatively, absorbance can be measured at around 570 nm.[11]

TMB Peroxidase Assay Protocol

This protocol is a general procedure for using TMB as a substrate.[12]

  • Reagent Preparation :

    • Prepare a TMB substrate solution containing TMB and hydrogen peroxide in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0). Commercial ready-to-use solutions are widely available.

    • Prepare a stop solution (e.g., 2 M H₂SO₄).

  • Assay Procedure :

    • To a microplate well, add the sample containing the peroxidase.

    • Add the TMB substrate solution to initiate the reaction.

  • Detection :

    • Incubate the plate at room temperature for a specific time (e.g., 15-30 minutes) until the desired color develops.

    • Add the stop solution to quench the reaction and stabilize the color.

    • Measure the absorbance at 450 nm.

4-Aminoantipyrine (4-AAP) Peroxidase Assay Protocol

This protocol is based on the Trinder reaction.[10]

  • Reagent Preparation :

    • Prepare a potassium phosphate buffer (e.g., 0.2 M, pH 7.0).

    • Prepare a hydrogen peroxide solution (e.g., 0.0017 M).

    • Prepare a solution containing 4-aminoantipyrine and a phenolic compound (e.g., phenol) in water.

  • Assay Procedure :

    • In a cuvette or microplate well, combine the phosphate buffer, 4-aminoantipyrine/phenol solution, and hydrogen peroxide solution.

    • Add the sample containing the peroxidase to initiate the reaction.

  • Detection :

    • Incubate at a controlled temperature (e.g., 25°C).

    • Monitor the increase in absorbance at 510 nm over time.

Guaiacol Peroxidase Assay Protocol

This is a classic and simple colorimetric peroxidase assay.[8][9]

  • Reagent Preparation :

    • Prepare a phosphate buffer (e.g., NaPO₄, pH 5.0).

    • Prepare a guaiacol solution in the buffer.

    • Prepare a hydrogen peroxide solution in the buffer.

  • Assay Procedure :

    • In a cuvette or microplate well, combine the phosphate buffer and guaiacol solution.

    • Add the sample containing the peroxidase.

    • Initiate the reaction by adding the hydrogen peroxide solution.

  • Detection :

    • Immediately begin to measure the increase in absorbance at 470 nm over time.

Conclusion

The choice of a peroxidase assay depends on the specific requirements of the experiment, including sensitivity, sample matrix, and available instrumentation. The this compound-based time-resolved fluorometric assay offers the potential for very high sensitivity and reduced background, making it an attractive option for demanding applications. However, the limited availability of published data on its reproducibility necessitates careful in-house validation.

For researchers prioritizing high sensitivity, the Amplex® Red assay is a well-established and robust alternative with good reproducibility data in related applications. TMB and 4-aminoantipyrine assays provide reliable colorimetric options with a long history of use, while the guaiacol assay remains a simple and cost-effective choice for applications where high sensitivity is not the primary concern.

Ultimately, for any chosen method, it is crucial for laboratories to perform their own validation studies to establish the assay's performance characteristics, including intra- and inter-assay precision, within their specific experimental context. This will ensure the generation of high-quality, reproducible data for advancing research and development.

References

BHHCT-Based Time-Resolved Fluorescence: A Comparative Guide to Performance in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly sensitive detection of peroxidase activity and oxidative stress, Time-Resolved Fluorescence (TRF) assays utilizing the europium chelate BHHCT (4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl) offer a significant advantage over conventional methods. This guide provides a comparative overview of this compound's performance in various biological matrices, presents supporting experimental data, and details the methodologies for its application.

The primary advantage of using lanthanide chelates like this compound lies in their unique fluorescent properties. These include a long fluorescence lifetime (microseconds) compared to the nanosecond lifetime of background autofluorescence from biological samples. This allows for time-gated detection, where the signal is measured after the background fluorescence has decayed, dramatically increasing the signal-to-noise ratio.[1][2] Furthermore, the large Stokes shift of europium chelates, the difference between excitation and emission wavelengths, minimizes interference from scattered excitation light.[1]

Comparative Performance of this compound in Different Biological Sample Types

ParameterPlasma/SerumUrineTissue Homogenates
Sensitivity HighHighHigh to Medium
Specificity HighHighMedium to High
Potential Interferences Endogenous fluorophores, high protein content, hemolysis. TRF effectively minimizes fluorescence interference.Variations in pH, ionic strength, and presence of pigments (e.g., urobilin).High lipid and protein content, cellular debris, endogenous enzymes and fluorophores. Sample clarification is critical.
Sample Preparation Minimal (centrifugation to remove cells).Minimal (centrifugation to remove particulates). pH adjustment may be necessary.Extensive (homogenization, centrifugation, potential protein precipitation or lipid removal).
Recovery (%) Generally high, but may be affected by non-specific binding to plasma proteins.Typically high due to lower protein content.Variable, dependent on the efficiency of the extraction and clarification process.

Note: The above table is a qualitative summary based on established principles of bioanalytical method validation in different matrices. Quantitative values would be application- and analyte-specific.

Comparison with Alternative Peroxidase/Immunoassay Detection Methods

This compound-based TRF offers distinct advantages over other common detection methods.

FeatureThis compound (TRF)Amplex® Red (Fluorogenic)HRP-based (Colorimetric)HRP-based (Chemiluminescent)
Detection Principle Time-Resolved FluorescenceFluorescence IntensityAbsorbanceLight Emission
Sensitivity Very High (femtogram levels)High (picomole detection)[3]Medium (nanogram levels)[4]High
Background Interference Very Low (due to time-gated detection)Medium (susceptible to autofluorescence)Medium (matrix components can affect absorbance)Low
Signal Stability High (stable fluorescent product)Moderate (product can be photolabile)[5]Moderate (product can fade)[4]Low (transient signal)
Instrumentation TRF-capable plate reader requiredStandard fluorescence plate readerStandard absorbance plate readerLuminometer or imaging system
Multiplexing Capability High (with different lanthanide chelates)LimitedLimitedLimited

Experimental Protocols

General Workflow for this compound-Based Peroxidase Assay

The following is a generalized protocol for measuring peroxidase activity in biological samples using a this compound-based TRF assay. This protocol may require optimization for specific sample types and experimental conditions.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection Sample Biological Sample (Plasma, Urine, or Tissue Homogenate) PrepareSample Prepare Sample (Centrifuge, Dilute, pH adjust) Sample->PrepareSample AddSample Add Prepared Sample to Microplate PrepareSample->AddSample BHHCT_Eu Prepare this compound-Eu3+ Working Solution AddReagents Add this compound-Eu3+ and Substrate BHHCT_Eu->AddReagents Substrate Prepare Peroxidase Substrate (e.g., H2O2) Substrate->AddReagents AddSample->AddReagents Incubate Incubate at RT (Protect from light) AddReagents->Incubate ReadPlate Read Plate in TRF Reader (Ex: ~340 nm, Em: ~615 nm, with time delay) Incubate->ReadPlate Analyze Analyze Data (Subtract background, generate standard curve) ReadPlate->Analyze

Caption: General workflow for a this compound-based time-resolved fluorescence peroxidase assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl or PBS) at the optimal pH for the peroxidase being measured.

  • This compound Stock Solution: Dissolve this compound in a suitable organic solvent like 1,4-dioxane to create a stock solution (e.g., 0.12 mM).[6]

  • Europium Solution: Prepare a solution of Europium(III) chloride (EuCl₃) in assay buffer.

  • This compound-Eu³⁺ Working Solution: Shortly before use, mix the this compound stock solution and EuCl₃ solution in the assay buffer. The final concentrations will need to be optimized.

  • Hydrogen Peroxide (H₂O₂) Substrate: Prepare a fresh solution of H₂O₂ in the assay buffer at the desired concentration.

  • Standard: Prepare a standard curve using known concentrations of horseradish peroxidase (HRP) or the specific peroxidase of interest.

2. Sample Preparation:

  • Plasma/Serum: Centrifuge whole blood to separate plasma or serum. Samples may need to be diluted in assay buffer to fall within the dynamic range of the assay.

  • Urine: Centrifuge to remove any sediment. Check the pH and adjust if necessary to match the assay buffer. Dilute as needed.

  • Tissue Homogenates: Homogenize the tissue in a suitable lysis buffer. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is the sample. Further dilution is typically required.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of prepared standards or samples to the wells of a microplate.

  • Add 50 µL of the this compound-Eu³⁺ working solution to each well.

  • To initiate the reaction, add 50 µL of the H₂O₂ substrate solution to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the time-resolved fluorescence using a plate reader equipped for TRF. Typical settings for europium are an excitation wavelength of approximately 330-340 nm and an emission wavelength of around 615 nm, with a time delay of 50-100 µs and an integration time of 100-400 µs.[1][7]

4. Data Analysis:

  • Subtract the average fluorescence of the blank wells (no peroxidase) from all other readings.

  • Plot the background-subtracted fluorescence values for the standards against their concentrations to generate a standard curve.

  • Determine the peroxidase concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

Signaling Pathway and Detection Principle

The this compound assay operates on the principle of lanthanide chelation and time-resolved fluorescence.

G cluster_excitation Excitation & Energy Transfer cluster_emission Emission cluster_background Background Fluorescence Excitation Excitation Light (~340 nm) This compound This compound (Antenna) Excitation->this compound Absorption Background_F Short-lived Autofluorescence (decays quickly) Excitation->Background_F Eu Europium (Eu3+) This compound->Eu Intramolecular Energy Transfer Eu_excited Excited Eu3+* Emission Long-lived Fluorescence (~615 nm) Eu_excited->Emission Emission

Caption: Principle of Time-Resolved Fluorescence with this compound-Europium chelate.

In this system, the this compound molecule acts as an "antenna" that efficiently absorbs excitation light. This energy is then transferred intramolecularly to the chelated europium ion (Eu³⁺), exciting it to a higher energy state. The excited europium ion then returns to its ground state by emitting light at a characteristic wavelength (~615 nm). This emission has a long lifetime, allowing it to be measured after the short-lived background fluorescence has ceased. The presence of peroxidase and its substrate (H₂O₂) influences the chemical environment, modulating the fluorescence signal, which allows for quantification of peroxidase activity.

An Improved Alternative: BHHST

A derivative of this compound, named BHHST, has been developed to address some of the limitations of the original compound. This compound can sometimes destabilize immunoglobulins when conjugated at high ratios. BHHST features a hydrophilic tether that improves its stability and coupling efficiency to proteins, resulting in more stable immunoconjugates with an extended storage half-life.[8] For applications involving antibody or protein labeling, BHHST may be a superior choice.

References

A Head-to-Head Comparison of BHHCT and Alexa Fluor Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount to generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of two distinct classes of fluorescent reagents: the widely-used Alexa Fluor dyes and the specialized BHHCT (4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl) chelate, a sensitizer for lanthanide luminescence.

While both are employed in fluorescence-based applications, their underlying photophysical principles, performance characteristics, and primary areas of use differ significantly. Alexa Fluor dyes are renowned for their bright, direct fluorescence and photostability in a wide range of imaging applications. In contrast, this compound is utilized in concert with lanthanide ions, such as Europium (Eu³⁺), to enable time-resolved fluorescence detection, a technique that offers a superior signal-to-noise ratio by eliminating short-lived background fluorescence.

Principles of Fluorescence and Luminescence

Alexa Fluor dyes operate on the principle of prompt fluorescence. Upon excitation by a light source, an electron in the fluorophore is elevated to an excited state and then rapidly returns to its ground state, emitting a photon in the process. This entire event occurs within nanoseconds.

This compound, on the other hand, functions as an "antenna" in a process called sensitized luminescence. It efficiently absorbs light and transfers the energy to a chelated Europium ion.[1][2] The Europium ion then enters a long-lived excited state, emitting light over a much longer timescale—microseconds to milliseconds.[3][4] This long-lived emission is a key feature of time-resolved fluorescence (TRF) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.[5][6]

cluster_alexa Alexa Fluor: Prompt Fluorescence cluster_this compound This compound-Eu³⁺: Sensitized Luminescence A_Ground Ground State A_Excited Excited State (ns) A_Ground->A_Excited Excitation A_Excited->A_Ground Emission (Prompt Fluorescence) B_Ground This compound Ground State B_Excited This compound Excited State B_Ground->B_Excited Excitation Eu_Excited Eu³⁺ Excited State (µs-ms) B_Excited->Eu_Excited Energy Transfer Eu_Ground Eu³⁺ Ground State Eu_Emission Eu³⁺ Ground State Eu_Excited->Eu_Emission Emission (Long-Lived Luminescence)

Figure 1. Simplified signaling pathways for Alexa Fluor prompt fluorescence and this compound-Eu³⁺ sensitized luminescence.

Quantitative Data Presentation

A direct quantitative comparison of the photophysical properties of this compound and Alexa Fluor dyes is nuanced due to their different mechanisms. This compound's primary role is to sensitize a lanthanide, and its performance is intrinsically linked to the resulting complex. The following tables summarize the key properties and typical applications of each dye system.

PropertyAlexa Fluor DyesThis compound-Eu³⁺ Complex
Fluorescence/Luminescence Mechanism Prompt FluorescenceSensitized Luminescence (Antenna Effect)
Excitation Wavelength Broad range across UV-Vis-NIR (e.g., 350-790 nm)Typically in the UV range (e.g., ~320-340 nm for the antenna)
Emission Wavelength Varies with specific dye (e.g., 421-805 nm)Sharp, characteristic peaks for Eu³⁺ (e.g., major peak at ~615-620 nm)
Stokes Shift Varies (typically 20-30 nm, some with larger shifts)Very large ("pseudo") Stokes shift due to the energy transfer mechanism
Fluorescence/Luminescence Lifetime Nanoseconds (e.g., ~4.1 ns for Alexa Fluor 488)Microseconds to milliseconds (e.g., ~500 µs)[7]
Quantum Yield (QY) Generally high (e.g., 0.92 for Alexa Fluor 488)Dependent on the complex and environment; the sensitization process aims to maximize the lanthanide's QY
Extinction Coefficient (ε) High (e.g., 73,000 cm⁻¹M⁻¹ for Alexa Fluor 488)High for the antenna (e.g., 2.8 x 10⁴ cm⁻¹M⁻¹ for this compound)[8]
Brightness Very high (product of ε and QY)High signal-to-noise in time-resolved mode, though the absolute photon flux may be lower than bright Alexa Fluor dyes
Photostability High, superior to many conventional dyesThe antenna can be susceptible to photobleaching, but the long-lived signal allows for lower excitation intensity
pH Sensitivity Generally low over a wide pH rangeCan be sensitive to pH and buffer components that affect chelation
Water Solubility High due to sulfonationThe this compound chelate itself has limited water solubility; conjugation and formulation are important

Table 1. Head-to-head comparison of the photophysical and chemical properties of Alexa Fluor dyes and the this compound-Eu³⁺ complex.

ApplicationAlexa Fluor DyesThis compound-Eu³⁺ Complex
Primary Use Cases Imaging (Microscopy, Western Blot), Flow Cytometry, High-Content ScreeningHomogeneous Assays (TR-FRET), Immunoassays, High-Throughput Screening
Typical Assays Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blotting, Flow Cytometry, Fluorescence In Situ Hybridization (FISH)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for protein-protein interactions, kinase assays, receptor-ligand binding
Key Advantage Brightness, photostability, wide range of colors for multiplexingElimination of background fluorescence, high signal-to-noise ratio, homogeneous assay format (no wash steps)
Key Disadvantage Susceptible to background fluorescence from biological samplesRequires specialized instrumentation (time-resolved plate reader), potential for compound interference with the chelate

Table 2. Comparison of the primary applications and assay types for Alexa Fluor dyes and the this compound-Eu³⁺ complex.

Experimental Protocols

Immunofluorescence Staining with Alexa Fluor Dyes

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using an Alexa Fluor-conjugated secondary antibody.

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

    • Dilute the Alexa Fluor-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Mounting and Imaging:

    • Perform a final wash in PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Seal the edges of the coverslip with nail polish.

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., Normal Goat Serum) permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash (x3) primary_ab->wash1 secondary_ab Incubate with Alexa Fluor Secondary Ab (in dark) wash1->secondary_ab wash2 Wash (x3) secondary_ab->wash2 mount Mount with Anti-fade Medium wash2->mount image Image on Fluorescence Microscope mount->image start Start: Prepare Reagents add_reagents Add Sample, this compound-Eu³⁺ Ab, and Acceptor Ab to 384-well plate start->add_reagents incubate Incubate at Room Temperature (in dark) add_reagents->incubate read Read on TRF Plate Reader incubate->read analyze Calculate TR-FRET Ratio and Determine Concentration read->analyze

References

A Researcher's Guide to Quantitative Protein Analysis: A Comparative Look at BHHCT-Enhanced Chemiluminescence, ELISA, and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of experimental success. The choice of analytical method can significantly impact the reliability and reproducibility of results. This guide provides a detailed comparison of a chemiluminescence-based immunoassay utilizing the sensitizing agent BHHCT (Biotin-based Homogeneous Chemiluminescent Competitive immunoassay Technology) with two established workhorses of the protein analysis world: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot.

At its core, this compound is a fluorescent sensitizer for Europium (Eu3+) labeling.[1][2] In the context of a quantitative immunoassay, it enhances the luminescent signal, paving the way for highly sensitive detection. Assays employing Europium chelates, often referred to as Time-Resolved Fluorescence (TRF) immunoassays, are noted for their potential to offer greater sensitivity and a wider dynamic range compared to traditional methods.[3][4]

This guide will delve into the principles, performance metrics, and experimental workflows of these techniques to aid in the selection of the most appropriate method for your research needs.

Performance Comparison

The selection of a quantitative protein analysis method hinges on a variety of performance parameters. While direct comparative data for this compound-specific assays are not extensively published, we can infer its performance based on studies of Europium chelate-based TRF immunoassays, such as DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay).

Performance MetricEuropium-Based TRF Immunoassay (utilizing this compound)ELISA (Enzyme-Linked Immunosorbent Assay)Western Blot
Principle Homogeneous or heterogeneous immunoassay using a Europium chelate label with a long fluorescence lifetime, detected via time-resolved fluorescence. This compound enhances the luminescent signal.[3][4]Heterogeneous immunoassay where an enzyme-conjugated antibody catalyzes a substrate to produce a measurable colorimetric, fluorescent, or chemiluminescent signal.[5]Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies, typically with a chemiluminescent or fluorescent secondary antibody.[6]
Sensitivity High to Very High (femtogram range possible). Generally considered more sensitive than ELISA.[3][7]High (picogram to nanogram range).[5]Moderate to Low (nanogram range). Less sensitive than ELISA.[6]
Dynamic Range Wide. Can be at least 2 log10 concentrations wider than ELISA.[3]Moderate. Typically narrower than TRF immunoassays.[3]Narrow. Prone to signal saturation, making accurate quantification challenging.[8]
Specificity High. Dependent on the specificity of the antibodies used.[7]High. Dependent on the specificity of the antibodies used.[5]Very High. Provides information on protein size, which helps to confirm specificity and identify isoforms or cleavage products.[6]
Quantitative Accuracy High.[1]High, with proper standard curves and controls.[5]Semi-quantitative to quantitative. Requires careful normalization and is susceptible to variability in transfer efficiency.[8][9]
Throughput High. Amenable to 96- and 384-well plate formats and automation.[7]High. Well-suited for 96- and 384-well plate formats and automation.[5]Low. Labor-intensive and time-consuming, not ideal for large numbers of samples.[6]
Time to Result Fast.[10]Moderate. Typically several hours to a day.Slow. Usually takes 1-2 days to complete.[6]
Cost Moderate to High. Reagents and instrumentation for TRF can be more expensive.Low to Moderate. Generally cost-effective.Moderate.
Ease of Use Moderate. Requires a microplate reader with TRF capabilities.Relatively simple and straightforward.Complex and requires more technical skill.

Experimental Principles and Workflows

Visualizing the experimental process is key to understanding the practical differences between these techniques.

Europium-Based TRF Immunoassay (utilizing this compound)

This assay leverages the long fluorescence lifetime of Europium chelates to reduce background noise and enhance sensitivity.

BHHCT_Workflow cluster_plate Microplate Well s0 Capture Antibody Coated Well s1 Add Sample (contains target protein) s0->s1 s2 Wash s1->s2 s3 Add Biotinylated Detection Antibody s2->s3 s4 Wash s3->s4 s5 Add Europium-Streptavidin (utilizing this compound for signal enhancement) s4->s5 s6 Wash s5->s6 s7 Add Enhancement Solution (dissociates Eu3+ ions) s6->s7 s8 Measure Time-Resolved Fluorescence s7->s8

Caption: Workflow of a Europium-based TRF immunoassay.

ELISA (Enzyme-Linked Immunosorbent Assay)

A widely used plate-based assay for detecting and quantifying proteins.

ELISA_Workflow cluster_plate Microplate Well s0 Capture Antibody Coated Well s1 Block Non-specific Sites s0->s1 s2 Wash s1->s2 s3 Add Sample (contains target protein) s2->s3 s4 Wash s3->s4 s5 Add Enzyme-conjugated Detection Antibody s4->s5 s6 Wash s5->s6 s7 Add Substrate s6->s7 s8 Measure Signal (Colorimetric/Fluorometric/Luminescent) s7->s8

Caption: Standard sandwich ELISA workflow.

Quantitative Western Blot

A technique that provides information on protein size in addition to quantity.

Western_Blot_Workflow s0 Protein Extraction s1 SDS-PAGE Gel Electrophoresis (separates proteins by size) s0->s1 s2 Protein Transfer to Membrane s1->s2 s3 Blocking s2->s3 s4 Primary Antibody Incubation s3->s4 s5 Secondary Antibody Incubation (enzyme or fluorophore-conjugated) s4->s5 s6 Signal Detection (e.g., Chemiluminescence) s5->s6 s7 Image Acquisition & Densitometry s6->s7 s8 Normalization & Quantification s7->s8

References

Safety Operating Guide

Proper Disposal Procedures for BHHCT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of BHHCT (4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are derived from safety protocols for its primary functional groups: highly fluorinated organic compounds and sulfonyl chlorides. This compound should be treated as a hazardous and water-reactive substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound waste with the appropriate Personal Protective Equipment (PPE) in a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1][2]

  • Body Protection: A chemical-resistant laboratory coat and closed-toe shoes are required.[1]

  • Respiratory Protection: All handling of this compound must be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[1]

Hazard Data Summary

The following table summarizes the hazards associated with the key functional groups of this compound.

Hazard CategoryDescriptionReference(s)
Corrosivity Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1][2]
Reactivity with Water Reacts exothermically, and potentially violently, with water and moisture to produce corrosive hydrochloric acid and sulfuric acid. Keep away from water and moisture.[1][2][3]
Environmental Hazard As a highly fluorinated organic compound, this compound is likely to be persistent in the environment. Many fluorinated compounds are known as "forever chemicals" due to their resistance to degradation.[4][5]
Incompatibility In addition to water, sulfonyl chlorides are incompatible with strong bases, oxidizing agents, ammonia, and aliphatic amines.[3]
Combustion Products Decomposition or combustion can produce toxic and hazardous gases such as hydrogen chloride, sulfur dioxide, and hydrogen fluoride.[2][6]

Step-by-Step Disposal Plan

The proper disposal of this compound depends on the quantity. Small, residual amounts from cleaning glassware may be neutralized, while bulk or unused quantities must be disposed of as hazardous waste.

A. Disposal of Unused or Bulk Quantities (Preferred Method):

  • Waste Segregation: Collect all this compound waste, including contaminated solids and solutions, in a dedicated "Halogenated Organic Waste" container.[1] Ensure the container is made of a compatible material, is in good condition, and has a secure lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound (this compound)" and include any other components of the waste mixture.

  • Storage: Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, especially water and bases.[3]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and high-temperature incineration.[6] Inform them of the nature of the waste, noting that it is a highly fluorinated, water-reactive solid.

B. Neutralization of Small, Residual Quantities:

For trace amounts of this compound (e.g., rinsing glassware), a careful neutralization of the reactive sulfonyl chloride group can be performed. This procedure must be conducted in a chemical fume hood with appropriate PPE.

  • Prepare Neutralizing Solution: Prepare a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Place this solution in an ice bath to control the reaction temperature.

  • Slow Addition: Slowly and carefully add the solution containing residual this compound (e.g., a solvent rinse of a reaction flask) to the stirred, cold basic solution in small increments.[2] Caution: This is an exothermic reaction and may produce hydrogen chloride gas.[1]

  • Reaction Completion: Allow the mixture to stir in the ice bath for a minimum of 30 minutes after the addition is complete to ensure full hydrolysis and neutralization of the sulfonyl chloride.[2]

  • pH Verification: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.[2]

  • Final Disposal: The resulting neutralized mixture, which now contains fluorinated organic compounds, must still be collected as "Halogenated Organic Waste" for professional disposal via incineration. Do not dispose of it down the drain.[1]

Experimental Protocol: Neutralization of Sulfonyl Chloride

Objective: To safely neutralize the reactive sulfonyl chloride functional group in residual this compound waste before collection for final disposal.

Materials:

  • Waste solution containing residual this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice bath.

  • Stir plate and stir bar.

  • pH paper.

  • Appropriate waste container for halogenated organic waste.

Procedure:

  • Place a beaker containing the saturated sodium bicarbonate solution on a stir plate within an ice bath and begin stirring.

  • Using a pipette or dropping funnel, add the this compound-containing waste to the cold bicarbonate solution dropwise. Maintain a slow addition rate to control the exothermic reaction and any gas evolution.

  • Once the addition is complete, leave the mixture to stir in the ice bath for at least 30 minutes.

  • Remove the beaker from the ice bath and allow it to warm to room temperature.

  • Test the pH of the aqueous layer to ensure it is neutral or basic (pH ≥ 7). If it is still acidic, add more sodium bicarbonate solution until neutralization is complete.

  • Transfer the entire mixture to the designated "Halogenated Organic Waste" container for professional disposal.

Disposal Workflow Diagram

BHHCT_Disposal_Workflow cluster_prep Preparation cluster_decision Waste Assessment cluster_bulk Bulk or Unused Waste cluster_residual Residual Waste (e.g., Glassware Rinse) PPE Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat Assess_Quantity Assess Quantity of this compound Waste PPE->Assess_Quantity Fume_Hood Work in Chemical Fume Hood Fume_Hood->Assess_Quantity Segregate Segregate as 'Halogenated Organic Waste' Assess_Quantity->Segregate Bulk / Unused Neutralize Neutralize with Cold Sodium Bicarbonate Solution Assess_Quantity->Neutralize Residual / Trace Label Label Container Clearly Segregate->Label Store Store in Secondary Containment Label->Store EHS Contact EHS for Incineration Store->EHS Check_pH Verify Neutral pH Neutralize->Check_pH Collect Collect as 'Halogenated Organic Waste' Check_pH->Collect Collect->EHS

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.